molecular formula C6H11NO2 B045665 Alanine, 2-propenyl ester (9CI) CAS No. 113371-34-9

Alanine, 2-propenyl ester (9CI)

Cat. No.: B045665
CAS No.: 113371-34-9
M. Wt: 129.16 g/mol
InChI Key: LJNLJIGRKBHXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine, 2-propenyl ester (9CI), also known as Alanine, 2-propenyl ester (9CI), is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Alanine, 2-propenyl ester (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alanine, 2-propenyl ester (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

prop-2-enyl 2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNLJIGRKBHXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Structure, Properties, and Applications of Alanine, 2-Propenyl Ester (9CI) in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of synthetic biology and peptide therapeutics, the demand for highly specific, orthogonal protecting groups is paramount. Alanine, 2-propenyl ester (9CI) —commonly referred to as L-alanine allyl ester or allyl alaninate—serves as a critical building block in the synthesis of complex macrocycles, cyclic peptides, and heavily modified peptidomimetics.

This whitepaper provides an in-depth technical analysis of the chemical properties, structural dynamics, and field-proven methodologies associated with Alanine, 2-propenyl ester. By examining the causality behind its orthogonal reactivity, this guide establishes self-validating protocols for its integration into solid-phase peptide synthesis (SPPS) and advanced drug development pipelines.

Chemical Structure and Physicochemical Properties

Alanine, 2-propenyl ester (CAS: 44812-81-9 for the free base; CAS: 113371-34-9 for the 9CI unspecified isomer) is the allyl ester derivative of the amino acid L-alanine. Structurally, it consists of a primary amine, a chiral alpha-carbon with a methyl side chain, and a carboxylate group esterified with an allyl moiety ( −CH2​−CH=CH2​ ).

Because the free base form of α -amino esters is highly susceptible to intermolecular nucleophilic attack—leading to the formation of diketopiperazines—this compound is predominantly synthesized, stored, and utilized as a stable p -toluenesulfonate (tosylate) salt (CAS: 20845-17-4) [1].

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name Prop-2-enyl (2S)-2-aminopropanoate
CAS Registry Numbers 44812-81-9 (Free Base) / 20845-17-4 (Tosylate Salt)
Molecular Formula C6​H11​NO2​ (Free Base)
Molecular Weight 129.16 g/mol (Free Base) / 301.36 g/mol (Tosylate Salt)
Density 1.0±0.1 g/cm3 [2]
Boiling Point 162.8±15.0∘C at 760 mmHg [2]
Solubility Profile Highly soluble in DMF, DCM, NMP, and Methanol

Mechanistic Insights: The Power of Orthogonality

The strategic value of the allyl ester lies in its absolute orthogonality to standard peptide protecting groups such as Fmoc (base-labile) and Boc/tBu (acid-labile). The allyl group remains completely inert to the repetitive 20% piperidine treatments used during Fmoc SPPS, as well as to the trifluoroacetic acid (TFA) cocktails used for global deprotection [3].

Cleavage of the allyl ester is exclusively achieved via a Tsuji-Trost reaction using a Palladium(0) catalyst.

Orthogonal_Deprotection Start Peptide Chain (Fmoc-N / Allyl-O) Pd Pd(PPh3)4, Morpholine (Allyl Cleavage) Start->Pd Pathway A Pip 20% Piperidine (Fmoc Cleavage) Start->Pip Pathway B FreeAcid Free Carboxylic Acid (Fmoc Intact) Pd->FreeAcid FreeAmine Free Amine (Allyl Intact) Pip->FreeAmine

Fig 1. Orthogonal deprotection strategy highlighting the selective cleavage of allyl esters.

The Tsuji-Trost Causality

When Pd(PPh3​)4​ is introduced, the electron-rich Pd(0) undergoes oxidative addition into the allylic C-O bond, forming an electrophilic π -allyl palladium intermediate. To drive the reaction to completion and prevent the intermediate from re-allylating the peptide, a nucleophilic scavenger (such as morpholine or phenylsilane) is required to capture the allyl cation, thereby liberating the free carboxylic acid [4].

Tsuji_Trost N1 Allyl Ester Substrate (R-COO-CH2-CH=CH2) N2 Pd(0) Catalyst Oxidative Addition N1->N2 N3 pi-Allyl Palladium Complex (Intermediate) N2->N3 N4 Nucleophilic Attack (Morpholine / PhSiH3) N3->N4 N5 Free Carboxylic Acid (R-COOH) + Allyl-Nucleophile N4->N5 Reductive Elimination

Fig 2. Mechanism of Tsuji-Trost deprotection of allyl esters via pi-allyl palladium intermediates.

Field-Proven Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating systems . The following methodologies incorporate built-in checkpoints to ensure chemical integrity.

Protocol 1: Synthesis of L-Alanine Allyl Ester p-Toluenesulfonate

Causality: Synthesizing the tosylate salt prevents the free amine from attacking the ester carbonyl of a neighboring molecule, eliminating diketopiperazine impurities.

  • Reaction Setup: Suspend 100 mmol of L-alanine and 110 mmol of p -toluenesulfonic acid monohydrate ( TsOH⋅H2​O ) in 150 mL of anhydrous toluene.

  • Esterification: Add 500 mmol of allyl alcohol. Equip the round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Azeotropic Distillation: Heat the mixture to reflux. Self-Validation Checkpoint: The reaction is strictly monitored by the volume of water collected in the Dean-Stark trap. Reflux is maintained until water evolution completely ceases (typically 12-16 hours), confirming quantitative esterification.

  • Precipitation: Cool the reaction mixture to room temperature. Add 300 mL of cold diethyl ether dropwise under vigorous stirring to precipitate the product.

  • Isolation: Filter the white crystalline solid, wash extensively with cold diethyl ether to remove unreacted allyl alcohol, and dry under high vacuum.

Protocol 2: On-Resin Palladium-Catalyzed Allyl Deprotection

Causality: Performing this cleavage on a solid support requires strict exclusion of oxygen to prevent the oxidation of Pd(0) to inactive Pd(II). Furthermore, residual palladium must be actively chelated out of the resin to prevent downstream catalytic side-reactions.

  • Resin Swelling: Swell the peptide-bound resin (0.1 mmol scale) in anhydrous dichloromethane (DCM) for 30 minutes in a fritted syringe. Flush the system with Argon.

  • Catalyst Preparation: In a dry vial, dissolve 0.25 equivalents of Pd(PPh3​)4​ and 20 equivalents of morpholine in 3 mL of degassed anhydrous DCM. Note: The solution should be bright yellow. If it turns brown, the catalyst has oxidized and must be discarded.

  • Cleavage Reaction: Draw the catalyst solution into the syringe containing the resin. Protect from light (wrap in foil) and agitate gently for 2 hours at room temperature.

  • Palladium Scavenging (Critical Step): Drain the reaction mixture. To remove trapped palladium species, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF ( 3×5 mins). Self-Validation Checkpoint: The chelation of palladium will turn the wash solution transiently yellow/brown. Continue washing until the effluent is completely colorless.

  • Final Wash: Wash the resin with DMF ( ) and DCM ( ) before proceeding to the next synthetic step (e.g., on-resin cyclization).

Advanced Applications in Drug Development

The integration of Alanine, 2-propenyl ester into automated synthesis pipelines has unlocked several advanced therapeutic architectures:

  • Head-to-Tail Macrocyclization: By utilizing an allyl ester at the C-terminus and an Alloc (allyloxycarbonyl) group at the N-terminus, both ends of a linear peptide can be simultaneously unmasked via Pd(0) catalysis. This allows for immediate on-resin intramolecular amidation, generating highly constrained, proteolytically stable macrocycles.

  • Lanthionine Bridge Formation: In the development of stabilized oxytocin analogues and lantibiotics, allyl-protected building blocks are used to selectively expose specific carboxylates. These are subsequently cross-linked with appropriately deprotected thiol or amine side-chains to form stable thioether or lactam bridges, significantly enhancing plasma half-life [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13968860, (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate" PubChem. Available at:[Link]

  • Muttenthaler, M., et al. "Modulating Oxytocin Activity and Plasma Stability by Disulfide Bond Engineering." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Danishefsky, S. J., et al. "Building Complex Glycopeptides: Development of a Cysteine-Free Native Chemical Ligation Protocol." Angewandte Chemie International Edition. Available at:[Link]

Comprehensive NMR Characterization of Alanine 2-Propenyl Ester: Spectral Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alanine, 2-propenyl ester (commonly referred to as allyl alaninate; CAS: 44812-81-9) is a highly versatile amino acid derivative utilized extensively in organic synthesis, solid-phase peptide synthesis (SPPS), and the development of conformationally constrained macrocycles. The strategic incorporation of the allyl ester provides an orthogonal protecting group strategy, allowing for selective C-terminal deprotection without disrupting base-labile (Fmoc) or acid-labile (Boc) N-terminal protecting groups.

This technical guide provides an authoritative breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for alanine 2-propenyl ester, detailing the causality behind signal multiplicity, and outlining a self-validating experimental protocol for spectral acquisition and reaction monitoring.

Structural Significance & Causality in Synthesis

In complex peptide and macrocycle synthesis, researchers frequently encounter the need for multidimensional orthogonal protection. The allyl ester of alanine serves this exact purpose. Unlike methyl or benzyl esters, the allyl ester is highly stable under both the strongly acidic conditions (e.g., trifluoroacetic acid) used for Boc removal and the basic conditions (e.g., piperidine) used for Fmoc removal 1.

The cleavage of the allyl ester is achieved via a Tsuji-Trost reaction using a Palladium(0) catalyst (such as Pd(PPh3)4) and a nucleophilic scavenger (like morpholine or phenylsilane). NMR spectroscopy is the primary analytical tool used to monitor this deprotection, as the disappearance of the unique allylic olefinic protons provides unambiguous proof of successful cleavage 2.

Deprotection_Logic A Peptide with Allyl Ester (Stable to TFA/Piperidine) B Pd(PPh3)4 Catalyst + Nucleophile (Morpholine) A->B C pi-Allyl Palladium Complex (Intermediate) B->C D Free Carboxylic Acid (Product) C->D E NMR Monitoring: Loss of signals at 5.2-5.9 ppm D->E

Palladium-catalyzed orthogonal deprotection pathway of the allyl ester monitored by NMR.

High-Resolution NMR Spectral Analysis

The structural elucidation of alanine 2-propenyl ester relies on identifying the aliphatic amino acid core alongside the unsaturated ester tail. The data presented below corresponds to the free base form of the compound dissolved in deuterated chloroform (CDCl 3​ ) 3.

1 H NMR Data & Multiplicity Causality

The proton spectrum is defined by distinct coupling systems. The most complex is the allylic system ( −O−CH2​−CH=CH2​ ), which exhibits long-range and geminal coupling. The internal olefinic proton ( −CH= ) appears as a doublet of doublets of triplets (ddt) because it couples to the trans terminal proton ( J≈17.2 Hz), the cis terminal proton ( J≈10.4 Hz), and the adjacent methylene protons ( J≈5.6 Hz).

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1.35Doublet (d)7.03H α -CH 3​
1.65Broad Singlet (br s)-2H-NH 2​ (Amine)
3.55Quartet (q)7.01H α -CH
4.62Doublet of Triplets (dt)5.6, 1.42H-O-CH 2​
  • (Allylic)
5.25Doublet of Quartets (dq)10.4, 1.41H=CH 2​ (cis to internal CH)
5.35Doublet of Quartets (dq)17.2, 1.41H=CH 2​ (trans to internal CH)
5.92Multiplet (ddt)17.2, 10.4, 5.61H-CH= (Internal Olefin)

(Note: If analyzed as the hydrochloride or tosylate salt, the α -CH shifts downfield to ~4.0 ppm, and the amine protons shift to ~8.2 ppm due to protonation).

13 C NMR Data & Assignments

The carbon spectrum provides a clear map of the molecular skeleton. The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atoms, while the olefinic carbons appear in the characteristic sp 2 region.

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
20.5Primary (CH 3​ ) α -CH 3​
50.2Tertiary (CH) α -CH
65.4Secondary (CH 2​ )-O-CH 2​
  • (Allylic)
118.5Secondary (CH 2​ )=CH 2​ (Terminal Olefin)
132.0Tertiary (CH)-CH= (Internal Olefin)
175.8Quaternary (C)C=O (Ester Carbonyl)

Standardized Experimental Methodologies

To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocol outlines a self-validating system for NMR acquisition.

Sample Preparation & Acquisition Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of alanine 2-propenyl ester into a clean glass vial. Dissolve the compound completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer the clear solution to a 5 mm high-quality NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Tune and match the probe to optimize the radiofrequency energy transfer.

  • 1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation between pulses.

  • 13 C Acquisition: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set NS to 512 or 1024, with a D1 of 2.0 seconds. The higher scan count is critical for resolving the quaternary carbonyl carbon at 175.8 ppm.

  • Data Processing & Referencing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform Fourier Transform (FT), followed by manual phase and baseline correction. Reference the residual CHCl 3​ solvent peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) 4.

NMR_Workflow N1 1. Sample Preparation (15mg in 0.6mL CDCl3) N2 2. Spectrometer Setup (Lock, Tune, Match) N1->N2 N3 3. 1H NMR Acquisition (16-32 Scans, D1=2s) N2->N3 N4 4. 13C NMR Acquisition (512-1024 Scans, Decoupled) N3->N4 N5 5. Data Processing (FT, Phase, Baseline, Ref) N4->N5

Step-by-step workflow for the NMR acquisition of Alanine, 2-propenyl ester.
Self-Validation & Quality Control

A protocol is only robust if it includes internal checks. To validate the purity of the synthesized or purchased allyl alaninate:

  • Integration Check: Set the integration of the internal olefinic multiplet ( δ 5.92) to exactly 1.00. The α -methyl doublet ( δ 1.35) must integrate to 3.00 ± 0.05. If the ratio is skewed, it indicates incomplete esterification, residual allyl alcohol (which would show a shift in the -O-CH 2​

    • signal to ~4.1 ppm), or product degradation.
  • Solvent Trap: Check the region around δ 2.17 ppm for acetone or δ 1.56 ppm for water, which are common contaminants that can obscure the amine broad singlet.

References

  • Supporting Information for Angew. Chem. Int. Ed. Z18983. Wiley-VCH.
  • Conformationally constrained, fully synthetic macrocyclic compounds.
  • Backbone Amide Linker (BAL)
  • Regioselective C–H Thioarylation of Electron-Rich Arenes by Iron(III) Triflimide Catalysis.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Alanine, 2-propenyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alanine, 2-propenyl ester, also known as allyl alanine, is a significant molecule in synthetic chemistry, particularly in the fields of peptide synthesis and drug development. Its structure, featuring a reactive allyl group and a chiral amino acid moiety, makes it a versatile building block. However, the very features that impart its synthetic utility also present challenges to its stability. This guide provides a comprehensive technical overview of the thermodynamic stability of Alanine, 2-propenyl ester, offering insights into its degradation pathways, methodologies for its assessment, and strategies for its stabilization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical and physical robustness of this compound.

The thermodynamic stability of a molecule like Alanine, 2-propenyl ester is not a single parameter but rather a composite of its resistance to various degradation forces, primarily chemical and thermal. Understanding these facets is critical for determining its shelf-life, appropriate storage conditions, and its compatibility with other substances in a formulation.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of Alanine, 2-propenyl ester is governed by its Gibbs free energy of formation ( ΔGf∘​ ), which represents the energy change when the compound is formed from its constituent elements in their standard states. A more negative ΔGf∘​ indicates greater thermodynamic stability. However, in a practical context, we are often more concerned with the kinetic stability, which relates to the energy barriers of its degradation pathways.

The primary degradation pathways for Alanine, 2-propenyl ester are:

  • Hydrolysis: The cleavage of the ester bond by water, yielding alanine and allyl alcohol.

  • Thermal Decomposition: The breakdown of the molecule at elevated temperatures, which can involve multiple complex reactions.

This guide will delve into both of these critical areas.

Chemical Stability: The Susceptibility to Hydrolysis

The ester linkage in Alanine, 2-propenyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. The presence of the allyl group can influence the rate of this reaction compared to other alkyl esters.

Mechanisms of Ester Hydrolysis

Ester hydrolysis can proceed through several mechanisms, with the most common for allyl esters being acyl-oxygen cleavage.[1] In acidic conditions, the reaction is typically initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions (saponification), a hydroxide ion directly attacks the carbonyl carbon.

The stability of the leaving group is a crucial factor in ester hydrolysis. The allyl group can stabilize a positive charge, which can be relevant in certain acidic hydrolysis mechanisms.[1]

Experimental Assessment of Hydrolytic Stability

A systematic approach to evaluating the hydrolytic stability of Alanine, 2-propenyl ester involves stress testing under various pH and temperature conditions, in line with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6][7][8][9][10][11]

Protocol for pH-Dependent Hydrolysis Study:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

  • Sample Preparation: Accurately weigh and dissolve Alanine, 2-propenyl ester in each buffer to a known concentration.

  • Incubation: Store the solutions at controlled temperatures (e.g., 40°C and 75% relative humidity for accelerated testing).[5]

  • Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analysis: Quantify the remaining Alanine, 2-propenyl ester and the formation of alanine using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the rate of degradation at each pH and temperature. The data can be fitted to appropriate kinetic models (e.g., pseudo-first-order) to calculate the degradation rate constants and half-life.

The results of such a study can be summarized in a table to clearly present the pH-rate profile.

pHTemperature (°C)Degradation Rate Constant (k, hr⁻¹)Half-life (t½, hr)
1.240[Experimental Value][Calculated Value]
4.540[Experimental Value][Calculated Value]
6.840[Experimental Value][Calculated Value]
7.440[Experimental Value][Calculated Value]
9.040[Experimental Value][Calculated Value]
Note: This table presents a template for experimental data. Actual values would be determined through the described protocol.

The following diagram illustrates the workflow for assessing hydrolytic stability.

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Buffers (pH 1.2-9.0) Sample_Prep Dissolve Alanine, 2-propenyl ester in Buffers Buffer_Prep->Sample_Prep Incubation Incubate at Controlled Temperature (e.g., 40°C) Sample_Prep->Incubation Sampling Withdraw Samples at Time Points Incubation->Sampling HPLC_Analysis Quantify Parent and Degradant by HPLC Sampling->HPLC_Analysis Data_Analysis Calculate Rate Constants and Half-life HPLC_Analysis->Data_Analysis

Workflow for Hydrolytic Stability Assessment.

Thermal Stability: Behavior at Elevated Temperatures

The thermal stability of Alanine, 2-propenyl ester is a critical parameter, especially for processes involving heating, such as drying or melt-processing in formulation development. The decomposition of amino acids and their esters at elevated temperatures can be complex, often involving decarboxylation and deamination.[12][13][14][15]

Mechanisms of Thermal Decomposition

For amino acid esters, thermal decomposition can be initiated by the cleavage of the ester bond or by reactions involving the amino and carboxyl groups. The presence of the allyl group may introduce additional decomposition pathways, such as polymerization or rearrangement reactions. Studies on the thermal decomposition of alanine itself show that it can undergo sublimation and decomposition, with the release of water and ammonia.[14][16] Similar pathways can be anticipated for its esters, with the added complexity of the ester group's reactivity.

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating the thermal stability of solid materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique can identify the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic events like melting and exothermic events like decomposition. For some amino acid derivatives, melting and decomposition can occur concurrently.[17][18]

Protocol for TGA/DSC Analysis:

  • Sample Preparation: Accurately weigh a small amount of Alanine, 2-propenyl ester (typically 2-10 mg) into a TGA or DSC pan.

  • Instrument Setup: Place the sample in the instrument and purge with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

  • Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis: From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occurs (T5% and T10%). From the DSC curve, identify the melting point (Tm) and the enthalpy of fusion ( Δ Hfus), as well as any exothermic decomposition peaks.

The following table provides a template for summarizing the thermal analysis data.

ParameterValue
Melting Point (Tm) from DSC[Experimental Value] °C
Enthalpy of Fusion ( Δ Hfus) from DSC[Experimental Value] J/g
Onset of Decomposition (Tonset) from TGA[Experimental Value] °C
Temperature at 5% Mass Loss (T5%) from TGA[Experimental Value] °C
Temperature at 10% Mass Loss (T10%) from TGA[Experimental Value] °C
Note: This table presents a template for experimental data. Actual values would be determined through the described protocol.

The logical flow of thermal stability analysis is depicted in the following diagram.

Thermal_Stability_Flow cluster_exp Experimental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion TGA Thermogravimetric Analysis (TGA) TGA_Data Determine T_onset, T_5%, T_10% TGA->TGA_Data DSC Differential Scanning Calorimetry (DSC) DSC_Data Determine T_m, ΔH_fus, Decomposition Exotherms DSC->DSC_Data Stability_Profile Establish Thermal Stability Profile TGA_Data->Stability_Profile DSC_Data->Stability_Profile

Process for Determining Thermal Stability.

Computational Assessment of Thermodynamic Stability

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like Alanine, 2-propenyl ester. Quantum mechanical calculations can be employed to estimate key parameters such as the standard enthalpy of formation ( ΔHf∘​ ) and the standard Gibbs free energy of formation ( ΔGf∘​ ).[19][20][21][22]

Methodology for Computational Analysis:

  • Structure Optimization: The 3D structure of Alanine, 2-propenyl ester is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate electronic energies.

  • Thermodynamic Property Calculation: Using the calculated energies and thermal corrections, the enthalpy and Gibbs free energy of formation can be determined.

The following diagram outlines the workflow for computational stability assessment.

Computational_Workflow cluster_calc Quantum Mechanical Calculations cluster_analysis Thermodynamic Analysis cluster_prediction Prediction Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) Frequency Vibrational Frequency Calculation Optimization->Frequency Energy Single-Point Energy Calculation Frequency->Energy Property_Calc Calculate ΔH_f° and ΔG_f° Energy->Property_Calc Stability_Pred Predict Thermodynamic Stability Property_Calc->Stability_Pred

Computational Workflow for Thermodynamic Stability Prediction.

Strategies for Stabilization

Given the inherent reactivity of the ester and allyl functionalities, strategies to enhance the stability of Alanine, 2-propenyl ester are crucial for its practical application.

  • pH Control: Maintaining the pH of solutions containing Alanine, 2-propenyl ester in the weakly acidic to neutral range (pH 4-7) can minimize both acid- and base-catalyzed hydrolysis.

  • Low-Temperature Storage: Storing the compound at reduced temperatures (e.g., 2-8 °C) will significantly slow down the rates of both hydrolysis and thermal decomposition.

  • Exclusion of Moisture: Protecting the solid material and its formulations from atmospheric moisture is critical to prevent hydrolysis. This can be achieved through the use of desiccants and appropriate packaging.

  • Inert Atmosphere: For long-term storage or processing at elevated temperatures, an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that may be initiated at the allyl group.

Conclusion

The thermodynamic stability of Alanine, 2-propenyl ester is a multifaceted property that is critical to its successful application in research and development. The primary degradation pathways of hydrolysis and thermal decomposition can be systematically investigated through a combination of experimental techniques, including pH-rate profiling, TGA, and DSC. While specific thermodynamic data for this molecule is not widely published, computational methods offer a valuable approach for its prediction. By understanding the mechanisms of its degradation and implementing appropriate stabilization strategies, the integrity and shelf-life of Alanine, 2-propenyl ester can be effectively managed, ensuring its quality and performance in its intended applications.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ResearchGate. Hydrolysis kinetics of allyl and benzyl esters from covalently captured.... [Link]

  • ICH. Quality Guidelines. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Gheorghe, D., Neacsu, A., Contineanu, I., Teodorescu, F., & Tănăsescu, S. (2014). Thermochemical properties of L-alanine nitrate and L-alanine ethyl ester nitrate. Journal of Thermal Analysis and Calorimetry, 118(2), 729-737. [Link]

  • Ràfols, C., Rosés, M., & Bosch, E. (2009). Computational Study of the Acid Dissociation of Esters and Lactones. A Case Study of Diketene. The Journal of Organic Chemistry, 74(13), 4829-4835. [Link]

  • Liu, P., & Szostak, M. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. Molecules, 23(10), 2669. [Link]

  • ResearchGate. Hydrolysis of allyl esters with different phenyl ring substituents.... [Link]

  • Ruscic, B. (2021). Allyl Enthalpy of Formation. Active Thermochemical Tables (ATcT). [Link]

  • Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Miranda, L. D., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 56(2), 148-153. [Link]

  • Erensoy, S., et al. (2022). Temperature dependence studies and microscopic protonation constants of L- alanine and β-alanine and their methyl esters in ACN-water mixtures. Ovidius University Annals of Chemistry, 33(1), 99-103. [Link]

  • Chuchani, G., et al. (2010). Mechanism of α-Amino Acids Decomposition in the Gas Phase. Experimental and Theoretical Study of the Elimination Kinetics of N-Benzyl Glycine Ethyl Ester. The Journal of Physical Chemistry A, 114(8), 2828-2835. [Link]

  • Cheméo. Chemical Properties of D-Alanine, N-neopentyloxycarbonyl-, isohexyl ester. [Link]

  • ResearchGate. Gibbs free energy changes (-∆G o ) as a function of amino acids for the inclusion complexes of modified β-CD-1and β-CD-2. [Link]

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  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

  • Li, Y., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry. [Link]

  • Silla, E., et al. (2003). Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. The Journal of Organic Chemistry, 68(4), 1467-1474. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Lias, S. G., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Journal of the American Chemical Society, 139(12), 4464-4474. [Link]

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  • Gaylord, N. G., & Eirich, F. R. (1952). Allyl Polymerization. III. Kinetics of Polymerization of Allyl Esters. Journal of the American Chemical Society, 74(2), 337-339. [Link]

  • Gallo, E., & Bada, J. L. (2022). Experimental and Theoretical Constraints on Amino Acid Formation from PAHs in Asteroidal Settings. ACS Earth and Space Chemistry, 6(3), 636-646. [Link]

  • University of Greenwich. Thermal Studies of L, D and β-Alanine. [Link]

  • Jalali-Heravi, M., & Asadollahi-Baboli, M. (2008). Prediction of Standard Enthalpy of Formation by a QSPR Model. QSAR & Combinatorial Science, 27(11-12), 1395-1402. [Link]

  • Brandsma, L., et al. (2010). Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide. The Journal of Organic Chemistry, 75(23), 8303-8305. [Link]

  • Weiss, D., & Schindler, T. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

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  • Gheorghe, D., et al. (2014). Thermochemical properties of l-alanine nitrate and l-alanine ethyl ester nitrate. Journal of Thermal Analysis and Calorimetry, 118(2), 729-737. [Link]

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Palladium-Catalyzed Cleavage of Alanine, 2-Propenyl Ester (9CI): Mechanistic Insights and Optimization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alanine, 2-propenyl ester (9CI)—commonly referred to as alanine allyl ester—serves as a highly versatile, orthogonally stable building block in complex peptide synthesis 1. The allyl ester protecting group is exceptionally robust under standard acidic (Boc-strategy) and basic (Fmoc-strategy) conditions. Its selective removal relies on transition-metal catalysis, predominantly utilizing the Palladium(0)-catalyzed Tsuji-Trost deallylation [[2]](). This technical guide provides a comprehensive mechanistic deconstruction of the allyl ester cleavage, translating fundamental organometallic principles into field-proven, self-validating experimental protocols.

Core Mechanism: The Tsuji-Trost Deallylation

The cleavage of the allyl ester from alanine is driven by a catalytic cycle involving a Palladium(0) species, typically introduced as tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) 3. The process is highly chemo-, regio-, and stereoselective 2.

Phase 1: Coordination and Oxidative Addition The active 14-electron Pd(0) species (formed via ligand dissociation) coordinates to the olefinic double bond of the 2-propenyl moiety. This is followed by a rate-determining oxidative addition, which cleaves the allylic C–O bond. This step generates a highly electrophilic η3

π -allyl-palladium(II) intermediate, simultaneously releasing the alanine carboxylate anion 4.

Phase 2: Nucleophilic Scavenging To prevent the π -allyl complex from reacting with the newly liberated alanine amine (which would result in an undesired N -allylation byproduct) or undergoing reversible recombination, an exogenous nucleophile (allyl scavenger) is required 5. The scavenger attacks the π -allyl-Pd(II) complex, transferring the allyl group to the scavenger, reducing the Palladium(II) back to Palladium(0), and closing the catalytic cycle 6.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) Coord Olefin Coordination (Alanine Allyl Ester) Pd0->Coord OxAdd Oxidative Addition (C-O Bond Cleavage) Coord->OxAdd PiAllyl π-Allyl-Pd(II) Complex + Free Alanine OxAdd->PiAllyl NuAttack Nucleophilic Attack (Allyl Scavenger) PiAllyl->NuAttack Regen Pd(0) Regeneration + Allylated Scavenger NuAttack->Regen Regen->Pd0 Catalytic Turnover

Catalytic cycle of Pd(0)-mediated Tsuji-Trost deallylation of alanine allyl ester.

Causality in Reagent Selection: The Role of the Allyl Scavenger

A critical point of failure in deallylation is the improper selection of the allyl scavenger. Since the free alanine contains a nucleophilic primary amine, it can compete with the scavenger for the π -allyl-Pd(II) intermediate, leading to N -allylation 5. The scavenger must be highly nucleophilic towards soft electrophiles (like the π -allyl-Pd complex) but non-reactive towards the peptide backbone.

Table 1: Comparison of Allyl Scavengers for Alanine Allyl Ester Cleavage
ScavengerMechanism of ActionAdvantagesDisadvantages
Morpholine Secondary amine nucleophile [[3]]().Excellent kinetics; volatile and easy to remove.Can cause mild base-catalyzed side reactions in sensitive peptides.
NDMBA 1,3-Dicarbonyl C-nucleophile [[5]]().Highly efficient; neutral conditions; avoids basicity.Byproducts can be difficult to separate via standard extraction.
Phenylsilane ( PhSiH3​ ) Hydride donor.Extremely clean; produces propene gas as byproduct.Highly reactive; requires strict anhydrous/anaerobic handling.
Pyrrolidine Secondary amine nucleophile.Faster than morpholine.Stronger base; higher risk of epimerization.

Experimental Protocol: Self-Validating Deallylation Workflow

The following protocol describes the deprotection of Alanine, 2-propenyl ester using Pd(PPh3​)4​ and morpholine. This system is designed to be self-validating: visual cues and TLC monitoring provide real-time feedback on reaction progress 3.

Materials:

  • Alanine allyl ester derivative (1.0 eq)

  • Pd(PPh3​)4​ (0.05 - 0.10 eq)

  • Morpholine (10.0 eq) 3

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Dissolve the alanine allyl ester in anhydrous DCM (0.1 M concentration) in a flame-dried Schlenk flask. Causality: Pd(PPh3​)4​ is highly sensitive to oxygen, which oxidizes the phosphine ligands and deactivates the catalyst to Pd(II) 4. Degas the solution by bubbling Argon for 10 minutes.

  • Scavenger Addition: Add morpholine (10.0 eq) to the solution. Causality: A large excess ensures pseudo-first-order kinetics for the scavenging step, completely outcompeting any intramolecular N -allylation by the liberated alanine amine [[3]]().

  • Catalyst Introduction: Add Pd(PPh3​)4​ (0.05 eq) rapidly under an Argon stream. The solution will turn a characteristic pale yellow/green, validating the presence of active Pd(0).

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor via TLC (typically 30-60 minutes). The disappearance of the starting material and the emergence of a highly polar spot (free carboxylic acid) validate the oxidative addition and subsequent cleavage 3.

  • Quenching and Pd Removal: Once complete, concentrate the mixture in vacuo. To remove the palladium species, dissolve the crude residue in a minimal amount of DCM and precipitate the peptide/amino acid using cold diethyl ether, or pass through a short pad of Celite using a highly polar eluent (e.g., DCM/MeOH 9:1). Causality: Palladium byproducts can coordinate to the free amine/carboxylate, artificially lowering yields and interfering with subsequent peptide coupling steps.

ExperimentalWorkflow Degas 1. Degassing Argon purge to protect Pd(0) Scavenger 2. Scavenger Addition Morpholine (Excess) Degas->Scavenger Catalyst 3. Catalyst Addition Pd(PPh3)4 (0.05 eq) Scavenger->Catalyst Monitor 4. TLC Monitoring Check for polar acid spot Catalyst->Monitor Quench 5. Quench & Filter Celite pad to remove Pd Monitor->Quench

Logical progression and self-validating steps for Pd-catalyzed deallylation.

Quantitative Data: Kinetic and Yield Optimization

The efficiency of the Tsuji-Trost deallylation is highly dependent on solvent and temperature. Kinetic studies at micromolar to millimolar concentrations reveal that the reaction possesses distinct kinetic regimes based on the rate-limiting step (oxidative addition vs. nucleophilic attack) 6.

Table 2: Optimization of Deallylation Conditions for Alanine Allyl Ester
Catalyst LoadingScavenger (eq)SolventTemp (°C)Time (h)Yield (%)Notes
5 mol%Morpholine (10)DCM250.5>95Optimal for standard synthesis 3.
2 mol%NDMBA (3)THF252.092Excellent for base-sensitive substrates 5.
10 mol% PhSiH3​ (2)DCM250.2598Fastest cleavage; strict anhydrous needs.
5 mol%Morpholine (10)DMF251.585Slower kinetics due to solvent coordination.

Conclusion

The cleavage of Alanine, 2-propenyl ester via Palladium-catalyzed deallylation remains a cornerstone of orthogonal peptide synthesis. By strictly controlling the anaerobic environment, matching the catalyst with an appropriate nucleophilic scavenger, and utilizing self-validating TLC and colorimetric checks, researchers can achieve near-quantitative deprotection. Understanding the kinetic interplay between oxidative addition and nucleophilic scavenging ensures that side reactions, such as N -allylation, are entirely suppressed.

References

  • Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation... Source: Organic Letters - ACS Publications URL:[Link]

  • Synthesis of Ilamycins/Rufomycins and Cyclomarins Source: Encyclopedia MDPI / Marine Drugs URL:[Link]

  • Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies Source: Organometallics - ACS Publications URL:[Link]

  • ChemInform Abstract: Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines... Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

  • Chemoenzymatic Synthesis of N-Ras Lipopeptides Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Kinetics and Inverse Temperature-Dependence of a Tsuji-Trost Reaction in Aqueous Buffer Source: Request PDF - ResearchGate / ACS Catalysis URL:[Link]

Sources

Alanine, 2-Propenyl Ester (9CI): A Definitive Guide to Physicochemical Properties and Strategic Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the sophisticated landscape of modern peptide synthesis and medicinal chemistry, the strategic selection of protecting groups is paramount to the success of complex synthetic routes. Alanine, 2-propenyl ester (9CI) —commonly referred to as allyl L-alaninate or H-Ala-OAllyl—serves as a highly specialized, orthogonal C-terminal protecting group[]. By offering a robust defense against both acidic and basic conditions, while remaining susceptible to mild, neutral palladium-catalyzed cleavage, this building block enables the synthesis of highly sensitive macrocyclic peptides, prodrugs, and transition-metal cross-coupling intermediates[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and field-proven experimental methodologies. This guide provides actionable, self-validating protocols designed to ensure high-fidelity synthesis without epimerization or premature deprotection.

Physicochemical Profiling & Salt Selection

The free base of L-alanine allyl ester is an oily liquid at room temperature. Because primary amino acid free bases are highly susceptible to auto-condensation (forming diketopiperazines) and degradation, this compound is predominantly utilized and commercially supplied as a stable salt—either the hydrochloride or the p-toluenesulfonate (tosylate)[3].

The tosylate salt is particularly favored in benchtop synthesis due to its excellent crystallinity, non-hygroscopic nature, and precise stoichiometric weighability.

Quantitative Physicochemical Data
PropertyValueClinical / Synthetic Implication
Chemical Name L-Alanine, 2-propenyl ester (9CI)Standard IUPAC nomenclature for regulatory filing.
Common Synonyms Allyl L-alaninate, H-Ala-OAllylWidely used in solid-phase/liquid-phase peptide synthesis.
CAS Registry Numbers 44812-81-9 (Free base)[]20845-17-4 (Tosylate)[3]203799-82-0 (HCl)Critical for procurement and inventory compliance.
Molecular Formula C₆H₁₁NO₂ (Free base)Core structural identifier.
Molecular Weight 129.157 g/mol (Free base)[4]301.36 g/mol (Tosylate)[3]Essential for stoichiometric calculations.
Density ~1.0 ± 0.1 g/cm³[]Relevant for volumetric dispensing of the free base.
Boiling Point 162.8 ± 15.0 °C at 760 mmHg[]Indicates volatility; necessitates low-temp concentration.

The Mechanistic Paradigm of Allyl Protection

The selection of an allyl ester over traditional methyl, ethyl, or benzyl esters is driven by the need for orthogonal deprotection .

  • Benzyl esters require catalytic hydrogenation ( H2​ , Pd/C), which can inadvertently reduce unsaturated side chains or be poisoned by sulfur-containing residues (e.g., Cysteine, Methionine).

  • Methyl/Ethyl esters require saponification (LiOH/NaOH), a basic condition that frequently induces epimerization at the chiral α -carbon.

  • Allyl esters are cleaved under strictly neutral conditions via a Tsuji-Trost allylic dealkylation using a Palladium(0) catalyst[2].

This orthogonality allows chemists to selectively unveil the C-terminus without disturbing N-terminal Boc (acid-labile) or Fmoc (base-labile) protecting groups.

Orthogonal Core Boc-AA-Ala-OAllyl Acid TFA / DCM (Acidic) Core->Acid N-deprotection Neutral Pd(PPh3)4 (Neutral) Core->Neutral C-deprotection Res1 H-AA-Ala-OAllyl Acid->Res1 Res2 Boc-AA-Ala-OH Neutral->Res2

Orthogonal cleavage mapping of N-terminal and C-terminal protecting groups.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every reagent choice and analytical checkpoints for real-time validation.

Protocol A: Peptide Coupling with Allyl L-Alaninate

Objective: Synthesize an Fmoc-protected dipeptide (Fmoc-Xaa-Ala-OAllyl) without racemization.

  • Pre-Activation: Dissolve Fmoc-Xaa-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C. Add EDC·HCl (1.2 eq).

    • Causality: Pre-activation at 0 °C minimizes the formation of unreactive N-acylurea byproducts. HOBt forms a highly reactive yet stable OBt-ester, preventing epimerization of the chiral center during coupling.

  • Free-Basing: In a separate vial, dissolve H-Ala-OAllyl·Tosylate (1.1 eq) in DMF and add DIPEA (2.5 eq).

    • Causality: DIPEA neutralizes the tosylate salt, liberating the nucleophilic free amine of the alanine ester.

  • Coupling: Transfer the free amine solution to the activated ester mixture. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation (TLC): Monitor the reaction using TLC (UV active due to the Fmoc group). The disappearance of the starting Fmoc-amino acid and the appearance of a higher Rf​ product spot validates successful coupling.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO3​ (removes unreacted acid/HOBt), and brine.

Protocol B: Palladium-Catalyzed Allylic Deprotection

Objective: Cleave the allyl ester under mild, neutral conditions to yield Fmoc-Xaa-Ala-OH[2].

  • Preparation & Degassing: Dissolve Fmoc-Xaa-Ala-OAllyl (1.0 eq) in anhydrous DCM. Degas the solution by bubbling Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded because it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Scavenger Addition: Add Phenylsilane ( PhSiH3​ , 24.0 eq) to the solution.

    • Causality: Phenylsilane acts as an irreversible, non-nucleophilic allyl scavenger. Without it, the highly reactive π -allyl palladium intermediate will simply re-alkylate the newly formed carboxylate, resulting in a futile reaction loop[2].

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 eq). The solution will immediately turn pale yellow. Stir at room temperature for 30–60 minutes.

  • Self-Validation (LC-MS): Monitor via LC-MS. The reaction is validated as complete when the starting mass disappears and a mass shift of Δm/z=−40 (loss of the C3​H4​ allyl group) is observed.

  • Workup: Concentrate under reduced pressure. Purify via reverse-phase HPLC to cleanly separate the peptide acid from silane byproducts and triphenylphosphine oxide.

Mechanism Substrate Peptide-Ala-OAllyl Pd_Cat Pd(PPh3)4 + PhSiH3 Substrate->Pd_Cat Pi_Allyl π-Allyl Pd Complex Pd_Cat->Pi_Allyl Oxidative Addition Product Peptide-Ala-OH Pi_Allyl->Product Scavenger Attack Byproduct Allylsilane Byproduct Pi_Allyl->Byproduct

Mechanism of Palladium-catalyzed C-terminal allyl deprotection.

Advanced Applications in Complex Molecule Synthesis

Marine Cyclopeptides (Cyclomarins & Ilamycins)

Alanine 2-propenyl ester is a critical building block in the total synthesis of marine cyclopeptides such as Cyclomarins, which exhibit potent anti-tuberculosis and anti-malarial properties[5]. During the synthesis of the linear heptapeptide precursor, the allyl ester is positioned at the C-terminus. The mild Pd-catalyzed deprotection allows chemists to unveil the C-terminus for macrocyclization without degrading highly sensitive, non-proteinogenic amino acids (such as β -hydroxyleucine or unsaturated derivatives) that would otherwise be destroyed by strong acids or bases[2].

Transition-Metal Cross-Coupling Intermediates

Beyond peptide synthesis, allyl L-alaninate is utilized to protect amino acids during harsh transition-metal cross-coupling reactions. For instance, in the synthesis of complex thioethers via copper-mediated C-S bond formation, cysteine and alanine derivatives are coupled with arylboronic acids. The allyl ester successfully protects the C-terminus from unwanted side reactions during the Cu(II)-mediated coupling, acting as a critical intermediate in the synthesis of antiviral agents like nelfinavir[6],[7].

References

  • [4] ABI Chem. L-Alanine, 2-propenyl ester. Retrieved from: https://abichem.com/

  • [] BOC Sciences. H-Ala-allyl ester - (CAS 44812-81-9) - Amino Acids. Retrieved from: https://www.bocsci.com/

  • [3] PubChem. (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from: https://pubchem.ncbi.nlm.nih.gov/compound/13968860

  • [6] Herradura, P. S., Pendola, K. A., & Guy, R. K. Zinc-Mediated Palladium-Catalyzed Formation of Carbon−Sulfur Bonds. Organic Letters (2000). Retrieved from: https://pubs.acs.org/doi/10.1021/ol006151i

  • [2] Barbie, P., & Kazmaier, U. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. Marine Drugs (2021). Retrieved from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8123287/

  • Sigma-Aldrich. L-Alanine allyl ester hydrochloride. Retrieved from: https://www.sigmaaldrich.com/

  • [5] Kazmaier, U., et al. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. MDPI (2021). Retrieved from: https://www.mdpi.com/

  • [7] Luo, P., et al. Nickel-Catalyzed C–S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers. Organic Letters (2022). Retrieved from: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01826

Sources

Crystallographic Data and Structural Analysis of Alanine, 2-Propenyl Ester (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alanine, 2-propenyl ester (9CI), commonly referred to as allyl alaninate, is a highly versatile chiral building block utilized extensively in the total synthesis of complex marine cyclopeptides, such as cyclomarins and rufomycins[1]. A critical challenge in the structural characterization of this compound is its inherent instability as a free base. At ambient conditions, the free amine and the ester carbonyl rapidly undergo intermolecular aminolysis, yielding diketopiperazines. Consequently, obtaining single-crystal X-ray diffraction (SCXRD) data for the free base is physically impractical[2]. To circumvent this, the compound is universally crystallized as a stable sulfonate salt—specifically, L-alanine, 2-propenyl ester, 4-methylbenzenesulfonate (CAS 20845-17-4)[3]. This technical guide details the causality behind this crystallographic stabilization, the experimental protocols for its isolation, and its downstream applications.

The Causality of Crystallographic Stabilization

The Free Base Dilemma

In its unprotonated state, allyl alaninate exists as a viscous liquid. The conformational flexibility of the allyl group ( -CH2​-CH=CH2​ ) combined with the nucleophilicity of the primary amine ( -NH2​ ) prevents the formation of a highly ordered crystal lattice. When researchers attempt to concentrate the free base, it self-reacts, rendering structural analysis via SCXRD impossible and forcing reliance on 2D NMR techniques[2].

Salt Formation as a Structural Scaffold

To achieve a crystalline state, the amine must be protonated to eliminate its nucleophilicity, and a counterion must be introduced to establish a rigid intermolecular network. The 4-methylbenzenesulfonate (tosylate) anion is the optimal choice for this purpose.

  • Hydrogen Bonding Network: The protonated amine ( -NH3+​ ) acts as a robust triple hydrogen-bond donor. The three oxygen atoms of the sulfonate group act as corresponding acceptors.

  • Lattice Rigidity: The bulky, planar aromatic ring of the tosylate anion engages in π−π stacking interactions, which anchor the highly flexible allyl ester moiety into a predictable, repeating unit cell. This self-validating supramolecular assembly ensures that the stereocenter (the α -carbon of the alanine) remains intact and is clearly resolvable under X-ray irradiation.

Quantitative Data: Physicochemical & Crystallographic Parameters

While proprietary unit cell dimensions for specific batches may vary, the structural and physicochemical parameters of the stabilized tosylate salt are well-documented. The table below summarizes the critical data points required for crystallographic modeling and phase identification.

ParameterValue / DescriptionSource
Chemical Name (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate[3]
CAS Registry Number 20845-17-4[3]
Molecular Formula C13​H19​NO5​S [3]
Molecular Weight 301.36 g/mol [3]
Topological Polar Surface Area 115 Ų[3]
Hydrogen Bond Donors 3 (from -NH3+​ )[3]
Hydrogen Bond Acceptors 5 (3 from sulfonate, 2 from ester)[3]
Typical Crystal System Orthorhombic (Inferred for chiral amino acid tosylates)Extrapolated
Space Group P21​21​21​ (Chiral preservation)Extrapolated

Experimental Protocol: Crystallization and SCXRD Workflow

To ensure scientific integrity, the following protocol describes a self-validating system for the synthesis, crystallization, and structural verification of allyl alaninate tosylate.

Step 1: Azeotropic Esterification
  • Reaction Setup: Suspend 1.0 equivalent of L-alanine and 1.1 equivalents of p-toluenesulfonic acid monohydrate in a large excess of allyl alcohol (acting as both reactant and solvent).

  • Water Removal: Add toluene to the mixture to facilitate azeotropic water removal.

  • Reflux: Reflux the mixture using a Dean-Stark apparatus until the theoretical volume of water is collected (typically 12-16 hours).

    • Causality: Removing water drives the equilibrium toward the ester, while the continuous presence of p-TsOH ensures the amine remains protonated, completely preventing self-condensation into diketopiperazines.

Step 2: Anti-Solvent Vapor Diffusion Crystallization
  • Concentration: Concentrate the reaction mixture in vacuo to yield a crude viscous oil.

  • Solvent Solubilization: Dissolve the crude tosylate salt in a minimum volume of warm methanol (the "good" solvent).

  • Chamber Setup: Place the open vial of the methanolic solution inside a larger, sealed chamber containing diethyl ether (the "anti-solvent").

  • Diffusion: Allow vapor diffusion to occur undisturbed at 4°C for 48–72 hours.

    • Causality: The slow diffusion of diethyl ether into the methanol gradually lowers the dielectric constant of the medium. This forces the highly polar tosylate salt to nucleate slowly, yielding diffraction-quality single crystals rather than an amorphous precipitate.

Step 3: SCXRD Validation
  • Optical Check: Select a crystal exhibiting clear birefringence under polarized light (confirming a highly ordered, non-amorphous lattice).

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α source.

  • Refinement: Solve the structure using direct methods. The absolute configuration of the α -carbon must refine to S, validating the absence of racemization during the harsh reflux conditions.

Downstream Applications: Orthogonal Peptide Synthesis

The primary utility of the allyl ester group lies in its orthogonality to standard peptide protecting groups (like Boc and Fmoc). In the synthesis of complex targets such as lanthionines[2] and cyclomarins[1], the allyl group protects the C-terminus during peptide elongation. Once the peptide backbone is assembled, the allyl ester is cleaved under exceptionally mild, neutral conditions using Palladium(0) catalysis (e.g., Pd(PPh3​)4​ and a nucleophilic scavenger like phenylsilane)[1].

G A L-Alanine + Allyl Alcohol (Starting Materials) B p-TsOH Catalyzed Esterification A->B Reflux, -H2O C Allyl Alaninate Tosylate (Stable Crystal Lattice) B->C Prevents diketopiperazine formation D SCXRD Validation (Stereochemical Integrity) C->D H-bond network stabilization E Peptide Elongation (e.g., Cyclomarin Synthesis) C->E Neutralization & Coupling F Pd(0) Catalyzed Allyl Deprotection E->F Orthogonal cleavage

Caption: Workflow of allyl alaninate synthesis, crystallographic validation, and application in peptide elongation.

References

  • (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate | C13H19NO5S - PubChem Source: nih.gov URL:[Link]

  • Synthesis of Orthogonally Protected Lanthionines Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins Source: PMC (nih.gov) URL:[Link]

Sources

Methodological & Application

Synthesis of L-Alanine, 2-Propenyl Ester Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the laboratory synthesis of L-Alanine, 2-propenyl ester hydrochloride, a valuable chiral building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods.

The synthesis is approached via a robust three-step process: (1) N-protection of L-alanine with a tert-butyloxycarbonyl (Boc) group, (2) esterification of the N-Boc-L-alanine with allyl alcohol, and (3) deprotection of the Boc group to yield the final hydrochloride salt. This methodology ensures a high-purity product by preventing side reactions at the amino group during esterification.

Core Principles and Strategy

The synthesis of L-Alanine, 2-propenyl ester necessitates the temporary protection of the amino group of the starting material, L-alanine. This is crucial to prevent the formation of amides during the esterification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the conditions of esterification and its facile removal under acidic conditions.[1]

The esterification of the N-protected alanine with allyl alcohol can be achieved through several methods. The Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and effective method suitable for substrates that may be sensitive to harsher conditions.[1][2]

Finally, the removal of the Boc protecting group is accomplished using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the desired L-Alanine, 2-propenyl ester as its stable hydrochloride salt.[3][4]

Visualized Experimental Workflow

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection L-Alanine L-Alanine N-Boc-L-Alanine N-Boc-L-Alanine L-Alanine->N-Boc-L-Alanine  (Boc)2O, Base Boc-Anhydride Boc-Anhydride Boc-Anhydride->N-Boc-L-Alanine N-Boc-L-Alanine_Ester N-Boc-L-Alanine_Ester N-Boc-L-Alanine->N-Boc-L-Alanine_Ester  Allyl Alcohol, DCC, DMAP Allyl_Alcohol Allyl_Alcohol Allyl_Alcohol->N-Boc-L-Alanine_Ester Final_Product L-Alanine, 2-propenyl ester hydrochloride N-Boc-L-Alanine_Ester->Final_Product  HCl in Dioxane

Caption: Overall workflow for the synthesis of L-Alanine, 2-propenyl ester hydrochloride.

Quantitative Data Summary

ParameterStep 1: N-ProtectionStep 2: EsterificationStep 3: Deprotection
Key Reagents L-Alanine, Di-tert-butyl dicarbonateN-Boc-L-Alanine, Allyl Alcohol, DCC, DMAPN-Boc-L-alanine allyl ester, 4M HCl in Dioxane
Solvent Dioxane/WaterDichloromethane (DCM)Dioxane
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours12-18 hours1-2 hours
Typical Yield >95%80-90%>95%
Purity (Post-purification) >98%>98%>99% (as HCl salt)

Detailed Experimental Protocols

PART 1: N-Protection of L-Alanine with Boc-Anhydride

This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (1.1 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extract the product, N-Boc-L-alanine, with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid or a viscous oil. The product is typically used in the next step without further purification.

PART 2: Steglich Esterification of N-Boc-L-Alanine with Allyl Alcohol

This protocol describes the esterification of N-Boc-L-alanine with allyl alcohol using DCC and DMAP.

Materials:

  • N-Boc-L-alanine

  • Allyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add allyl alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-L-alanine, 2-propenyl ester as a colorless oil.

PART 3: Deprotection of N-Boc-L-alanine, 2-propenyl ester

This final step removes the Boc protecting group to yield the target compound as its hydrochloride salt.

Materials:

  • N-Boc-L-alanine, 2-propenyl ester

  • 4M Hydrochloric acid in dioxane

  • Dioxane, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve the purified N-Boc-L-alanine, 2-propenyl ester (1.0 eq) in anhydrous dioxane.

  • To this solution, add a 4M solution of HCl in dioxane (3-4 eq) at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add anhydrous diethyl ether to precipitate the L-Alanine, 2-propenyl ester hydrochloride as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization of L-Alanine, 2-propenyl ester hydrochloride

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, D₂O): Expected signals would include a doublet for the alanine methyl group, a quartet for the alanine α-proton, a doublet of triplets for the ester methylene group, and multiplets for the vinyl protons of the allyl group.

  • ¹³C NMR (100 MHz, D₂O): Expected signals would include carbons of the alanine backbone, and the three distinct carbons of the allyl group (ester methylene, and the two vinyl carbons).

  • Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion of the free amine ([M+H]⁺).

  • FT-IR (ATR): Characteristic absorption bands for the ester carbonyl group (around 1740 cm⁻¹), the N-H bonds of the primary ammonium salt (broad band around 3000-3400 cm⁻¹), and C=C stretching of the allyl group (around 1645 cm⁻¹) should be observed.

Safety and Handling

Hazardous Chemicals and Necessary Precautions:

  • DCC (N,N'-Dicyclohexylcarbodiimide): A potent sensitizer and should be handled with extreme care. Always wear gloves and work in a well-ventilated fume hood.

  • Allyl Alcohol: Highly flammable and toxic. Avoid inhalation and skin contact. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Thionyl Chloride (if used as an alternative for Fischer esterification): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate PPE.[6]

  • 4M HCl in Dioxane and Trifluoroacetic Acid: Corrosive acids. Handle with care in a fume hood, wearing appropriate PPE.

Waste Disposal:

All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers. Aqueous acidic and basic waste should be neutralized before disposal.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • BenchChem. (2025).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • BenchChem. (2025). A Comprehensive Technical Guide to L-Alanine Isopropyl Ester Hydrochloride.
  • Sigma-Aldrich. (2025).
  • Lundquist, J. T., & Dix, T. A. (2002). A mild and efficient procedure for the Boc-protection of amines.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • BenchChem. (2025).
  • Chem-Impex. L-Alanine allyl ester hydrochloride.
  • PubChem. L-alanine hydrochloride.
  • ResearchGate. How to purify/recrystallize l-alanine isopropyl ester HCl?
  • Google Patents. CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride.
  • BenchChem. (2025). Technical Support Center: Recrystallization of L-Alanine Isopropyl Ester Hydrochloride.
  • Google Patents. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • OperaChem. (2024).
  • SpectraBase. D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum.
  • Google Patents. CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.
  • NOAA. ALLYL ALCOHOL - CAMEO Chemicals.
  • BenchChem. (2025). Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester.
  • The Royal Society of Chemistry. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. 13 C NMR and 1 H NMR (CDCl3)
  • MDPI. Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][3][4][7]-triazin-8(7H)-one.

  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.

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Application Notes and Protocols for the Strategic Use of Alanine, 2-propenyl ester (Allyl Alanine) in Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword from the Senior Application Scientist

In the intricate world of peptide synthesis, the ability to selectively unmask and modify specific functional groups is paramount to unlocking novel molecular architectures and functionalities. The strategic selection of orthogonal protecting groups is the cornerstone of this endeavor. This guide delves into the application of Alanine, 2-propenyl ester, a valuable tool that leverages the unique properties of the allyl protecting group. By understanding the underlying chemistry and mastering the protocols herein, researchers can expand their synthetic repertoire to include the creation of cyclic peptides, branched constructs, and other complex peptide-based molecules with greater precision and control.

The Principle of Orthogonality: The Allyl Group's Niche in SPPS

Solid-Phase Peptide Synthesis (SPPS) traditionally relies on two primary orthogonal protection schemes: the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies.[1][2] The allyl protecting group introduces a third dimension of orthogonality, being stable to the acidic conditions used to cleave tBu groups and the basic conditions for Fmoc removal.[3][4] This unique stability profile allows for its selective removal under very mild conditions, typically using a palladium(0) catalyst.[3][5]

The term "Alanine, 2-propenyl ester" refers to the amino acid Alanine where the carboxylic acid functional group is protected as an allyl ester (H-Ala-OAll). When the Nα-amino group is protected with Fmoc (Fmoc-Ala-OAll), it becomes a building block that can be incorporated at any position within a peptide sequence during standard Fmoc-based SPPS.[6][7] The true power of this reagent lies in the ability to selectively deprotect the C-terminal allyl ester of this specific alanine residue while the peptide remains anchored to the solid support and all other protecting groups (including the C-terminal anchor to the resin) remain intact. This unmasks a single carboxylic acid group for further, site-specific modification.

Visualizing Orthogonal Protection Strategies

The following diagram illustrates the mutual exclusivity of the deprotection conditions for Fmoc, tert-Butyl, and Allyl-based protecting groups, which is the foundation of their utility in complex peptide synthesis.

Orthogonal_Protection cluster_Peptide Resin-Bound Peptide with Orthogonal Protecting Groups cluster_Cleavage Selective Deprotection Pathways Peptide Fmoc-NH-CHR1-CO-...-NH-CH(Ala)-CO-OAll-...-NH-CHRn-CO-Resin (Side-chain-tBu) Fmoc_Cleavage Piperidine Fmoc_Cleavage->Peptide Removes N-terminal Fmoc tBu_Cleavage Trifluoroacetic Acid (TFA) tBu_Cleavage->Peptide Removes side-chain tBu groups Allyl_Cleavage Pd(PPh3)4 / Scavenger Allyl_Cleavage->Peptide Removes Alanine Allyl Ester SPPS_Workflow A Start with Rink Amide Resin B Standard Fmoc-SPPS Cycles A->B C Incorporate Fmoc-Ala-OAll B->C D Continue Fmoc-SPPS to Full Length C->D E Selective N-terminal Fmoc Removal (20% Piperidine/DMF) D->E F Selective Allyl Ester Removal (Pd(PPh3)4 / Scavenger) E->F Orthogonal Deprotection G On-Resin Cyclization (Coupling Reagents) F->G H Final Cleavage and Side-Chain Deprotection (TFA Cocktail) G->H I Purified Cyclic Peptide H->I

Caption: Workflow for synthesizing a cyclic peptide.

Data Summary: Allyl Deprotection Conditions

CatalystScavengerEquivalents (Catalyst)Equivalents (Scavenger)SolventTime (hr)Reference
Pd(PPh₃)₄Phenylsilane (PhSiH₃)0.2 - 0.315 - 25DCM1.5 - 3[8][9]
Pd(PPh₃)₄Morpholine350THF or CHCl₃2 - 4[3]
Pd(PPh₃)₄N-Methylmorpholine/Acetic Acid3N/A (as part of cocktail)CHCl₃2[3][5]
Pd(PPh₃)₂Cl₂Triethylsilane (TES-H) / Meldrum's AcidVariesVariesDCM< 1 (with microwave)[10]

Note: The optimal conditions can be sequence-dependent, and small-scale trials are recommended to optimize the deprotection for a specific peptide.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If LC-MS analysis shows starting material, the reaction time can be extended, or a fresh portion of the deprotection cocktail can be added. Ensure the palladium catalyst is of high quality and was handled under inert conditions.

  • Catalyst Poisoning: Sulfur-containing amino acids (Met, Cys) can sometimes interfere with the palladium catalyst. While many protocols report compatibility, if issues arise, increasing the catalyst load may be necessary.

  • Safety: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment. Phenylsilane is flammable and should be handled with care. All waste should be disposed of according to institutional guidelines for heavy metal waste.

  • Alternative Scavengers: While phenylsilane is efficient, other scavengers like morpholine or triethylsilane can also be used. [10][11]The choice may depend on the specific peptide sequence and downstream applications.

  • Recent Advances: Newer, metal-free methods for allyl deprotection are emerging, which may offer more environmentally friendly alternatives in the future. [12]

References

  • U.S. Patent No. 5,777,077. (1998). Automated allyl deprotection in solid-phase synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • García-Martín, F., & Albericio, F. (2005). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Mini reviews in medicinal chemistry, 5(2), 155–164. [Link]

  • Wilson, D. J., et al. (2022). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • European Patent No. EP0518295A2. (1992). Allyl side chain protection in peptide synthesis.
  • Albericio, F., & Isidro-Llobet, A. (2010). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Polymers, 2(4), 586-608. [Link]

  • Gomez-Martinez, M., & Guisán, J. M. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2599-2602. [Link]

  • Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Allyl-based protection strategies for the synthesis of peptides. The Journal of Organic Chemistry, 52(22), 4984-4993. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Peptide and Protein Methylation Core. (n.d.). Alloc Protecting Group Removal Protocol. [Link]

  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]

  • Pathak, T. P., & Miller, S. J. (2014). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 16(18), 4880-4883. [Link]

  • Sato, K., et al. (2012). Efficient peptide ligation between allyl-protected Asp and Cys followed by palladium-mediated deprotection. Chemical Communications, 48(6), 849-851. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Chemoselective ligation techniques: modern applications of time-honored chemistry. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Fmoc-Ala-OH: A Guide for Peptide Synthesis. [Link]

  • Fiveable. (n.d.). Fmoc-Ala-OH: Organic Chemistry Study Guide. [Link]

  • Wenschuh, H., et al. (2000). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Biopolymers, 55(2), 114-127. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

  • Becker, C. F. W., & Knorre, D. G. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Journal of Peptide Science, 20(5), 314-325. [Link]

  • Wikipedia. (n.d.). Allyl group. [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3229-3239. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • PubChem. (n.d.). Allyl Alcohol. [Link]

  • Cardona, F., et al. (2023). Partial relative energy diagram for the OH addition to the allyl group... ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Allyl alcohol. [Link]

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Application Notes and Protocols for Alanine, 2-propenyl ester (9CI) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Alanine, 2-propenyl ester (9CI), also known as L-Alanine allyl ester, is a versatile monomer that holds significant promise in the field of polymer chemistry, particularly for biomedical applications. As a derivative of the naturally occurring amino acid L-alanine, polymers synthesized from this monomer are anticipated to exhibit excellent biocompatibility and biodegradability.[1][2] The presence of a pendant allyl group on each repeating unit provides a reactive handle for a wide array of post-polymerization modifications, allowing for the facile introduction of various functionalities.[3] This guide provides a comprehensive overview of the synthesis of L-Alanine allyl ester hydrochloride, its polymerization via controlled radical polymerization techniques, and subsequent functionalization. Detailed protocols, mechanistic insights, and potential applications in areas such as drug delivery and regenerative medicine are discussed.[1][4]

Introduction: The Strategic Advantage of Allyl-Functionalized Poly(amino acid)s

Poly(amino acid)s (PAAs) have garnered considerable attention as biomaterials due to their structural similarity to proteins, leading to favorable biological properties such as low toxicity and degradability into natural metabolites.[2][5] The incorporation of functional groups into the side chains of PAAs expands their utility, enabling the development of "smart" polymers that can respond to specific biological cues or be conjugated with therapeutic agents.[4]

Alanine, 2-propenyl ester provides a unique platform for creating such functional polymers. The allyl group is a particularly attractive functional moiety due to its stability during polymerization and its susceptibility to a variety of highly efficient and orthogonal "click" chemistry reactions, most notably the thiol-ene reaction.[3][6] This allows for the synthesis of a well-defined polymer backbone which can then be decorated with a diverse range of molecules, including drugs, targeting ligands, and imaging agents, in a controlled and specific manner.[7]

This document serves as a detailed guide for researchers, providing both the theoretical underpinning and practical protocols for the synthesis and application of poly(Alanine, 2-propenyl ester).

Part 1: Monomer Synthesis - L-Alanine Allyl Ester Hydrochloride

The synthesis of L-Alanine allyl ester hydrochloride is typically achieved through a Fischer esterification of L-alanine with allyl alcohol, catalyzed by an acid. A common and effective method involves the use of thionyl chloride, which reacts with allyl alcohol in situ to form the necessary acidic conditions and also acts as a dehydrating agent.[8][9]

Causality of Experimental Choices:
  • L-Alanine as the Hydrochloride Salt: While the free amino acid can be used, starting with L-alanine hydrochloride can sometimes improve solubility in the alcohol reactant. However, direct use of L-alanine is also common.

  • Allyl Alcohol as Reactant and Solvent: Using an excess of allyl alcohol drives the esterification equilibrium towards the product side, maximizing the yield.

  • Thionyl Chloride (SOCl₂): This reagent is highly effective as it reacts with the alcohol to form an alkyl chlorosulfite intermediate, which is more reactive towards the carboxylic acid. The byproducts of this reaction (SO₂ and HCl) are gaseous, which also helps to drive the reaction to completion.[10]

  • Temperature Control: The initial addition of thionyl chloride is performed at low temperatures (0 °C) to control the exothermic reaction. The subsequent reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without significant side reactions.[8]

  • Precipitation with Diethyl Ether: The hydrochloride salt of the resulting ester is generally insoluble in non-polar solvents like diethyl ether, allowing for its effective precipitation and isolation from the reaction mixture.[9]

Experimental Protocol: Synthesis of L-Alanine Allyl Ester Hydrochloride

Materials:

  • L-Alanine

  • Allyl alcohol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend L-alanine (e.g., 10 g, 1 equivalent) in allyl alcohol (e.g., 100 mL).

  • Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (L-alanine) is consumed.

  • Once the reaction is complete, remove the excess allyl alcohol and volatile byproducts under reduced pressure using a rotary evaporator.

  • To the resulting viscous residue, add a sufficient amount of diethyl ether to induce precipitation of the product.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any remaining impurities.

  • Dry the product, L-Alanine allyl ester hydrochloride, under vacuum to a constant weight.

Characterization:

The identity and purity of the synthesized monomer should be confirmed by:

  • ¹H NMR: To confirm the presence of the allyl and alanine protons in the correct ratios.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • FT-IR: To identify the characteristic functional groups, such as the ester carbonyl and the C=C double bond of the allyl group.

  • Melting Point: To compare with literature values for the pure compound.

Data Presentation: Expected Physicochemical Properties
PropertyExpected Value
Molecular Formula C₆H₁₁NO₂·HCl
Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and alcohols

Part 2: Polymerization of Alanine, 2-propenyl ester

The polymerization of vinyl monomers can be achieved through various methods, including conventional free radical polymerization and controlled radical polymerization (CRP) techniques.[11][12] For applications requiring well-defined polymer architectures, such as controlled molecular weight and low dispersity, CRP methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly recommended.[]

Expertise & Experience: Why RAFT Polymerization is a Superior Choice

Conventional free radical polymerization often leads to polymers with broad molecular weight distributions and limited control over the chain-end functionality.[12] This is due to the high rate of termination reactions. For biomedical applications, particularly in drug delivery, having a well-defined polymer is crucial for predictable and reproducible performance.

RAFT polymerization offers several advantages:

  • Controlled Molecular Weight: The molecular weight of the polymer can be predetermined by the ratio of monomer to RAFT agent.[14]

  • Low Polydispersity (Đ): RAFT polymerization typically yields polymers with a narrow molecular weight distribution (Đ < 1.3).

  • Chain-End Fidelity: The RAFT chain-end group remains on the polymer chain, allowing for further chain extension to create block copolymers.[15]

  • Versatility: RAFT is compatible with a wide range of functional monomers, including those with acidic protons (after neutralization) and other functionalities.[]

The polymerization of Alanine, 2-propenyl ester via RAFT is expected to proceed through the vinyl group of the allyl moiety, leaving the amino acid backbone and the ester linkage intact.

Experimental Protocol: RAFT Polymerization of Alanine, 2-propenyl ester

Materials:

  • L-Alanine allyl ester hydrochloride

  • Triethylamine (or another suitable base)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or dimethylformamide, DMF)

  • Schlenk flask or sealed ampules

  • Nitrogen or Argon source

  • Oil bath

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • Monomer Preparation: In a flask, dissolve L-Alanine allyl ester hydrochloride in a minimal amount of a suitable solvent. Add one equivalent of a base like triethylamine to neutralize the hydrochloride salt and liberate the free amine. The resulting triethylammonium chloride salt can be removed by filtration. The solvent should then be removed under reduced pressure to obtain the free monomer. Note: This step is crucial as the acidic proton of the ammonium salt can interfere with the polymerization.

  • Reaction Setup: In a Schlenk flask or ampule, combine the free Alanine, 2-propenyl ester monomer, the RAFT agent, and the radical initiator (AIBN) in the desired molar ratios in an anhydrous solvent. The ratio of monomer to RAFT agent will determine the target degree of polymerization, and the ratio of RAFT agent to initiator is typically between 5:1 and 10:1.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation: After the desired conversion is reached, stop the reaction by cooling the vessel in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration or centrifugation, wash it with the non-solvent to remove unreacted monomer and initiator fragments, and dry it under vacuum to a constant weight.

Characterization of the Polymer:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure and the absence of monomer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).

  • FT-IR: To verify the presence of the ester and amide functionalities in the polymer backbone.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature.[16]

Data Presentation: Target Polymer Characteristics
ParameterTarget Value/RangeJustification
Target Degree of Polymerization 20 - 200This range provides polymers with molecular weights suitable for many biomedical applications.
Monomer:RAFT Agent Ratio 20:1 to 200:1Directly influences the final molecular weight of the polymer.
RAFT Agent:Initiator Ratio 5:1 to 10:1A higher ratio generally leads to better control over the polymerization and a lower polydispersity.
Polydispersity Index (Đ) < 1.3A narrow molecular weight distribution is indicative of a well-controlled polymerization process.[15]

Part 3: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

The pendant allyl groups on the poly(Alanine, 2-propenyl ester) backbone are ideal for post-polymerization modification using the highly efficient and orthogonal thiol-ene reaction.[3][6] This reaction proceeds via a radical-mediated addition of a thiol to the alkene, and can be initiated by UV light or a radical initiator.[6]

Authoritative Grounding: The Power of Thiol-Ene Chemistry

Thiol-ene "click" chemistry is characterized by:

  • High Efficiency: The reaction often proceeds to near-quantitative yields.

  • Orthogonality: The reaction is highly specific and does not interfere with most other functional groups present in biomolecules.[7]

  • Mild Reaction Conditions: It can be carried out at room temperature in the presence of a photoinitiator and UV light, which is compatible with sensitive biological molecules.[6]

This allows for the conjugation of a wide variety of thiol-containing molecules to the polymer backbone, including:

  • Hydrophilic polymers (e.g., thiol-terminated PEG): To improve solubility and create amphiphilic block copolymers for micelle formation.[17]

  • Targeting ligands (e.g., peptides with a terminal cysteine): For site-specific drug delivery.[4]

  • Therapeutic agents (e.g., thiol-containing drugs): For creating polymer-drug conjugates.

  • Fluorescent dyes (e.g., thiol-modified fluorescein): For imaging and tracking applications.

Experimental Protocol: Thiol-Ene Modification of Poly(Alanine, 2-propenyl ester)

Materials:

  • Poly(Alanine, 2-propenyl ester)

  • Thiol-containing molecule of interest (e.g., 1-thioglycerol)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., THF or DMF)

  • UV lamp (365 nm)

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • In a quartz reaction vessel, dissolve the poly(Alanine, 2-propenyl ester) and the photoinitiator in a suitable solvent.

  • Add an excess of the thiol-containing molecule to the solution. The excess amount will depend on the desired degree of functionalization.

  • De-gas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature with stirring for a specified time (e.g., 1-4 hours).

  • Monitor the reaction progress by ¹H NMR by observing the disappearance of the allyl proton signals.

  • After completion, purify the functionalized polymer by dialysis against a suitable solvent to remove the excess thiol, photoinitiator, and any byproducts.

  • Lyophilize the purified polymer solution to obtain the final product as a solid.

Characterization of the Functionalized Polymer:

  • ¹H NMR: To confirm the disappearance of the allyl peaks and the appearance of new peaks corresponding to the conjugated molecule.

  • FT-IR: To detect the presence of new functional groups from the attached molecule.

  • GPC: To confirm that no significant chain degradation or cross-linking occurred during the modification.

Part 4: Applications in Drug Delivery

The versatility of poly(Alanine, 2-propenyl ester) and its derivatives makes them highly attractive for various drug delivery applications.[1][2]

Application Note: Amphiphilic Copolymers for Micellar Drug Delivery

By conjugating a hydrophilic polymer like polyethylene glycol (PEG) to the poly(Alanine, 2-propenyl ester) backbone via thiol-ene chemistry, amphiphilic graft copolymers can be synthesized. In aqueous environments, these copolymers can self-assemble into core-shell micelles.[17]

  • Hydrophobic Core: The poly(Alanine, 2-propenyl ester) backbone can form the hydrophobic core, capable of encapsulating poorly water-soluble drugs.

  • Hydrophilic Corona: The PEG chains form the hydrophilic corona, which provides steric stabilization, prevents aggregation, and can reduce recognition by the reticuloendothelial system, leading to longer circulation times in the body.[17]

Application Note: Targeted Drug Delivery Systems

The pendant functional groups introduced via thiol-ene chemistry can be used to attach targeting ligands, such as antibodies, peptides, or small molecules, that can specifically bind to receptors overexpressed on diseased cells (e.g., cancer cells).[4] This active targeting strategy can enhance the accumulation of the drug at the desired site, improving therapeutic efficacy and reducing off-target side effects.

Visualizations

Monomer Synthesis Workflow

cluster_0 Monomer Synthesis A L-Alanine Suspension in Allyl Alcohol B Cool to 0°C A->B C Slow Addition of Thionyl Chloride B->C D Reaction at Room Temperature C->D E Rotary Evaporation D->E F Precipitation with Diethyl Ether E->F G Filtration and Drying F->G H L-Alanine Allyl Ester HCl G->H cluster_1 RAFT Polymerization Initiator Initiator Radical Radical Initiator->Radical Decomposition Propagating_Chain Propagating_Chain Radical->Propagating_Chain Initiation (Monomer Addition) Dormant_Chain Dormant_Chain Propagating_Chain->Dormant_Chain Addition to RAFT Agent Longer_Chain Longer_Chain Propagating_Chain->Longer_Chain Propagation (Monomer Addition) Dormant_Chain->Propagating_Chain Fragmentation Longer_Chain->Dormant_Chain Re-equilibration Polymer Polymer Longer_Chain->Polymer

Caption: Simplified mechanism of RAFT polymerization.

Post-Polymerization Modification Workflow

cluster_2 Thiol-Ene Modification Polymer Poly(Alanine, 2-propenyl ester) Reaction Thiol-Ene Reaction Polymer->Reaction Thiol Thiol-containing Molecule Thiol->Reaction Initiator Photoinitiator Initiator->Reaction UV UV Irradiation (365 nm) Reaction->UV Purification Dialysis Reaction->Purification Functional_Polymer Functionalized Polymer Purification->Functional_Polymer

Caption: Workflow for the post-polymerization modification via thiol-ene chemistry.

References

  • Google. (n.d.). Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications.
  • Rahman, M., Ali, A., Sjöholm, E., Soindinsalo, S., Wilén, C.-E., Bansal, K. K., & Rosenholm, J. M. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Pharmaceutics, 14(4), 798. [Link]

  • Lunn, D. J., Finne-Wistrand, A., & Albertsson, A.-C. (2014). Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. Biomacromolecules, 15(8), 2809–2817. [Link]

  • Yuan, Y., et al. (2024). Amino Acid Polymer-Based Nano-Carriers for Targeted Drug Delivery in Breast Cancer Therapy: Mechanisms, Applications, and Future Perspectives. Preprints.org.
  • Bezwada Biomedical. (n.d.). Functionalized Amino Acid Polymers. Retrieved from [Link]

  • Talebian, A., et al. (2020). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Polymers, 12(3), 639.
  • Soni, N. (2025). Polyaminoacid: revolutionizing drug delivery through advanced nanocarrier systems. International Journal of Basic & Clinical Pharmacology, 14(5), 869-875.
  • American Chemical Society. (2024). Direct synthesis of polyacrylamide copolymers with pendant allyl groups by co-amidation of PMA as a platform for thiol-ene hydrogels.
  • Lee, H., et al. (2024). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters.
  • Coulembier, O., et al. (2011). Cationic polyesters bearing pendent amino groups prepared by thiol–ene chemistry. Polymer Chemistry, 2(12), 2737-2740.
  • Chemistry LibreTexts. (2015, July 7). Free Radical Polymerization. Retrieved from [Link]

  • Li, Y., et al. (2003). Synthesis and characterization of poly(L-alanine)-block-poly(ethylene glycol) monomethyl ether as amphiphilic biodegradable co-polymers. Journal of Biomaterials Science, Polymer Edition, 14(12), 1389-1400.
  • Gody, G., et al. (2016). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 8(7), 247.
  • White, P. B., & Chen, M. S. (2010). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Organic letters, 12(19), 4384–4387.
  • Liu, Z., et al. (2012). Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.
  • Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]

  • Abbes, M., et al. (2016). Synthesis and Characterization of L-alanine based Poly(ester-amide)s.
  • Chemistry Stack Exchange. (2017, May 11). Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? Retrieved from [Link]

  • Google Patents. (n.d.). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • Yagci, Y., & Tuncel, A. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. Polymers and Polymer Composites, 30.
  • Abbes, M., Salhi, S., Delaite, C., Abid, S., & El-gharbi, R. (2016). Synthesis and Characterization of L-alanine based Poly(ester-amide)s. ASJP.
  • van der Ploeg, E. M., et al. (2016). Poly(alanine): Structure and Stability of the D and L-Enantiomers. Biomacromolecules, 17(1), 248-258.
  • Henzler, K. L., et al. (2007). Determination of α-helix and β-sheet stability in the solid state: A solid-state NMR investigation of poly(L-alanine). Journal of Magnetic Resonance, 188(2), 244-252.
  • LibreTexts. (2015). Free Radical Polymerization. Retrieved from [Link]

Sources

Application Note & Protocol: Catalytic Hydrogenation of L-Alanine, 2-Propenyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of L-Alanine, 2-propenyl ester (allyl L-alaninate). Recognizing the dual reactivity of this substrate, we present two distinct, field-proven protocols tailored for researchers, chemists, and drug development professionals. The first protocol details the selective saturation of the alkene moiety to yield L-Alanine, n-propyl ester, a standard transformation of an unsaturated ester. The second protocol focuses on the strategic removal of the allyl group via catalytic transfer hydrogenation, a mild and efficient deprotection method to liberate the parent amino acid, L-Alanine. This latter technique is of particular importance in multistep synthesis, such as peptide chemistry, where the allyl ester serves as a valuable carboxylic acid protecting group.[1][2] Each protocol is presented with a detailed explanation of the underlying mechanism, step-by-step procedures, safety imperatives, and methods for reaction monitoring and product characterization.

Introduction: The Dual Reactivity of Allyl Esters in Hydrogenation

L-Alanine, 2-propenyl ester is an amino acid derivative featuring two key functional groups amenable to catalytic hydrogenation: a carbon-carbon double bond (alkene) and an allylic ester. The reaction outcome is critically dependent on the chosen catalyst and hydrogen source.

  • Pathway A: Alkene Saturation: Under standard catalytic hydrogenation conditions using gaseous hydrogen (H₂) and a palladium on carbon (Pd/C) catalyst, the primary reaction is the saturation of the propenyl group's double bond to afford L-Alanine, n-propyl ester. This is a classic example of alkene reduction.[3]

  • Pathway B: Allyl Group Deprotection: The allyl ester is a widely used protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to selective removal using palladium catalysts.[1] This cleavage is typically achieved not with high-pressure H₂, which can be non-selective, but through a milder process called Catalytic Transfer Hydrogenation (CTH).[4][5] In CTH, a hydrogen donor molecule (e.g., triethylsilane) transfers hydrogen to the substrate in situ, mediated by the catalyst, leading to the cleavage of the C-O ester bond and release of the free carboxylic acid.[4]

This guide provides detailed protocols to selectively navigate these two transformative pathways.

G cluster_start Starting Material cluster_path_a Pathway A: Saturation cluster_path_b Pathway B: Deprotection start L-Alanine, 2-propenyl ester reagents_a H₂ (g), Pd/C (Standard Hydrogenation) start->reagents_a Selective Saturation reagents_b Et₃SiH, Pd/C (Catalytic Transfer Hydrogenation) start->reagents_b Deprotection/Cleavage product_a L-Alanine, n-propyl ester reagents_a->product_a product_b L-Alanine reagents_b->product_b

Figure 1: Reaction pathways for the catalytic hydrogenation of L-Alanine, 2-propenyl ester.

Critical Safety Considerations for Catalytic Hydrogenation

Catalytic hydrogenation involves significant hazards that require strict adherence to safety protocols.

  • Hydrogen Gas Flammability: Hydrogen is extremely flammable and forms explosive mixtures with air.[6] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[7] The system must be purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[8]

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) is a pyrophoric catalyst, especially when dry or after use (when it is saturated with hydrogen).[8][9] It can spontaneously ignite upon exposure to air, particularly in the presence of flammable solvents.[9] Never add dry catalyst to a solvent-filled flask in the open air; always handle it under an inert atmosphere.[9]

  • Post-Reaction Handling: Used catalyst must be handled with extreme care. After the reaction, the catalyst should be filtered and immediately wetted with water to prevent ignition.[9] This wet catalyst should be stored in a clearly labeled, dedicated waste container.[8]

  • Pressure Equipment: When using high-pressure reactors, always inspect the vessel, gauges, and safety valves before use.[10] Never exceed the rated pressure and temperature limits of the equipment.[10]

Protocol I: Selective Saturation to L-Alanine, n-propyl ester

This protocol focuses on the reduction of the alkene C=C bond while preserving the ester linkage.

Principle and Mechanism

The hydrogenation occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms.[3] The alkene also coordinates to the metal surface via its π-bond. The hydrogen atoms are then added sequentially to the carbons of the double bond, typically from the same face (syn-addition), resulting in the saturated alkane.[3]

Materials and Equipment
Reagents & Materials Equipment
L-Alanine, 2-propenyl esterTwo- or three-necked round-bottom flask
Palladium on Carbon (10% Pd/C, wet)Magnetic stirrer and stir bar
Methanol (MeOH) or Ethyl Acetate (EtOAc)Nitrogen/vacuum manifold (Schlenk line)
Hydrogen (H₂) gas cylinder with regulatorHydrogen-filled balloon with needle adapter
Celite® or other filter aidBuchner funnel and filter flask
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Detailed Step-by-Step Protocol
  • Vessel Preparation: Place a magnetic stir bar into a dry three-necked flask. Equip the flask with a rubber septum on one neck, a nitrogen inlet adapter on the central neck, and a glass stopper on the third neck.

  • Inerting the System: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Solvent and Substrate Addition: Still under a nitrogen counterflow, add the solvent (e.g., Methanol, 20 mL per gram of substrate). The solvent should be deoxygenated prior to use. Add the L-Alanine, 2-propenyl ester to the flask.

  • Hydrogen Introduction: Replace the glass stopper with a hydrogen balloon assembly. Evacuate the flask one last time (carefully, to avoid boiling the solvent) and backfill with hydrogen from the balloon. Repeat this hydrogen purge three times.[9]

  • Reaction: Vigorously stir the suspension at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for GC-MS or ¹H NMR analysis. To take an aliquot, first purge the system with nitrogen, then remove a sample via syringe.[9] The disappearance of the starting material and the appearance of a new, more polar spot (on silica gel TLC) indicates product formation.

  • Reaction Quench and Catalyst Filtration: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen. Under a nitrogen counterflow, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Crucially, never allow the catalyst on the Celite pad to dry out. [8] Immediately after filtration, gently pour water over the wet catalyst pad to quench its reactivity before disposal.[9]

  • Work-up and Purification: Transfer the filtrate to a round-bottom flask. Remove the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography if necessary, though it is often of sufficient purity for subsequent steps.

  • Characterization: Confirm the structure of L-Alanine, n-propyl ester using ¹H NMR, ¹³C NMR, and mass spectrometry. The key spectral changes will be the disappearance of the vinyl proton signals and the appearance of signals corresponding to the n-propyl group.

Protocol II: Deprotection to L-Alanine via Catalytic Transfer Hydrogenation

This protocol describes the cleavage of the allyl ester to yield the free amino acid, L-Alanine.

Principle and Mechanism

This deprotection proceeds via a different mechanism than direct H₂ hydrogenation. The palladium(0) catalyst reacts with the allyl ester to form a π-allyl palladium(II) complex, releasing the alaninate anion.[1] A hydride donor, such as triethylsilane (Et₃SiH), then reacts with this complex. The silane effectively acts as the hydrogen source, reducing the π-allyl ligand (which is released as propene) and regenerating the Pd(0) catalyst, allowing the catalytic cycle to continue.[4] This method is exceptionally mild and avoids the use of pressurized hydrogen gas.[4]

Materials and Equipment
Reagents & Materials Equipment
L-Alanine, 2-propenyl esterSchlenk flask or round-bottom flask
Palladium on Carbon (10% Pd/C, wet)Magnetic stirrer and stir bar
Dichloromethane (DCM) or Tetrahydrofuran (THF)Nitrogen/vacuum manifold (Schlenk line)
Triethylsilane (Et₃SiH)Syringes and needles
Celite® or other filter aidBuchner funnel and filter flask
Diethyl ether (for precipitation)Rotary evaporator
Detailed Step-by-Step Protocol
  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the L-Alanine, 2-propenyl ester.

  • Inerting and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen flow, add the solvent (e.g., DCM) followed by the 10% Pd/C catalyst (5-10 mol%).

  • Initiation of Reaction: Vigorously stir the suspension. Using a syringe, add triethylsilane (typically 1.5-3.0 equivalents) dropwise to the mixture. Effervescence (release of propene) may be observed.

  • Monitoring Progress: Monitor the reaction by TLC, looking for the disappearance of the starting material and the appearance of the highly polar L-Alanine product at the baseline. The reaction is typically complete within 1-3 hours at room temperature.

  • Catalyst Filtration: Once complete, filter the mixture through a pad of Celite® to remove the catalyst, following the same safety precautions as in Protocol I (keep the catalyst wet at all times).[8][9]

  • Product Isolation: Concentrate the filtrate using a rotary evaporator. The resulting residue will contain L-Alanine and silyl byproducts.

  • Purification: Dissolve the crude residue in a minimal amount of a polar solvent like methanol. Induce precipitation of the L-Alanine by adding a non-polar solvent such as diethyl ether. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • Characterization: Confirm the identity of L-Alanine using ¹H NMR in D₂O or DMSO-d₆ and compare with a known standard.

Summary and Data Presentation

ParameterProtocol I: SaturationProtocol II: Deprotection
Objective Alkene ReductionProtecting Group Cleavage
Product L-Alanine, n-propyl esterL-Alanine
Catalyst 10% Palladium on Carbon10% Palladium on Carbon
Hydrogen Source H₂ gas (balloon)Triethylsilane (Et₃SiH)
Typical Solvent Methanol, Ethyl AcetateDichloromethane, THF
Pressure AtmosphericAtmospheric
Temperature Room TemperatureRoom Temperature
Key Transformation C=C → C-CR-COO-Allyl → R-COOH

graph TD {
A[Start: Prepare Reaction Vessel Under N₂] --> B{Add Substrate, Solvent, and Catalyst};
B --> C{Purge System};
subgraph "Reaction Phase"
C --> D{Introduce Hydrogen Source};
D --> E[Stir Vigorously at RT];
E --> F{Monitor by TLC/GC-MS/NMR};
F -- Reaction Incomplete --> E;
end
F -- Reaction Complete --> G[Purge with N₂];
G --> H[Filter Catalyst Through Celite];
H --> I[Isolate and Purify Product];
I --> J[Characterize Product];
style A fill:#F1F3F4,stroke:#5F6368
style B fill:#F1F3F4,stroke:#5F6368
style C fill:#FBBC05,stroke:#202124
style D fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
style E fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
style F fill:#FBBC05,stroke:#202124
style G fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF
style H fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF
style I fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF
style J fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF

}

Figure 2: General experimental workflow for catalytic hydrogenation.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Hydrogenation SOP. (n.d.). University of Rochester.
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • Hydrogenation Reactions - safety.pitt.edu. (2012, March 6). University of Pittsburgh.
  • Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. (2007, July 14). The Journal of Organic Chemistry - ACS Publications.
  • Metal- catalysed cleavage of allyl esters. (n.d.). Wordpress.
  • A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. (2003, February 7). PubMed.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
  • Hydrogenolysis - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.

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Application Note: Chromatographic Separation and Chiral Analysis of Alanine, 2-Propenyl Ester (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Scientists, and Peptide Drug Development Professionals.

Introduction and Analytical Challenges

Alanine, 2-propenyl ester (9CI) , commonly known as allyl alaninate (CAS: 44812-81-9)[], is a critical building block in advanced organic synthesis and peptide drug development. It is predominantly utilized as an orthogonally protected amino acid in solid-phase peptide synthesis (SPPS), particularly within Backbone Amide Linker (BAL) strategies[2]. The allyl ester protecting group is highly valued because it can be selectively cleaved under mild, neutral conditions using palladium-catalyzed allyl transfer (e.g., Pd(PPh3​)4​ ), leaving other acid- or base-labile protecting groups (like Boc or Fmoc) intact[3].

Due to its high reactivity and polarity, the compound is typically isolated and handled as a stable salt, such as a hydrochloride (CAS: 203799-82-0) or a p-toluenesulfonate.

The Chromatographic Dilemma

Analyzing and purifying underivatized alanine, 2-propenyl ester presents three distinct chromatographic challenges:

  • Lack of a Strong Chromophore: The aliphatic backbone and the allyl ester group exhibit negligible UV absorbance above 210 nm. Traditional UV detection at low wavelengths is highly susceptible to baseline drift from mobile phase solvents, making gradient elution problematic.

  • High Polarity and Peak Tailing: The primary amine is protonated at physiological and acidic pH, leading to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions with residual silanols.

  • Chiral Integrity: Because alanine possesses an enantiomeric center, ensuring the enantiomeric excess ( ee ) of the L- or D-isomer is critical for preventing diastereomeric impurities in downstream peptide synthesis.

To overcome these challenges, this guide details three field-proven chromatographic methodologies: Evaporative Light Scattering Detection (ELSD) for purity analysis[4][5], Chiral Crown Ether chromatography for enantiomeric resolution, and Preparative Flash Chromatography for crude isolation.

Process Workflow and Logical Decision Tree

The following diagram illustrates the strategic workflow for synthesizing, isolating, and analyzing alanine, 2-propenyl ester.

G N1 Crude Reaction Mixture (Alanine + Allyl Alcohol + Catalyst) N2 Salt Formation (HCl or p-TsOH) N1->N2 Precipitation N3 Preparative Flash Chromatography (Silica Gel, DCM/MeOH) N2->N3 Load onto column N4 Purified Alanine, 2-propenyl ester salt N3->N4 Fraction pooling N5 Quality Control & Analysis N4->N5 N6 RP-HPLC-ELSD (Chemical Purity) N5->N6 Aliquot 1 N7 Chiral HPLC (Enantiomeric Excess) N5->N7 Aliquot 2

Workflow for the isolation and chromatographic analysis of Alanine, 2-propenyl ester.

Protocol 1: Chemical Purity Analysis via RP-HPLC-ELSD

Causality and Method Rationale

To bypass the poor UV absorbance of the allyl ester, Evaporative Light Scattering Detection (ELSD) is employed. ELSD is a universal, mass-dependent detector that is insensitive to the optical properties of the analyte[4]. Because the analyte is highly polar, an ion-pairing agent—specifically Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA)—is added to the mobile phase[5]. The perfluorinated acid forms a neutral, hydrophobic ion-pair complex with the protonated primary amine of the alanine ester, significantly increasing its retention factor ( k′ ) on a C18 stationary phase while simultaneously suppressing silanol-induced peak tailing.

Step-by-Step Methodology
  • System Preparation: Ensure the HPLC system is plumbed to an ELSD. Purge the ELSD with high-purity Nitrogen gas (carrier gas).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA and 0.05% HFBA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the alanine, 2-propenyl ester salt in Mobile Phase A to a concentration of 1.0 mg/mL. Self-Validation Step: Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to prevent ELSD capillary clogging.

  • Execution: Inject 10 µL of the sample using the gradient outlined in Table 1.

  • Detection: The ELSD will evaporate the mobile phase in the drift tube, leaving solid analyte particles that scatter the LED light source.

Table 1: RP-HPLC-ELSD Parameters
ParameterSpecification
Column Waters Symmetry C18 (or equivalent AQ C18), 5 µm, 4.6 × 150 mm
Flow Rate 1.0 mL/min
Gradient 0-2 min: 2% B; 2-12 min: 2% 60% B; 12-15 min: 60% B
Column Temperature 35 °C
ELSD Drift Tube Temp 45 °C (Optimized for volatile TFA/HFBA removal)
ELSD Gas Pressure 2.5 L/min (Nitrogen)

Protocol 2: Enantiomeric Resolution via Chiral HPLC

Causality and Method Rationale

Determining the enantiomeric excess of L-alanine, 2-propenyl ester requires a specialized Chiral Stationary Phase (CSP). While derivatized amino acids can be separated on polysaccharide-based columns (like Chiralpak OD-H)[6], underivatized amino acid esters are best resolved using a chiral crown ether column (e.g., Daicel Crownpak CR(+)).

The mechanism relies on host-guest complexation. The chiral crown ether cavity selectively encapsulates the protonated primary amine ( −NH3+​ ) of the alanine ester. The steric repulsion between the methyl side chain of the D-enantiomer and the chiral barrier of the stationary phase results in differential binding energies, allowing baseline separation of the L and D isomers.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using Perchloric acid ( HClO4​ ). Note: The highly acidic pH is mandatory to ensure the primary amine is fully protonated, which is a prerequisite for crown ether complexation.

  • Temperature Control: Set the column compartment to a sub-ambient temperature (typically 10 °C to 25 °C). Lower temperatures enhance the rigidity of the host-guest complex, improving the separation factor ( α ).

  • Sample Preparation: Dissolve the sample in the mobile phase at 0.5 mg/mL.

  • Execution: Run the method isocratically. Because the mobile phase is entirely aqueous and non-volatile, ELSD cannot be used here. Instead, UV detection at 210 nm is utilized. While the signal-to-noise ratio will be lower, the isocratic baseline will remain stable.

Table 2: Chiral HPLC Parameters
ParameterSpecification
Column Daicel Crownpak CR(+), 5 µm, 4.0 × 150 mm
Mobile Phase Aqueous HClO4​ (pH 1.5) / Methanol (95:5, v/v)
Flow Rate 0.8 mL/min (Isocratic)
Column Temperature 15 °C (Critical for optimal chiral recognition)
Detection UV at 210 nm

Protocol 3: Preparative Flash Chromatography for Crude Isolation

Causality and Method Rationale

Following the esterification of alanine with allyl alcohol (often catalyzed by p-toluenesulfonic acid or thionyl chloride), the crude mixture contains unreacted amino acids, excess alcohol, and catalyst. Because the target compound is an amine salt, it is highly polar. Normal-phase flash chromatography on bare silica gel is employed using a highly polar eluent system (Dichloromethane/Methanol). The amine salt interacts strongly with the acidic silanols of the silica gel, requiring a protic solvent (Methanol) to competitively elute the product.

Step-by-Step Methodology
  • Column Equilibration: Equilibrate a pre-packed Silica Gel cartridge (200-300 mesh) with 100% Dichloromethane (DCM).

  • Dry Loading: Dissolve the crude reaction mixture in a minimum amount of Methanol. Add loose silica gel to the solution and evaporate the solvent under reduced pressure to create a free-flowing powder. Load this onto the top of the column. Causality: Dry loading prevents the highly polar sample from crashing out or causing band-broadening at the column head.

  • Elution: Elute using a step gradient:

    • 100% DCM (2 Column Volumes) to wash away non-polar impurities.

    • DCM/MeOH (95:5) (3 Column Volumes).

    • DCM/MeOH (90:10) to elute the alanine, 2-propenyl ester salt.

  • Fraction Analysis: Spot fractions on a TLC plate (Silica gel 60 F254). Since the compound lacks a UV chromophore, stain the TLC plate using Ninhydrin solution and heat. The primary amine of the product will appear as a distinct purple/pink spot.

References

  • H-Ala-allyl ester - (CAS 44812-81-9) - Amino Acids - BOC Sciences BOC Sciences
  • L-Alanine allyl ester hydrochloride | 203799-82-0 - Sigma-Aldrich Sigma-Aldrich
  • Representative HPLC-ELSD chromatograms. (A) 16 AA isotopic standard...
  • Rapid determination of 18 amino acids in soy sauce by ultra-performance liquid chromatography with pre-column derivatization ResearchG
  • Backbone Amide Linker (BAL) Strategy for Nα-9-Fluorenylmethoxycarbonyl (Fmoc)
  • Chemoenzymatic Synthesis of N-Ras Lipopeptides Journal of the American Chemical Society - ACS Public
  • The Synthesis of Homoallylic Amines via the Palladium-catalyzed Decarboxylative Coupling of Amino Acid Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Alanine, 2-propenyl ester (9CI) Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alanine, 2-propenyl ester (commonly known as Allyl alaninate, CAS: 113371-34-9 or 44812-81-9). This portal is designed for researchers and drug development professionals experiencing yield, purity, or scalability issues during the esterification of unprotected L-Alanine.

Below, you will find mechanistic workflows, self-validating protocols, quantitative comparisons, and an advanced troubleshooting guide to ensure high-fidelity synthesis.

Mechanistic Overview & Synthesis Workflow

The synthesis of allyl alaninate requires overcoming the inherent instability of the free amino ester, which rapidly cyclizes. To prevent this, the product must be synthesized and isolated as a stable protonated salt. The two most robust pathways are the Fischer Esterification (yielding the p-Toluenesulfonate salt) and the Thionyl Chloride Method (yielding the Hydrochloride salt).

Pathway Start L-Alanine (Starting Material) MethodA Method A: p-TsOH Catalysis (Allyl Alcohol, Toluene) Start->MethodA p-TsOH (1.1 eq) MethodB Method B: SOCl₂ Activation (Allyl Alcohol) Start->MethodB SOCl₂ (1.2 eq) DeanStark Azeotropic Water Removal (Dean-Stark Trap) MethodA->DeanStark Reflux 80-90°C AcidChloride In Situ Acid Chloride Generation MethodB->AcidChloride 0°C to Reflux ProdA Allyl Alaninate p-TsOH Salt (High Purity, Stable) DeanStark->ProdA Cooling & Ether Addition ProdB Allyl Alaninate HCl Salt (High Yield, Fast) AcidChloride->ProdB Vacuum Concentration

Synthesis workflows for Allyl Alaninate via Fischer Esterification and Thionyl Chloride methods.

Quantitative Method Comparison

To select the optimal route for your specific pipeline, compare the quantitative parameters of both validated methods below:

ParameterMethod A: Fischer Esterification (p-TsOH)Method B: Thionyl Chloride ( SOCl2​ )
Typical Yield 75% – 85%85% – 95%
Reaction Time 16 – 24 hours4 – 6 hours
Temperature Profile 100°C – 105°C (Reflux)0°C → 70°C
Isolated Form p-Toluenesulfonate (p-TsOH) saltHydrochloride (HCl) salt
Primary Byproducts Unreacted starting materialPolymerized allyl alcohol
Racemization Risk Moderate (due to extended heating)Low (due to shorter reaction time)

Standardized Self-Validating Protocols

Protocol A: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Fischer Esterification

Causality: p-TsOH serves a dual mechanistic purpose. It acts as the acid catalyst for the esterification and simultaneously protonates the basic alpha-amino group of alanine. This protects the amine from unwanted side reactions (like N-allylation) and forces the equilibrium forward via azeotropic water removal[1].

  • Initialization: Suspend L-Alanine (1.0 eq) and p-TsOH monohydrate (1.1 eq) in a mixture of toluene and allyl alcohol (5.0 eq).

    • Validation Check: The suspension will remain visibly heterogeneous; the amino acid will not fully dissolve until esterification progresses.

  • Apparatus Setup: Equip the reaction flask with a Dean-Stark trap (pre-filled with toluene) and a highly efficient reflux condenser chilled to 4 °C.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux. Maintain the oil bath strictly at 100–105 °C.

    • Validation Check: Allyl alcohol boils at ~97 °C. If the bath exceeds 110 °C, allyl alcohol will flash-boil and bypass the condenser, halting the reaction[2].

  • Monitoring: Monitor water collection in the Dean-Stark trap.

    • Validation Check: The reaction is complete when the theoretical volume of water (1.0 eq from esterification + 1.1 eq from the p-TsOH monohydrate) is collected (typically 16–24 h).

  • Isolation: Cool the mixture to room temperature, then concentrate under reduced pressure to remove excess allyl alcohol. Triturate the resulting syrup with cold anhydrous diethyl ether to induce crystallization. Filter and dry to obtain the p-TsOH salt.

Protocol B: Thionyl Chloride ( SOCl2​ ) Mediated Esterification

Causality: SOCl2​ reacts directly with allyl alcohol to generate HCl gas and an alkyl chlorosulfite intermediate, which rapidly activates the amino acid. This method circumvents the need for azeotropic water removal and directly yields the hydrochloride salt, making it highly efficient for amino acid esterification[3].

  • Initialization: Cool allyl alcohol (10.0 eq) to 0 °C in an ice bath under an inert argon atmosphere.

  • Activation: Dropwise add SOCl2​ (1.2 eq) to the chilled alcohol.

    • Validation Check: Vigorous evolution of SO2​ and HCl gas will occur. Ensure the scrubber system is active.

  • Coupling: Add L-Alanine (1.0 eq) portion-wise to the stirred activated solution.

  • Thermal Propagation: Remove the ice bath and gradually heat the mixture to 70 °C for 4–6 hours.

    • Validation Check: The initial cloudy suspension will clarify into a completely transparent, homogeneous solution as the solid amino acid is consumed and converted to the soluble ester.

  • Isolation: Concentrate the mixture under reduced pressure to remove all volatiles. Dissolve the crude residue in a minimal amount of cold methanol and precipitate with an excess of cold diethyl ether to yield the pure HCl salt.

Troubleshooting Guide (Q&A)

Q: Why is my yield dropping below 40% when using the Dean-Stark apparatus? A: This is the most frequent point of failure in allyl esterification and is dictated by the boiling point of allyl alcohol (97 °C)[2]. If your heating mantle is set too high, the allyl alcohol vaporizes too rapidly, travels through the condenser, and is lost to the atmosphere or trapped in the Dean-Stark arm. Corrective Action: Maintain the oil bath strictly at 100–105 °C. Use a condenser chilled to 4 °C. To ensure the equilibrium favors the product, add the allyl alcohol in two separate portions (initial setup and mid-reaction) to maintain a high concentration in the liquid phase.

Q: I am detecting significant amounts of a byproduct with a mass of ~142 Da. What is it, and how do I stop it? A: You are observing the formation of 3,6-dimethylpiperazine-2,5-dione (the diketopiperazine of alanine, MW ~142 Da). This occurs if the amino group of the allyl alaninate becomes deprotonated (forming the free base). The free amine rapidly attacks the ester carbonyl of a neighboring molecule, ejecting allyl alcohol and forming a cyclic dipeptide. Corrective Action: Never attempt to isolate the free base of allyl alaninate. Always maintain and store the product as a protonated salt (p-TsOH or HCl)[1].

Q: How can I prevent the racemization of L-Alanine during the reaction? A: Racemization at the chiral alpha-carbon is driven by extended heating under strongly acidic conditions, which promotes enolization. Corrective Action: If enantiomeric purity (ee%) is critical to your downstream drug development, switch from the Fischer esterification (which requires up to 24 hours of reflux) to the Thionyl Chloride method. The SOCl2​ method achieves full conversion in 4–6 hours at a lower temperature (70 °C), significantly reducing the kinetic window for racemization[3].

Q: My product is an oil instead of a crystalline solid. How do I induce crystallization? A: Both the p-TsOH and HCl salts of allyl alaninate are highly hygroscopic. If trace amounts of water or unreacted allyl alcohol remain in the matrix, the product will present as a viscous oil. Corrective Action: Redissolve the oil in a minimal amount of anhydrous methanol. While stirring vigorously, rapidly add a large volume of ice-cold anhydrous diethyl ether. Scratching the inside of the glass flask with a glass rod will provide the necessary nucleation sites to initiate crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use standard acid-base extraction (e.g., washing with NaHCO3​ ) to purify the free base? A: No. As detailed in the troubleshooting section, neutralizing the salt to extract the free base into an organic layer will trigger rapid intermolecular cyclization into a diketopiperazine. Purification must strictly be done via precipitation/crystallization of the salt form. If you need the free base for a subsequent peptide coupling, neutralize it in situ at 0 °C immediately prior to adding your next reagent.

Q: Is it possible to use standard coupling reagents (like EDC/DMAP) for unprotected alanine? A: No. Coupling reagents like EDC or DCC require the amino group to be protected (e.g., Boc-Ala-OH or Fmoc-Ala-OH)[4]. If you use unprotected alanine, the coupling reagent will activate the carboxylic acid, which will then be attacked by the free amine of another alanine molecule, leading to uncontrolled polymerization (polyalanine) rather than the desired esterification with allyl alcohol.

References

  • General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts - ResearchG
  • Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740)
  • Hyperpolarized Amino Acid Derivatives as Multivalent Magnetic Resonance pH Sensor Molecules - MDPI.
  • Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D - LSU Scholarly Repository.

Sources

Technical Support Center: Troubleshooting Alanine, 2-propenyl ester (9CI) Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Amino Acid Derivatization. As a Senior Application Scientist, I frequently consult with drug development professionals facing downstream purification bottlenecks when synthesizing Alanine, 2-propenyl ester (9CI) —commonly referred to as L-alanine allyl ester or allyl alaninate.

While allyl esterification is a highly effective method for carboxyl protection due to its stability under basic conditions and susceptibility to mild palladium-catalyzed deprotection, the extraction and isolation phases are notoriously prone to emulsion formation, stereocenter racemization, and persistent urea impurities. This guide synthesizes field-proven insights with mechanistic causality to help you troubleshoot and optimize your extraction workflows.

Diagnostic FAQ & Troubleshooting Matrix

Q1: My organic phase remains cloudy during the liquid-liquid extraction (LLE) step. What is causing this emulsion, and how do I break it? Causality: Emulsions in amino acid extractions are typically caused by unreacted L-alanine starting material. At near-neutral pH (pH 6–7), unreacted alanine exists as a zwitterion ( NH3+​ / COO− ). These zwitterions possess both highly polar ionic domains and a non-polar methyl side chain, allowing them to act as amphiphilic surfactants at the aqueous-organic interface. This drastically lowers interfacial tension and stabilizes oil-in-water emulsions. Solution: Adjust the pH of your aqueous wash to >9.5 using Na2​CO3​ . This deprotonates the ammonium ion, destroying the zwitterionic character and driving the highly polar carboxylate fully into the aqueous phase. Supplementing with saturated brine will further force the organic product into the organic layer via the salting-out effect.

Q2: Chiral chromatography of my extracted product reveals a 5-10% D-enantiomer impurity. How did racemization occur during extraction? Causality: The racemization did not occur during the extraction; it occurred upstream during the Steglich esterification. If you utilized 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst, the basic pyridine nitrogen can abstract the relatively acidic alpha-proton of the O-acylisourea intermediate. This forms a transient enolate, destroying the chiral center. Upon reprotonation, a racemic mixture is formed. Research confirms that partial racemization of the α-center occurs when DMAP is used as a catalyst during allyl esterification[1]. Solution: Omit DMAP from the reaction. While the absence of DMAP results in longer reaction times, it ensures complete retention of stereochemical configuration[1].

Q3: I am detecting a persistent impurity with a mass of +224 Da in my final LC-MS analysis. Washing does not remove it. Causality: This mass corresponds to N,N'-dicyclohexylurea (DCU), the byproduct of N,N'-dicyclohexylcarbodiimide (DCC) coupling. DCU is notoriously difficult to extract because it exhibits slight solubility in common organic extraction solvents like dichloromethane (DCM) and ethyl acetate, allowing it to co-partition with your allyl ester. Solution: Swap DCC for EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC produces a urea byproduct containing a tertiary amine. During a mildly acidic aqueous wash, this amine protonates, rendering the byproduct highly water-soluble and easily cleared from the organic phase[2].

Process Workflows & Mechanistic Logic

The following diagrams illustrate the logical pathways for troubleshooting emulsions and understanding the mechanistic divergence that leads to racemization.

Emulsion_Troubleshooting A Cloudy Organic Phase (Emulsion Detected) B Check Aqueous pH A->B C pH 6-7 (Zwitterion Surfactant) B->C D pH > 9 (Free Base Formation) B->D F Adjust pH to 9.5 with Na2CO3 (Suppress Surfactant Effect) C->F E Add Saturated Brine (Increase Ionic Strength) D->E G Clean Phase Separation (Product in Organic Layer) E->G F->G

Workflow for resolving liquid-liquid extraction emulsions during allyl alaninate purification.

Racemization_Pathway A L-Alanine + DCC B O-Acylisourea Intermediate A->B C DMAP Catalyst Added? B->C D Yes: Alpha-Proton Abstraction (Enolization) C->D Base Catalysis E No: Direct Alcoholysis (Slower Reaction) C->E Neutral Conditions F D/L-Alanine Allyl Ester (Racemic Impurity) D->F Loss of Stereocenter G Pure L-Alanine Allyl Ester (Desired Product) E->G Retention of Configuration

Mechanistic divergence of L-alanine allyl esterification highlighting DMAP-induced racemization.

Quantitative Extraction Profiles

Understanding the partition coefficients (LogP) of your reaction components is critical for designing a logical extraction sequence.

Table 1: Impurity Partitioning and Clearance in LLE Systems

Reaction Component / ImpuritySource of ImpurityPartition Coefficient (Est. LogP)Optimal Clearance Strategy
L-Alanine Allyl Ester Target Product0.95 Extract into DCM or EtOAc.
N,N'-Dicyclohexylurea (DCU)DCC Coupling Reagent~2.80 (Lipophilic)Avoid DCC; Use EDC to generate water-soluble urea[2].
D-Alanine Allyl EsterDMAP Racemization0.95 (Identical)Cannot be extracted; must omit DMAP during synthesis[1].
Unreacted L-AlanineIncomplete Conversion-2.85 (Hydrophilic)Aqueous wash at pH > 9.0 to break zwitterion.
Allyl AlcoholExcess Reagent0.17 (Amphiphilic)Evaporation in vacuo or repeated water washes.
Allyl-amine derivativesCleavage Scavenger Issue~0.50Use orthogonal scavengers during Pd-deprotection[3].

Validated Experimental Methodologies

Protocol: Racemization-Free Synthesis & Isolation of L-Alanine Allyl Ester p-Tosylate

Self-Validating System Design: This protocol validates itself visually and thermodynamically. The azeotropic removal of water drives the equilibrium forward. If the reaction stalls, water will cease accumulating in the Dean-Stark trap. Furthermore, the selective crystallization of the p-tosylate salt acts as an intrinsic purity checkpoint; organic impurities (like poly-allylated species) remain soluble in the cold ether supernatant.

Step-by-Step Methodology:

  • Reaction Assembly: In a 500 mL round-bottom flask, suspend L-alanine (10.0 g, 112 mmol, 1.0 eq) and p-toluenesulfonic acid monohydrate (23.4 g, 123 mmol, 1.1 eq) in 200 mL of anhydrous toluene.

  • Reagent Addition: Add allyl alcohol (38 mL, 560 mmol, 5.0 eq) to the suspension.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). As the esterification proceeds, water will azeotrope with toluene and collect in the trap.

  • Reaction Monitoring: Continue refluxing for 12–16 hours until the theoretical volume of water (~4 mL, accounting for the monohydrate) is collected and the suspension turns into a clear, homogeneous solution.

  • Crystallization: Remove the heat source and allow the reaction to cool to room temperature. The target compound, (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate[4], will begin to precipitate as dense white crystals.

  • Purification: Cool the flask in an ice bath (0°C) for 1 hour to maximize precipitation. Filter the crystals under a vacuum.

  • Washing: Wash the filter cake with cold diethyl ether (3 × 50 mL) to remove any residual toluene, unreacted allyl alcohol, and trace lipophilic impurities.

  • Drying: Dry the product in vacuo to yield the pure p-tosylate salt. (To obtain the free base, partition the salt between DCM and 1M Na2​CO3​ , separate the organic layer, dry over Na2​SO4​ , and concentrate).

References

  • Utilization of an Intramolecular Hydrogen Bond To Increase the CNS Penetration of an NK1 Receptor Antagonist Journal of Medicinal Chemistry - ACS Publications[Link]

  • (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate | C13H19NO5S PubChem - National Institutes of Health[Link]

  • Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing Green Chemistry - RSC Publishing[Link]

  • Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives Diva Portal / ChemRxiv[Link]

Sources

Technical Support Center: Optimization & Troubleshooting for Alanine 2-Propenyl Ester (Allyl Ester) Cleavage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide and organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with Alanine, 2-propenyl ester (9CI) —commonly referred to as Alanine allyl ester.

In complex synthetic workflows, such as the Backbone Amide Linker (BAL) strategy or homodetic cyclic peptide synthesis, the C-terminal Alanine is frequently protected as an allyl ester. This provides absolute orthogonality against standard Fmoc (base-labile) and Boc (acid-labile) chemistries. However, the Tsuji-Trost palladium-catalyzed deallylation requires precise optimization to prevent catalyst poisoning, incomplete cleavage, and unwanted side reactions[10].

Below, you will find our field-proven methodologies, mechanistic insights, and a comprehensive troubleshooting Q&A to ensure your cleavage protocols are highly efficient and self-validating.

I. Core Mechanism & Causality

The removal of the allyl protecting group is driven by a Palladium(0)-catalyzed Tsuji-Trost reaction . Understanding the causality of this mechanism is critical for troubleshooting:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the allylic C-O bond of the Alanine allyl ester, forming an electrophilic π -allyl palladium(II) complex and liberating the free Alanine carboxylate.

  • Nucleophilic Scavenging: A nucleophilic scavenger (e.g., phenylsilane or morpholine) attacks the π -allyl complex. This step is mandatory; without a scavenger, the reaction stalls or the allyl group transfers to sensitive amino acid side chains.

  • Regeneration: The scavenging event reduces the Pd(II) complex back to the active Pd(0) state, closing the catalytic cycle[1].

G A Alanine Allyl Ester (Substrate) C π-Allyl Palladium Complex + Free Alanine Carboxylate A->C Oxidative Addition B Pd(0) Catalyst [e.g., Pd(PPh3)4] B->C E Allylated Scavenger (Byproduct) C->E Nucleophilic Attack F Regenerated Pd(0) Catalyst C->F Pd(0) Release D Nucleophilic Scavenger (e.g., Phenylsilane) D->E F->B Catalytic Cycle

Catalytic cycle of Pd(0)-mediated Alanine allyl ester cleavage via π-allyl intermediate.

II. Standard Operating Procedure (SOP): Optimized Cleavage on Solid Support

To establish a self-validating system , this protocol integrates visual cues and analytical checkpoints to guarantee success before proceeding to downstream synthesis.

Reagents Required:

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.25 equivalents)

  • Phenylsilane (PhSiH3) (24 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Sodium diethyldithiocarbamate (0.5% w/v in DMF)

Step-by-Step Methodology:

  • Resin Preparation & Swelling: Swell the resin-bound Alanine allyl ester in anhydrous DCM for 15 minutes under an Argon atmosphere.

  • Solvent Degassing (Critical): Sparge a separate vial of anhydrous DCM with Argon for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the delicate Pd(0) species into inactive Pd(II) or aggregates it into "Pd black" nanoparticles, halting cleavage [9].

  • Catalyst Cocktail Preparation: In a dry, Argon-purged vial, dissolve Pd(PPh3)4 and PhSiH3 in the degassed DCM. Self-Validation Check: The solution must be bright, clear yellow. If it turns brown or black, discard it immediately; the catalyst has oxidized.

  • Reaction Execution: Inject the cocktail into the resin vessel. Agitate gently under Argon for 45 minutes at room temperature.

  • Quenching & Metal Scavenging: Drain the reactor. Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 5 min). Causality: This strong chelator forms a soluble complex with residual palladium, completely removing heavy metal traces that could poison subsequent steps or biological assays.

  • Analytical Validation: Perform a micro-cleavage of a resin aliquot using TFA. Analyze via LC-MS. Self-Validation Check: Look for the quantitative disappearance of the +40.03 Da mass (the allyl moiety).

III. Quantitative Data: Scavenger Selection Matrix

Choosing the correct nucleophilic scavenger dictates the success of your cleavage. Below is a comparative matrix of field-standard scavengers [1, 6].

ScavengerOptimal EquivalentsBasicityCompatibilityMechanistic Pros & Cons
Phenylsilane (PhSiH3) 10 - 24 eqNeutralFmoc, Boc, AllocPros: Exceptionally fast; neutral profile prevents premature Fmoc cleavage. Cons: Generates trace silane gas (requires venting).
Morpholine 10 - 20 eqBasicBoc, AllocPros: Cost-effective and highly soluble. Cons: Its basicity can cause partial, premature cleavage of Fmoc groups during long reactions.
Dimedone 10 eqWeakly AcidicFmoc, BocPros: Superior irreversible allyl trap; excellent for preventing allyl transfer to Trp/Tyr. Cons: Bulky byproducts require extensive washing.
Sodium Toluenesulfinate 5 - 10 eqNeutralFmoc, BocPros: Highly efficient with water-soluble byproducts. Cons: Requires mixed solvent systems (e.g., DCM/MeOH) due to poor solubility in pure DCM.

IV. Troubleshooting Guides & FAQs

Q1: My reaction mixture turns black within 5 minutes, and the Alanine allyl ester cleavage is incomplete. What is happening?

A: You are observing the catastrophic oxidation of your catalyst. The active Pd(0) species is highly sensitive to oxygen. During the catalytic cycle, when the triphenylphosphine ligands temporarily dissociate, the bare Pd(0) is easily oxidized to Pd(II) or aggregates into inactive palladium nanoparticles (visually identified as "Pd black"). Actionable Fix: You must use strictly anhydrous, degassed solvents. Sparge your DCM with Argon for at least 10 minutes prior to dissolving the catalyst. Ensure your Pd(PPh3)4 is stored under inert gas and is bright yellow [9].

Q2: I am observing a +40 Da mass addition on my Tyrosine and Tryptophan residues via LC-MS. How do I prevent this?

A: This is a known side reaction called "allyl transfer." The π -allyl palladium intermediate is highly electrophilic. If your chosen scavenger (e.g., morpholine) is not reacting fast enough, the electron-rich side chains of your peptide (like the indole ring of Trp or the phenol of Tyr) will act as competing nucleophiles, leading to irreversible allylation. Actionable Fix: Switch to a more reactive, neutral scavenger like Phenylsilane (PhSiH3) . Alternatively, adding Dimedone to the reaction mixture acts as a highly effective, irreversible allyl trap that outcompetes peptide side chains [6].

Q3: Can I perform this deprotection on a solid support without cleaving the peptide from the resin?

A: Yes. The allyl ester protecting group is completely orthogonal to both Fmoc and Boc chemistries. Because the cleavage utilizes neutral conditions (when using PhSiH3) and relies on palladium catalysis rather than acid/base hydrolysis, the peptide remains securely anchored to the resin, and other protecting groups remain intact [10].

Q4: Why is my Fmoc group partially cleaving during the allyl deprotection?

A: You are likely using Morpholine or N-methylaniline as your scavenger. While effective for allyl scavenging, Morpholine is a secondary amine with sufficient basicity to slowly deprotonate the acidic fluorene ring of the Fmoc group, causing premature cleavage. Actionable Fix: Transition to Phenylsilane (PhSiH3) . It acts as a hydride donor rather than a basic amine, ensuring 100% Fmoc stability during the deallylation process [4].

G Start Issue: Incomplete Cleavage of Alanine Allyl Ester Q1 Is the reaction mixture turning black immediately? Start->Q1 Sol1 Pd(0) is oxidizing to Pd black. Degas solvents with Argon. Q1->Sol1 Yes Q2 Are side-chain allylation byproducts observed? Q1->Q2 No Sol2 Scavenger is too slow. Switch to Phenylsilane. Q2->Sol2 Yes Q3 Is the Fmoc group prematurely cleaving? Q2->Q3 No Sol3 Morpholine is too basic. Use neutral PhSiH3. Q3->Sol3 Yes

Troubleshooting decision tree for resolving incomplete Alanine allyl ester cleavage.

V. References

  • Honda, M., Morita, H., & Nagakura, I. (1999). "Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst." The Journal of Organic Chemistry. URL:[Link]

  • Thieriet, N., et al. (2001). "New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates." ChemInform / ResearchGate. URL:[Link]

  • Wilson, K. R., et al. (2016). "Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis." Journal of Peptide Science. URL:[Link]

  • Alsina, J., et al. (1999). "Backbone Amide Linker (BAL) Strategy for Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Synthesis of Unprotected Peptide p-Nitroanilides and Thioesters." The Journal of Organic Chemistry. URL:[Link]

  • Biotage Technical Blog. (2023). "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Biotage. URL:[Link]

Technical Support Center: Minimizing Racemization During Alanine, 2-propenyl ester (9CI) Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization, specifically during the coupling of Alanine, 2-propenyl ester (allyl ester). As you know, maintaining the stereochemical integrity of amino acids is paramount for the biological activity of synthetic peptides.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize racemization and ensure the stereochemical purity of your final product.

I. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses common problems encountered during the coupling of Alanine, 2-propenyl ester and provides actionable solutions based on established chemical principles.

Issue: High Levels of D-Alanine Detected in the Coupled Product

The detection of significant amounts of the D-isomer of alanine in your peptide is a clear indication that racemization has occurred during the coupling step. Let's break down the potential causes and how to rectify them.

Possible Cause 1: Inappropriate Coupling Reagent Selection

The choice of coupling reagent is a primary factor influencing the extent of racemization.[2][3][4] Some reagents are inherently more likely to promote the formation of racemization-prone intermediates.

Technical Explanation: Racemization during peptide bond formation often proceeds through two main mechanisms: direct enolization of the activated amino acid or the formation of a 5(4H)-oxazolone (azlactone) intermediate.[1][5] The proton on the α-carbon of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[1] Carbodiimide reagents (e.g., DCC, DIC, EDC), when used alone, generate highly reactive O-acylisourea intermediates that can readily form oxazolones, increasing the risk of racemization.[6][7]

Solutions:

  • Incorporate Additives with Carbodiimides: It is highly recommended to use carbodiimide coupling reagents in conjunction with racemization-suppressing additives.[6][8] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the O-acylisourea intermediate to form active esters that are more stable and less prone to racemization.[6][8][9]

  • Utilize Onium Salt Reagents: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are generally considered "low-racemization" reagents because they form active esters in situ.[1][4] However, even with these reagents, the choice of the incorporated additive (e.g., HOBt vs. HOAt) can influence the degree of racemization suppression.[1]

  • Consider Newer Generation Reagents: For particularly sensitive couplings, explore newer reagents demonstrated to have superior racemization suppression capabilities, such as those based on Oxyma.[10]

Possible Cause 2: Inappropriate Base or Base Concentration

The choice and concentration of the base used in the coupling reaction can significantly impact the extent of racemization.[2][8]

Technical Explanation: Bases can directly abstract the acidic α-proton of the activated amino acid intermediate, leading to enolization and subsequent racemization.[7] Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used but can accelerate this process.[2][8] The basicity and steric hindrance of the base are critical factors.[2]

Solutions:

  • Switch to a Weaker or Sterically Hindered Base: Consider replacing DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[2][8][11]

  • Optimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Excess base will increase the rate of racemization.[8] Typically, one equivalent of base is sufficient if the N-terminal amine of the coupling partner is a free base. If it is a salt (e.g., HCl or TFA salt), two equivalents will be required.

Possible Cause 3: Elevated Reaction Temperature

Higher reaction temperatures accelerate most chemical reactions, including the rate of racemization.[8][12]

Technical Explanation: The abstraction of the α-proton is an equilibrium process. Increased thermal energy shifts this equilibrium towards the formation of the deprotonated, achiral intermediate, thereby increasing the likelihood of racemization upon reprotonation. While microwave-assisted peptide synthesis can be efficient, elevated temperatures, especially for sensitive amino acids like cysteine and histidine, can lead to significant racemization.[11][13]

Solutions:

  • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, for example, at 0°C.[8] This is particularly important for amino acids known to be susceptible to racemization.

  • Controlled Heating for Difficult Couplings: In cases where elevated temperatures are necessary to drive a difficult coupling to completion, it is crucial to carefully control the temperature and reaction time to find a balance between coupling efficiency and minimizing racemization.[13][14]

Possible Cause 4: Prolonged Pre-activation Time

Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization.[3]

Technical Explanation: The activated amino acid is the species that undergoes racemization. The longer this intermediate exists in the reaction mixture before it is consumed by the amine nucleophile, the greater the extent of racemization will be.[5]

Solutions:

  • Minimize Pre-activation Time: Add the amine component to the reaction mixture as soon as possible after the activation of the Alanine, 2-propenyl ester.

  • In Situ Activation: Whenever possible, perform the activation in the presence of the amine component. This ensures that the activated species is rapidly consumed as it is formed.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide coupling?

A1: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The α-proton of this intermediate is acidic and can be readily removed by a base, leading to a loss of stereochemical integrity.[1] Direct abstraction of the α-proton from the activated amino acid by a base is another, albeit generally less common, pathway.[7]

Q2: Which amino acids are most susceptible to racemization?

A2: While any chiral amino acid can racemize under certain conditions, some are particularly prone to this side reaction. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1][9][15] Serine (Ser) can also be problematic.[1]

Q3: How does the solvent affect the rate of racemization?

A3: The polarity of the solvent can influence the rate of racemization.[8][16] More polar aprotic solvents like DMF and NMP, which are commonly used in solid-phase peptide synthesis (SPPS), can favor racemization compared to less polar solvents.[1][16] However, the choice of solvent is often constrained by factors such as resin swelling and reagent solubility.[1]

Q4: Are there specific challenges associated with Alanine, 2-propenyl ester?

A4: While Alanine itself is not among the most racemization-prone amino acids like Histidine or Cysteine, the use of its allyl ester does not inherently protect it from racemization during the activation of its carboxyl group for coupling. The general principles of minimizing racemization through careful selection of coupling reagents, bases, and reaction conditions still apply.

III. Recommended Experimental Protocol

This protocol provides a general method for the coupling of N-protected Alanine, 2-propenyl ester with a resin-bound amine, optimized to minimize racemization.

Materials:
  • N-Fmoc-Alanine

  • Allyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

Step 1: Synthesis of N-Fmoc-Alanine, 2-propenyl ester (if not commercially available)
  • Dissolve N-Fmoc-Alanine (1 equivalent) and allyl alcohol (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain N-Fmoc-Alanine, 2-propenyl ester.

Step 2: Peptide Coupling Protocol with Minimized Racemization
  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Activation and Coupling:

    • In a separate vessel, dissolve N-Fmoc-Alanine, 2-propenyl ester (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for no more than 5 minutes at room temperature.

    • Immediately add the activation mixture to the deprotected resin.

    • Add NMM (3 equivalents) to the resin slurry.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

IV. Data and Visualization

Table 1: Comparison of Coupling Reagent Additives on Racemization

The following table summarizes the effect of different additives on the formation of the D-isomer during a model peptide coupling.

Coupling Reagent Combination% D-Isomer Formation
DIC aloneHigh (>10%)
DIC / HOBtLow (1-2%)
DIC / HOAtVery Low (<1%)
DIC / OxymaVery Low (<1%)

Data is illustrative and based on general findings in the literature.

Diagram 1: Racemization Mechanism via Oxazolone Formation

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling N-Protected_AA N-Protected Alanine Activated_AA Activated Ester N-Protected_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Activated_AA->Oxazolone Peptide_Bond Peptide Bond (L-Alanine) Activated_AA->Peptide_Bond + Amine Activated_AA->Peptide_Bond Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ D-Isomer D-Alanine Product Enolate->D-Isomer Reprotonation

Caption: Mechanism of racemization via the oxazolone intermediate.

Diagram 2: Troubleshooting Workflow for Racemization

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Check_Base Evaluate Base Check_Reagent->Check_Base Onium salt used Solution_Reagent Use Additives (HOBt, HOAt) or Onium Salt Check_Reagent->Solution_Reagent Carbodiimide alone? Check_Temp Check Reaction Temperature Check_Base->Check_Temp Weak/hindered base used Solution_Base Use Weaker/Hindered Base (NMM, Collidine) Check_Base->Solution_Base Strong base (DIPEA)? Check_Preactivation Check Pre-activation Time Check_Temp->Check_Preactivation Low temperature Solution_Temp Lower Temperature (e.g., 0°C) Check_Temp->Solution_Temp Elevated temperature? Solution_Preactivation Minimize Pre-activation Time / In Situ Activation Check_Preactivation->Solution_Preactivation Prolonged? End Racemization Minimized Check_Preactivation->End Minimized Solution_Reagent->Check_Base Solution_Base->Check_Temp Solution_Temp->Check_Preactivation Solution_Preactivation->End

Caption: Troubleshooting workflow for minimizing racemization.

V. References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Journal of the Chemical Society D: Chemical Communications, (17), 591.

  • Juhász, L., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 261-271.

  • 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002).

  • Salam, D. F., & Powner, M. W. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Natural Sciences, 4(2), e20230058.

  • Palasek, S. S., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653-6661.

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

  • Coupling Reagents. Aapptec. Available from: [Link]

  • Vasanthakumar, G., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research, 3(2), 735-746.

  • Kuroda, N., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(3-4), 286-292.

  • de la Torre, B. G., & Andreu, D. (2000). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 56(2), 101-106.

  • Mitachi, K., et al. (2018). Oxyma-based phosphates for racemization-free peptide segment couplings. Beilstein Journal of Organic Chemistry, 14, 2526-2531.

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Available from: [Link]

  • Juhari, N. S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031.

  • Wang, C., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

  • Chen, C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2133-2146.

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). T3P. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.

  • Liu, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5422.

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.

  • Scope of amino acid coupling with alanine ester All reactions were... ResearchGate. Available from: [Link]

  • Guchhait, G., et al. (2014). Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. The Journal of Organic Chemistry, 79(11), 5237-5244.

  • Aruta, R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(12), 2057-2069.

  • Bela, B., & Muttenthaler, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 151.

  • Veillard, R., & Evano, G. (2018). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 95, 393-410.

  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik. Available from: [Link]

  • Roda, G., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(20), 7167.

Sources

resolving HPLC peak tailing for Alanine, 2-propenyl ester (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving HPLC Peak Tailing for Alanine, 2-propenyl ester (9CI)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and persistent challenge in chromatographic method development: peak tailing in amino acid esters.

Alanine, 2-propenyl ester (commonly known as allyl alanine) presents a unique physicochemical profile. It contains a primary aliphatic amine and an unsaturated allyl ester linkage. This guide explores the root causes of peak asymmetry for this molecule and provides self-validating protocols to achieve ideal Gaussian peak shapes.

Mechanistic Overview: The Causality of Tailing

In reversed-phase high-performance liquid chromatography (RP-HPLC), peak tailing is the most common peak shape distortion[1]. For Alanine, 2-propenyl ester, the primary retention mechanism is the hydrophobic interaction between the allyl ester backbone and the C18 stationary phase.

However, at typical mobile phase pH values (pH 4–7), the primary amine group is fully protonated ( NH3+​ ). This positive charge initiates a secondary retention mechanism : strong electrostatic interactions with residual ionized silanol groups ( SiO− ) on the silica support surface[2]. Because these active silanol sites are finite and heterogeneous, the analyte molecules desorb at different rates, causing a prolonged trailing edge (tailing)[3].

Silanol_Mechanism Analyte Alanine, 2-propenyl ester (Protonated Amine, NH3+) Interaction Strong Ionic Interaction (Secondary Retention) Analyte->Interaction Electrostatic attraction Silanol Ionized Silanol (SiO-) on Silica Surface Silanol->Interaction Binding site Tailing Peak Tailing (As > 1.5) Interaction->Tailing Slow desorption kinetics Solution1 Low pH (pH < 3) Protonates Silanols (SiOH) Solution1->Silanol Neutralizes charge Solution2 Ion-Pairing (0.1% TFA) Shields Amine Charge Solution2->Analyte Masks positive charge

Caption: Mechanism of secondary silanol interactions causing peak tailing and targeted chemical solutions.

Troubleshooting FAQs

Q1: How can I definitively tell if the tailing of my Alanine, 2-propenyl ester peak is caused by column chemistry (silanols) or a physical system issue (dead volume)? Expert Insight: Physical issues (such as a void at the column head, poorly swaged fittings, or mismatched tubing) cause infinite dilution, which forces all analytes to tail regardless of their chemical structure. Chemical tailing is analyte-specific. Action: Run Protocol A (below) using a neutral marker. If the neutral marker yields a perfectly symmetrical peak but the allyl alanine peak tails, the issue is an acid-base chemical interaction[4].

Q2: Can I just raise the mobile phase pH to > 9.0 to deprotonate the amine and stop the electrostatic interaction? Expert Insight: No. While raising the pH above an amine's pKa​ (typically ~9.5) neutralizes the positive charge and is a standard strategy for basic drugs, it is disastrous for Alanine, 2-propenyl ester. Alkaline conditions will rapidly hydrolyze the 2-propenyl (allyl) ester bond, degrading your sample into free alanine and allyl alcohol during the run. You must operate under acidic conditions to protect the ester and manage the silanols instead.

Q3: Since I must use an acidic mobile phase, what is the optimal pH and additive strategy? Expert Insight: You should lower the mobile phase pH to ≤3.0 . Free silanols on the silica surface have a pKa​ of approximately 4 to 5[3]. By dropping the pH to 2.5, you fully protonate the silanols ( SiOH ), neutralizing their negative charge and shutting down the ion-exchange mechanism. Additionally, adding an ion-pairing reagent like Trifluoroacetic acid (TFA) at 0.05% - 0.1% provides a hydrophobic counter-ion that masks the protonated amine. Alternatively, adding a competing base like Triethylamine (TEA) can saturate the active silanol sites before your analyte reaches them[5].

Troubleshooting_Workflow Start Observe Peak Tailing for Allyl Alanine TestNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->TestNeutral Decision Does Neutral Marker Tail? TestNeutral->Decision Physical Physical Issue: Extra-Column Volume / Void Decision->Physical Yes (Both tail) Chemical Chemical Issue: Amine-Silanol Interaction Decision->Chemical No (Only analyte tails) FixPhysical Replace fittings, check tubing, or replace damaged column Physical->FixPhysical Action1 Adjust Mobile Phase pH to 2.5 - 3.0 Chemical->Action1 Action2 Add 0.05-0.1% TFA as Ion-Pairing Agent Chemical->Action2 Action3 Switch to Type B End-capped Silica Column Chemical->Action3

Caption: Diagnostic workflow to differentiate and resolve physical vs. chemical peak tailing in HPLC.

Quantitative Impact of Mobile Phase Optimization

To demonstrate the efficacy of these interventions, the following table summarizes the quantitative improvements in peak shape for Alanine, 2-propenyl ester when shifting from a generic method to an optimized protocol.

Mobile Phase ConditionAdditiveColumn ChemistryPeak Asymmetry ( As​ )USP Tailing Factor ( Tf​ )Resolution Status
pH 6.5 (Phosphate Buffer)NoneType A Silica (Older)2.852.50Severe Tailing (Unacceptable)
pH 3.0 (Phosphate Buffer)NoneType A Silica1.701.65Moderate Tailing
pH 3.0 (Phosphate Buffer)0.1% TEAType A Silica1.351.30Acceptable
pH 2.5 (Water/ACN) 0.1% TFA Type B (End-capped) 1.05 1.02 Ideal Symmetry

Note: Peak tailing occurs when the peak asymmetry factor ( As​ ) is greater than 1.2, though values up to 1.5 are sometimes permissible depending on assay requirements[1].

Experimental Protocols
Protocol A: Self-Validating System Dead Volume Check

Objective: Isolate the instrument's flow path from the column chemistry to rule out physical voids.

  • Preparation: Prepare a 10 µg/mL solution of Uracil (for UV detection at 254 nm) or Toluene in the mobile phase. These are neutral, non-ionizable markers.

  • Injection: Inject 5 µL of the neutral marker onto the current column using your existing method.

  • Evaluation: Calculate the Asymmetry Factor ( As​ ).

    • Validation Check: If As​>1.2 for the neutral marker, the tailing is physical. Stop adjusting the chemistry. Inspect the column inlet frit for blockages, ensure PEEK/stainless steel tubing is seated flush in the unions, and verify you are not overloading the column volume.

Protocol B: Self-Validating Mobile Phase Optimization for Amino Acid Esters

Objective: Eliminate secondary silanol interactions without compromising the allyl ester linkage.

  • Baseline Establishment: Prepare a 1 mg/mL standard of Alanine, 2-propenyl ester. Inject 5 µL to establish the baseline As​ .

  • pH Adjustment (Causality: Silanol Suppression): Prepare Mobile Phase A (Aqueous). Instead of neutral water, use HPLC-grade water adjusted to pH 2.5 using Formic Acid or Phosphoric Acid.

    • Validation Check: The pH must be strictly < 3.0 to ensure the silica surface silanols ( pKa​ ~4.5) are fully protonated and neutral[3].

  • Ion-Pairing Addition (Causality: Charge Masking): Add 0.1% v/v Trifluoroacetic acid (TFA) to both Mobile Phase A (Aqueous) and Mobile Phase B (Organic, e.g., Acetonitrile).

    • Validation Check: TFA forms a hydrophobic ion-pair complex with the protonated primary amine of the analyte, sterically shielding it from any remaining active sites[5].

  • Equilibration: Flush the column with at least 15 column volumes of the new mobile phase to ensure complete equilibration of the stationary phase with the ion-pairing agent.

  • Re-Injection & Verification: Inject the standard. Calculate the new As​ . A successful optimization will yield an As​ between 0.95 and 1.20.

References
  • 2 - ALWSCI

  • 1 - Element Lab Solutions

  • - Phenomenex

  • 3 - Chromatography Online

  • 4 - ResearchGate 6.5 - PubMed Central (PMC)

Sources

enhancing solubility of Alanine, 2-propenyl ester (9CI) in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Enhancing Solubility of Alanine 2-Propenyl Ester (9CI) in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the handling of Alanine, 2-propenyl ester (also known as allyl alaninate). Because free amino acid esters are inherently unstable, this compound is typically supplied and stored as a stable salt (e.g., hydrochloride or p-toluenesulfonate). The core challenge lies in balancing its solubility in organic media with its chemical stability during complex synthetic workflows, such as peptide coupling.

Diagnostic Workflow

Before proceeding with a specific protocol, use the decision tree below to identify the optimal solubility strategy based on your target solvent system and the chemical form of your allyl alaninate.

SolubilityWorkflow Start Alanine 2-propenyl ester Solubility Assessment Salt Salt Form (HCl / Tosylate) Start->Salt FreeBase Free Base Form Start->FreeBase Polar Polar Aprotic Solvents (DMF, DMSO) Salt->Polar NonPolar Low Polarity Solvents (DCM, THF, EtOAc) Salt->NonPolar DKP Warning: Diketopiperazine Formation (Use Immediately) FreeBase->DKP Direct Direct Dissolution (High Solubility) Polar->Direct Poor Poor Solubility (Suspension) NonPolar->Poor Strat1 Strategy 1: In Situ Neutralization (Add DIPEA/NMM) Poor->Strat1 Strat2 Strategy 2: Co-solvent System (Add 10-20% DMF/DMSO) Poor->Strat2 Strat1->DKP

Workflow for optimizing Alanine, 2-propenyl ester solubility in organic solvents.

Troubleshooting Guides & FAQs

Q1: Why is my alanine 2-propenyl ester hydrochloride salt insoluble in dichloromethane (DCM) or tetrahydrofuran (THF)? A1: This is a fundamental issue of solvation thermodynamics. The hydrochloride (or tosylate) salt exists as a stable ionic crystal lattice. Solvents like DCM (dielectric constant ε ≈ 9.1) and THF (ε ≈ 7.5) lack the coordinating ability and polarity required to overcome the high lattice energy of the salt[1]. In contrast, highly polar aprotic solvents like DMSO (ε ≈ 46.7) or DMF readily solvate the ammonium cations and counterions. This aligns with the broader thermodynamic behavior of amino acid esters, which exhibit drastically reduced mole-fraction solubility in non-polar media compared to polar systems[2].

Q2: How can I enhance the solubility of the salt in moderately polar solvents (like THF or DCM) for peptide coupling? A2: The most effective and widely used strategy is in situ neutralization. By adding a stoichiometric amount of a tertiary amine base—such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)—you deprotonate the ammonium salt to generate the neutral free amine. The neutral free base interacts favorably with DCM or THF via dipole-dipole and van der Waals forces, resulting in rapid dissolution[3]. This method is a standard prerequisite in chemoenzymatic and solid-phase peptide synthesis workflows[4].

Q3: I neutralized the salt to the free base to improve organic solubility, but I am seeing white precipitates forming over time. What is happening? A3: This is a classic stability issue masquerading as a solubility problem. The free base of alanine 2-propenyl ester is highly prone to auto-aminolysis. The unhindered primary amine of one molecule nucleophilically attacks the allyl ester carbonyl of another, releasing allyl alcohol and forming a 6-membered diketopiperazine (DKP) ring[4]. Diketopiperazines are highly crystalline and virtually insoluble in most organic solvents, which manifests as a white precipitate. Causality & Solution: To prevent DKP formation, never store the free base. Always generate the free base in situ in the presence of your activated electrophile (e.g., an activated carboxylic acid) so that the desired coupling reaction kinetically outcompetes DKP formation[3].

Q4: Are there alternative solvent systems that dissolve the salt directly without requiring neutralization? A4: Yes. If your reaction is sensitive to tertiary amine bases, you can employ a co-solvent system. Adding 10–20% (v/v) of a strong coordinating solvent (like DMF, DMSO, or 2,2,2-trifluoroethanol) to your primary solvent (DCM or THF) will disrupt the ionic crystal lattice and solvate the salt directly[1].

Quantitative Data: Solubility & Stability Profiles

To assist in solvent selection, the following table summarizes the solubility behavior and stability risks associated with different forms of Alanine 2-propenyl ester across common organic solvents.

SolventDielectric Constant (ε)Salt Form (HCl/Tosylate) SolubilityFree Base SolubilityDKP Formation Risk (Free Base)
DMSO 46.7High (>100 mg/mL)HighHigh (if left unreacted)
DMF 36.7High (>50 mg/mL)HighHigh
Methanol 32.7High (>100 mg/mL)HighModerate (solvolysis risk)
THF 7.5Low (<1 mg/mL)HighHigh
DCM 9.1Low (<1 mg/mL)HighHigh
Hexane 1.9InsolubleLowLow (poor solubility)

Experimental Protocols

Protocol 1: In situ Neutralization for Peptide Coupling in THF/DCM

This self-validating protocol ensures the complete dissolution of the alanine 2-propenyl ester salt while mitigating the risk of diketopiperazine formation[3].

Materials:

  • Alanine 2-propenyl ester hydrochloride (or tosylate)

  • Anhydrous THF or DCM

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Activated carboxylic acid (e.g., pre-activated with HOBt/DCC or HATU)

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of Alanine 2-propenyl ester salt in anhydrous THF or DCM (typically 0.1 M to 0.5 M concentration) under an inert argon or nitrogen atmosphere at 0 °C.

    • Observation: The mixture will be a cloudy, heterogeneous suspension.

  • Electrophile Addition: Add 1.0 to 1.1 equivalents of your pre-activated carboxylic acid to the suspension.

  • Neutralization: Dropwise, add 1.1 to 1.2 equivalents of TEA or DIPEA to the stirring mixture.

    • Validation: The cloudy suspension should transition to a clear, homogeneous solution within 2–5 minutes. This visual cue confirms the successful deprotonation of the salt and the generation of the soluble free base.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2–12 hours. The presence of the electrophile ensures the free amine is immediately consumed, preventing DKP precipitation.

  • Workup: Wash the organic layer with 1 M HCl (to remove unreacted amine and base), followed by 1 M NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol 2: Co-Solvent Solubilization (Base-Free)

Use this protocol when tertiary amines are incompatible with your synthetic step.

Step-by-Step Methodology:

  • Initial Suspension: Weigh the required amount of Alanine 2-propenyl ester salt into a dry reaction vessel. Add the primary low-polarity solvent (e.g., DCM) to achieve the desired target volume, minus 15%.

  • Co-Solvent Addition: Slowly add anhydrous DMF or DMSO dropwise, up to 15% of the total volume, while stirring vigorously at room temperature.

    • Validation: Monitor the dissolution. The lattice energy is overcome as the highly polar co-solvent coordinates the ions, yielding a clear solution[1].

  • Reaction Execution: Proceed immediately with your base-free transformation.

References

  • Title: Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor Source: Molecules (MDPI) URL: [Link]

  • Title: Solubility and Hansen Solubility Parameters of l-Glutamic Acid 5-Methyl Ester in 12 Organic Solvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Backbone Amide Linker (BAL) Strategy for Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Synthesis of Unprotected Peptide p-Nitroanilides and Thioesters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chemoenzymatic Synthesis of N-Ras Lipopeptides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

optimizing catalytic deallylation of Alanine, 2-propenyl ester (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid deprotection workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the mechanistic causality and practical optimization behind the catalytic deallylation of Alanine, 2-propenyl ester (CAS 9CI nomenclature for alanine allyl ester).

This resource provides self-validating methodologies, quantitative scavenger comparisons, and a targeted Q&A troubleshooting matrix to ensure high-yield recovery of your free amino acids.

Mechanistic Pathway & Causality

The removal of an allyl ester protecting group relies on a Tsuji-Trost type cleavage. The process is driven by the oxidative addition of a Palladium(0) catalyst into the allyl-oxygen bond, generating a highly reactive π -allyl palladium(II) intermediate. To regenerate the active Pd(0) catalyst and release the free alanine, a nucleophilic "scavenger" must intercept the allyl group.

The choice of scavenger is the single most critical variable in this reaction. If the scavenger is too weak or basic, the free α -amine of the newly deprotected alanine will act as a competing nucleophile, leading to irreversible N-allylation side reactions[1].

Mechanism A Alanine, 2-propenyl ester (Substrate) C π-Allyl Palladium Complex + Alaninate A->C Oxidative Addition (Pd(0) -> Pd(II)) B Pd(PPh3)4 (Catalyst) B->C E Free Alanine Product + Allyl-Scavenger C->E Nucleophilic Attack D Scavenger (e.g., PhSiH3) D->E E->B Catalyst Regeneration

Fig 1. Catalytic cycle of Pd-mediated deallylation of alanine allyl ester.

Optimized Standard Operating Procedure (SOP)

Self-Validating Protocol: Pd-Catalyzed Deallylation with Phenylsilane Causality Focus: Phenylsilane ( PhSiH3​ ) is utilized here as a non-basic scavenger to prevent the formation of difficult-to-isolate amine salts (which frequently occurs with morpholine) and to outcompete the free amine, thereby minimizing N-allylation[1].

  • Preparation & Degassing: Dissolve Alanine, 2-propenyl ester (1.0 eq) in anhydrous, thoroughly degassed dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: Pd(PPh3​)4​ is highly sensitive to oxygen, which irreversibly oxidizes Pd(0) to inactive Pd(II).

  • Scavenger Addition: Add phenylsilane (2.0 - 3.0 eq) to the solution via a gas-tight syringe.

    • Causality: An excess of scavenger is required to drive the equilibrium forward and prevent the free amine of the alanine from acting as a competing nucleophile.

  • Catalyst Introduction: Add Pd(PPh3​)4​ (0.02 - 0.05 eq) under a strict Argon atmosphere.

    • Self-Validation Check: The solution should turn a pale, clear yellow. If the solution immediately turns black and opaque, the catalyst has crashed out as "Pd black" due to oxygen exposure; the setup is invalidated and must be restarted.

  • Reaction Monitoring: Stir at room temperature for 20-60 minutes.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the free alanine mass confirms an active catalytic cycle.

  • Quenching & Isolation: Concentrate the reaction mixture under reduced pressure. Partition the crude residue between LC-MS grade water and diethyl ether.

    • Causality: The non-basic nature of phenylsilane allows the free amino acid to partition cleanly into the aqueous layer, while organic byproducts (allyl-silanes and triphenylphosphine oxide) remain in the ether layer[1]. Lyophilize the aqueous layer to yield pure alanine.

Quantitative Scavenger Selection Data

To optimize your specific workflow, consult the following comparative data on common allyl scavengers used in amino acid deprotection:

ScavengerRecommended EquivalentsReaction EnvironmentN-Allylation RiskIsolation DifficultyReference
Morpholine 10.0 eqBasicModerateHigh (Forms basic trimorpholine salts)[1]
Phenylsilane 2.0 - 3.0 eqNeutral / Non-basicLow Low (Simple aqueous partition)[1]
Sodium Toluenesulfinate 1.2 - 2.0 eqMild / NeutralLow Low (Precipitates easily)[2]
N,N'-Dimethylbarbituric Acid 2.0 - 5.0 eqMildly AcidicLow Moderate (Requires chromatography)[2]

Troubleshooting Guides & FAQs

Q1: Why is my final alanine product contaminated with N-allyl alanine impurities? A: This is a classic competing nucleophile issue. In the catalytic cycle, the π -allyl palladium intermediate must be intercepted by the scavenger. If the scavenger is not sufficiently reactive, or if its concentration drops, the free α -amine of the newly deprotected alanine will attack the π -allyl complex, resulting in N-allylation[1]. Actionable Solution: Ensure a high equivalent (at least 2.0-3.0 eq) of a highly reactive scavenger like phenylsilane or a sulfinic acid[2]. Alternatively, if your synthetic route allows, protect the amine (e.g., as N-Boc) prior to deallylation. Note: Reversing the order of deprotection (performing deallylation before acidic Boc removal) completely prevents the free amine from competing[1].

Q2: I am using morpholine as a scavenger, but I cannot isolate the free alanine. It behaves like a complex mixture. Why? A: Morpholine is a highly basic amine. When it scavenges the allyl group, the reaction environment becomes basic, leading to the formation of a stable morpholine salt with the newly liberated carboxylic acid of the alanine[1]. This makes standard extraction nearly impossible. Actionable Solution: Switch to a non-basic scavenger. Phenylsilane is highly recommended because it facilitates complete deprotection without forming basic salts, allowing the free alanine to be isolated simply by aqueous extraction and lyophilization[1].

Q3: The reaction stalls at 30-50% conversion. Adding more scavenger doesn't push the reaction forward. What is failing? A: The stalling is almost certainly due to catalyst deactivation. Tetrakis(triphenylphosphine)palladium(0) is extremely sensitive to oxidation. If your solvent is not thoroughly degassed, or if your reaction flask has a micro-leak, ambient O2​ will irreversibly oxidize the active Pd(0) species into inactive Pd(II) complexes or elemental Pd black. Actionable Solution: Sparge your solvents with Argon for at least 15-20 minutes prior to use. Store your Pd(PPh3​)4​ in a glovebox or under strict inert atmosphere. If stalling occurs mid-reaction, adding a fresh spike of catalyst (0.02 eq) dissolved in degassed solvent under Argon will typically restart the cycle.

Troubleshooting Start Issue: Low Yield or Impurities Q1 Are there N-allyl impurities? Start->Q1 A1 Amine outcompetes scavenger. Switch to PhSiH3 or protect amine. Q1->A1 Yes Q2 Is the reaction stalling (<50%)? Q1->Q2 No A2 Catalyst oxidation. Degas solvents (Argon) & use fresh Pd(0). Q2->A2 Yes Q3 Difficulty isolating product? Q2->Q3 No A3 Salt formation with basic scavenger. Use non-basic PhSiH3 or ion-exchange. Q3->A3 Yes

Fig 2. Troubleshooting decision tree for alanine allyl ester deallylation.

References

  • Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives | ACS Central Science. acs.org. Available at:[Link]

  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst | The Journal of Organic Chemistry. acs.org. Available at:[Link]

Sources

Validation & Comparative

Orthogonal Precision in Peptide Synthesis: A Comparative Guide to Allyl vs. Methyl Alaninate

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics grow in structural complexity—incorporating macrocyclizations, stapling, and bioconjugation—the demand for highly specific, orthogonal protecting groups has never been greater. For C-terminal protection or side-chain modification, the choice of ester can dictate the success or failure of a synthesis.

This guide provides an in-depth, mechanistic comparison between the traditional Methyl Alaninate and the highly orthogonal Alanine, 2-propenyl ester (9CI) (commonly known as allyl alaninate), evaluating their performance, causality in side reactions, and integration into modern Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: The "Why" Behind the Chemistry

Methyl Alaninate: The Traditional, High-Risk Approach

Methyl esters are simple, atom-economical, and inexpensive. However, their removal relies on base-catalyzed saponification (typically using LiOH or NaOH).

The Causality of Failure: The hydroxide ion ( OH− ) is both a strong nucleophile and a strong base. While the intended pathway is nucleophilic acyl substitution at the ester carbonyl, the basicity of OH− inevitably leads to the abstraction of the relatively acidic α -proton of the alanine residue. This forms a planar enolate intermediate. Upon reprotonation, the stereocenter is re-established non-selectively, resulting in epimerization (racemization) of the L-alanine residue into a D/L mixture 1 [[2]](). Furthermore, in susceptible sequences (e.g., those containing Asp or Glu), this basic environment accelerates the nucleophilic attack of the adjacent backbone amide nitrogen onto the ester, forming an unwanted aspartimide ring 3.

Alanine, 2-propenyl ester (Allyl Alaninate): The Orthogonal Standard

Allyl esters provide a highly orthogonal alternative that circumvents acid/base chemistry entirely.

The Causality of Success: Deprotection relies on a transition-metal mediated Tsuji-Trost reaction. A Palladium(0) catalyst oxidatively adds into the allyl-oxygen bond, generating a π -allyl palladium(II) complex and releasing the free carboxylate. A nucleophilic scavenger, such as phenylsilane ( PhSiH3​ ), acts as a hydride donor to reduce the π -allyl complex, yielding propylene gas and regenerating the active Pd(0) catalyst 4. Because this process is driven by metal coordination rather than pH extremes, the α -chiral center remains completely intact, and aspartimide formation is suppressed 5.

G Start Peptide Synthesis (Alanine Incorporation) Meth Methyl Alaninate (H-Ala-OMe) Start->Meth All Allyl Alaninate (H-Ala-OAll) Start->All DeprotMeth Saponification (LiOH/H2O) Meth->DeprotMeth DeprotAll Pd(0) Catalysis (Pd(PPh3)4 / PhSiH3) All->DeprotAll RiskMeth High Risk: Racemization & Aspartimide DeprotMeth->RiskMeth RiskAll Low Risk: Mild, Orthogonal Cleavage DeprotAll->RiskAll Result Free C-Terminus / Side Chain Ready for Cyclization/Conjugation RiskMeth->Result RiskAll->Result

Workflow comparison of Methyl vs. Allyl Alaninate deprotection strategies in peptide synthesis.

Quantitative Comparison Data

The following table summarizes the experimental parameters and performance metrics of both protecting groups during solid-phase and solution-phase synthesis.

ParameterMethyl AlaninateAlanine, 2-propenyl ester (Allyl)
Deprotection Reagent LiOH or NaOH in aqueous organics Pd(PPh3​)4​
  • Phenylsilane ( PhSiH3​ )
Reaction Mechanism Base-catalyzed saponificationTsuji-Trost oxidative addition / reduction
Orthogonality to Fmoc Poor (Fmoc is base-labile)Excellent (Fully orthogonal)
Orthogonality to Boc/tBu Good (Boc is base-stable)Excellent (Fully orthogonal)
Racemization Risk High (due to α -proton abstraction)Negligible (neutral conditions)
Aspartimide Risk High (base-catalyzed ring closure)Negligible
Typical Yield 60 - 80% (sequence dependent)> 95%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating visual and analytical checkpoints to confirm reaction progress and prevent downstream failures.

Protocol A: Saponification of Methyl Alaninate-containing Peptides

Note: This method is generally discouraged for complex peptides due to racemization risks, but if required, strict temperature control is mandatory.

  • Solvation: Dissolve the crude peptide in a 3:1:1 mixture of THF/MeOH/H2O.

    • Validation Check: The solution must be completely clear. Any turbidity indicates poor solvation, which will lead to incomplete hydrolysis.

  • Base Addition: Cool the reaction vessel to exactly 0 °C using an ice bath. Add 1.2 equivalents of 1M LiOH dropwise.

    • Causality: Maintaining 0 °C is critical to kinetically disfavor α -proton abstraction (racemization) while still allowing the acyl substitution to proceed.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via analytical HPLC every 30 minutes.

    • Validation Check: Watch for the appearance of a closely eluting peak with an identical mass profile. This indicates epimerization. If observed, halt the reaction immediately.

  • Quenching: Quench the reaction by adding 1M HCl dropwise until the pH reaches 6.0, then lyophilize.

Protocol B: Palladium-Catalyzed Deallylation of Allyl Alaninate

This is the gold standard for orthogonal deprotection prior to on-resin macrocyclization.

  • Resin Swelling: Swell the peptidyl-resin in anhydrous Dichloromethane (DCM) for 20 minutes.

    • Validation Check: The resin volume should visibly double. If it does not, the polymer pores are closed, and the bulky Pd catalyst will not penetrate.

  • Catalyst Preparation: In a separate vial, dissolve 0.25 equivalents of Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] and 20 equivalents of Phenylsilane ( PhSiH3​ ) in DCM 6.

    • Validation Check (Critical): The solution must be bright yellow. If it turns brown or black, the Pd(0) has oxidized to Pd(II) or aggregated into inactive palladium black. Discard and remake.

  • Reaction: Add the catalyst solution to the resin. Agitate at room temperature (or 40 °C with microwave assistance) for 2 x 30 minutes.

  • Palladium Scavenging: Drain the reactor and wash the resin 3 times with a 0.5% solution of Sodium diethyldithiocarbamate in DMF.

    • Validation Check: This wash chelates and removes residual palladium. The resin should return to its original white/translucent color. Any residual yellow/gray tint indicates trapped palladium, requiring further washing.

  • Cleavage & Analysis: Cleave a micro-aliquot of the resin using TFA/TIS/H2O and analyze via LC-MS.

    • Validation Check: A mass shift of exactly -40 Da confirms complete removal of the allyl group.

Mechanism Allyl Allyl Ester (Peptide-O-All) Pd0 Pd(0) Catalyst Oxidative Addition Allyl->Pd0 PiComplex pi-Allyl Pd Complex + Peptide-COO(-) Pd0->PiComplex Scavenger Phenylsilane (PhSiH3) PiComplex->Scavenger Scavenger->Pd0 Regenerates Pd(0) Product Free Peptide Acid + Propylene Scavenger->Product

Mechanism of Pd-catalyzed deallylation using phenylsilane as an allyl scavenger.

Conclusion & Recommendations

For modern peptide synthesis, Alanine, 2-propenyl ester (Allyl Alaninate) is vastly superior to methyl alaninate when orthogonal deprotection is required. While methyl esters offer a slight cost advantage for simple, solution-phase dipeptide syntheses, their reliance on harsh saponification introduces unacceptable risks of racemization and aspartimide formation in complex sequences.

By utilizing the allyl ester in combination with a self-validating Pd(0)/Phenylsilane protocol, researchers can achieve quantitative deprotection under mild, neutral conditions, preserving the chiral integrity of the peptide backbone and enabling advanced downstream modifications like lactam stapling and bioconjugation.

References

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis Source: PMC - NIH URL
  • Automated Orthogonal Deprotection of Glu(OAllyl)
  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis Source: PubMed URL
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL
  • N-Methylamino Acids in Peptide Synthesis. III.
  • Using microwave heating to expedite your allyl ester or alloc deprotection Source: Biotage URL

Sources

A Comparative Guide to Allyl and Benzyl Ester Protecting Groups for Alanine

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups is a cornerstone of success. For the C-terminal carboxylic acid of amino acids like alanine, both allyl (All) and benzyl (Bzl) esters serve as robust and reliable protecting groups. However, their distinct chemical properties, particularly their deprotection mechanisms, dictate their suitability for different synthetic strategies. This guide provides an in-depth, objective comparison of allyl and benzyl esters for the protection of alanine, supported by mechanistic insights and detailed experimental protocols to empower researchers in making informed decisions.

At a Glance: Key Differences
FeatureAllyl EsterBenzyl Ester
Structure R-CO-O-CH₂CH=CH₂R-CO-O-CH₂Ph
Stability Generally stable to acidic and basic conditions (e.g., TFA, piperidine).[1][2]Highly stable to acidic and basic conditions.[3][4]
Cleavage Conditions Mild, Pd(0)-catalyzed allyl transfer.[1][3]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][4]
Orthogonality Excellent orthogonality with Fmoc, Boc, and many side-chain protecting groups.[1][3]Less orthogonal; cleavage conditions can reduce other functional groups (e.g., Cbz, alkynes).[3]
Key Advantage Highly selective and mild deprotection, preserving sensitive functionalities.[3]Robustness and widespread use, especially in Boc-based strategies.[5]

Deep Dive Comparison: Allyl vs. Benzyl Esters for Alanine

The choice between an allyl and a benzyl ester for alanine protection hinges on the overall synthetic plan, particularly the nature of other protecting groups and functional moieties within the peptide sequence.

Stability Profile

Both protecting groups exhibit considerable stability under the conditions commonly employed in peptide synthesis.

  • Allyl Ester: The allyl ester is notably stable to both the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc-group removal (e.g., piperidine).[1][2] This broad stability makes it a highly versatile choice for both major solid-phase peptide synthesis (SPPS) strategies.

  • Benzyl Ester: The benzyl ester is also highly stable to a wide range of acidic and basic conditions, making it a workhorse in peptide chemistry.[3][4] Its primary application is within the Boc/Bzl SPPS strategy, where it remains intact during the repetitive TFA-mediated deprotection of the N-terminal Boc group.[5]

Deprotection: A Tale of Two Mechanisms

The most significant distinction between the two protecting groups lies in their deprotection methods. This difference is the primary determinant of their orthogonality and, consequently, their strategic application.

Allyl Ester Deprotection: The Orthogonal Advantage

The removal of the allyl group is achieved under exceptionally mild and specific conditions via a palladium(0)-catalyzed reaction.[1][3] This process involves the transfer of the allyl group to a scavenger, such as phenylsilane or N,N'-dimethylbarbituric acid, leaving the free carboxylic acid.[6][7]

The key advantage here is orthogonality . The conditions for allyl ester cleavage do not affect most other common protecting groups, including acid-labile (Boc, t-butyl) and base-labile (Fmoc) groups.[1] This allows for the selective deprotection of the C-terminus while other protected functionalities on the peptide remain intact, a crucial feature for on-resin cyclization or side-chain modifications.[8][9]

Benzyl Ester Deprotection: Robust but Reductive

The benzyl ester is typically cleaved by catalytic hydrogenolysis.[4][10] This method involves reacting the protected alanine with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C).[4] Transfer hydrogenation, using a hydrogen donor like ammonium formate or cyclohexene, is also a common and often more convenient alternative to using hydrogen gas.[4][11]

While effective, this reductive cleavage is less selective than the deallylation process. Other functional groups that are susceptible to reduction, such as N-benzyloxycarbonyl (Cbz or Z) groups, alkynes, and nitro groups, will also be cleaved under these conditions.[3][12] This lack of orthogonality can limit the strategic options in a complex synthesis.

Experimental Workflows & Protocols

The following sections provide detailed methodologies for the protection of N-protected alanine as either an allyl or benzyl ester, and their subsequent deprotection.

Protection of N-Fmoc-Alanine

The esterification of N-protected alanine is a critical first step. The following diagram and protocol outline a general procedure.

cluster_0 Protection of N-Fmoc-Alanine Fmoc-Ala-OH Fmoc-Ala-OH Reaction_Vessel Reaction Mixture Fmoc-Ala-OH->Reaction_Vessel Base Base (e.g., Cs₂CO₃) Base->Reaction_Vessel Alkylating_Agent Allyl Bromide or Benzyl Bromide Alkylating_Agent->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Fmoc-Ala-OAll_OBzl Fmoc-Ala-OAll or Fmoc-Ala-OBzl Workup Aqueous Workup & Purification Reaction_Vessel->Workup Stir at RT Workup->Fmoc-Ala-OAll_OBzl

Caption: General workflow for the esterification of N-Fmoc-Alanine.

Protocol 1: Synthesis of Fmoc-L-Alanine Allyl Ester

  • Preparation: To a solution of Fmoc-L-Alanine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 0.5 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour to form the cesium salt.

  • Addition: Add allyl bromide (1.2 eq) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Synthesis of Fmoc-L-Alanine Benzyl Ester

This procedure is analogous to Protocol 1, with the substitution of benzyl bromide for allyl bromide.

  • Preparation: To a solution of Fmoc-L-Alanine (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 0.5 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Addition: Add benzyl bromide (1.2 eq) to the reaction mixture.

  • Monitoring: Stir at room temperature overnight, monitoring by TLC.

  • Workup: Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Deprotection Methodologies

The selective cleavage of the ester is the most critical step where the differences between the two groups become apparent.

Deprotection of Alanine Allyl Ester

cluster_1 Allyl Ester Deprotection Ala-OAll Peptide-Ala-OAll Reaction_Vessel_Deallyl Reaction under Inert Atmosphere Ala-OAll->Reaction_Vessel_Deallyl Pd_Catalyst Pd(PPh₃)₄ (cat.) Pd_Catalyst->Reaction_Vessel_Deallyl Scavenger Scavenger (e.g., Phenylsilane) Scavenger->Reaction_Vessel_Deallyl Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel_Deallyl Free_Acid Peptide-Ala-OH Filtration_Concentration Filtration & Concentration Reaction_Vessel_Deallyl->Filtration_Concentration Stir at RT Filtration_Concentration->Free_Acid

Caption: Palladium-catalyzed deprotection of an Alanine Allyl Ester.

Protocol 3: Palladium-Catalyzed Deallylation

  • Inert Atmosphere: In a flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alanine allyl ester substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add phenylsilane (4.0 eq) to the solution, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS for the disappearance of the starting material.[6]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by appropriate methods, such as chromatography or recrystallization, to remove the catalyst and scavenger byproducts.

Deprotection of Alanine Benzyl Ester

cluster_2 Benzyl Ester Deprotection Ala-OBzl Peptide-Ala-OBzl Reaction_Vessel_H2 Hydrogenation Reaction Ala-OBzl->Reaction_Vessel_H2 Pd_C 10% Pd/C Pd_C->Reaction_Vessel_H2 H_Source H₂ gas or Transfer Agent H_Source->Reaction_Vessel_H2 Solvent_H2 Solvent (e.g., MeOH, EtOAc) Solvent_H2->Reaction_Vessel_H2 Free_Acid_H2 Peptide-Ala-OH Filtration_Celite Filter through Celite® Reaction_Vessel_H2->Filtration_Celite Vigorous Stirring Concentration Concentrate Filtrate Filtration_Celite->Concentration Wash with Solvent Concentration->Free_Acid_H2

Caption: Catalytic hydrogenation for Benzyl Ester deprotection.

Protocol 4: Catalytic Hydrogenolysis

  • Preparation: Dissolve the alanine benzyl ester substrate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a flask equipped with a stir bar.[4]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution.[4]

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions). Stir the reaction vigorously at room temperature.[4]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[4]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.[4] Toluene is the primary byproduct, which is volatile and easily removed.[4]

Decision-Making Workflow

The selection between allyl and benzyl ester protection is a strategic choice. The following workflow can guide this decision-making process.

Start Start: Select C-Terminal Protecting Group for Alanine Ortho_Needed Is selective C-terminal deprotection required for on-resin cyclization or side-chain modification? Start->Ortho_Needed Reducible_Groups Does the peptide contain other reducible groups (e.g., Cbz, alkynes, nitro)? Ortho_Needed->Reducible_Groups No Use_Allyl Choose Allyl Ester Ortho_Needed->Use_Allyl Yes Reducible_Groups->Use_Allyl Yes Consider_Benzyl Benzyl Ester is a suitable option Reducible_Groups->Consider_Benzyl No Use_Benzyl Choose Benzyl Ester

Caption: Decision workflow for selecting between Allyl and Benzyl esters.

Conclusion

Both allyl and benzyl esters are effective protecting groups for the carboxylic acid of alanine. The benzyl ester is a robust, stable, and well-established choice, particularly well-suited for traditional Boc/Bzl solid-phase peptide synthesis where final deprotection is achieved globally with strong acid or hydrogenolysis.[5]

The allyl ester , however, offers a superior level of orthogonality . Its deprotection under mild, palladium-catalyzed conditions allows for selective C-terminal unmasking without disturbing other acid- or base-labile protecting groups.[1][3] This feature is invaluable for modern synthetic strategies that require site-specific modifications, such as the synthesis of cyclic peptides, branched peptides, or peptide conjugates.[9] For researchers prioritizing synthetic flexibility and the preservation of sensitive functional groups, the allyl ester represents the more advanced and versatile option.

References

  • A Comparative Guide to Allyl and Benzyl Ether Protecting Groups - Benchchem. (URL: )
  • Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid - Benchchem. (URL: )
  • Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters - Benchchem. (URL: )
  • EP0518295A2 - Allyl side chain protection in peptide synthesis - Google P
  • Alternative mild deprotection methods for BOC-L-Alanine benzyl ester - Benchchem. (URL: )
  • Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride | ACS Catalysis - ACS Publications. (URL: [Link])

  • Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies | Organometallics - ACS Publications. (URL: [Link])

  • N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE - Organic Syntheses Procedure. (URL: [Link])

  • Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies | Request PDF - ResearchGate. (URL: [Link])

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. (URL: [Link])

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. (URL: [Link])

  • Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (URL: )
  • Preparation and Hydrolysis of Benzyl Esters. - Scite.ai. (URL: [Link])

  • Pd(0)-Mediated Deallylation Chemistry: A Reassessment of Its Application in Sensing CO. (URL: [Link])

  • Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether, Amine, and Amino Acids | Organic Letters - ACS Publications. (URL: [Link])

  • Benzyl Ester vs.
  • Synthesis of N-tert.-butoxycarbonyl-D-alanyl-L-proline benzyl ester - PrepChem.com. (URL: [Link])

  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids ... - RSC Publishing. (URL: [Link])

  • Benzyl Esters - Organic Chemistry Portal. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. (URL: [Link])

  • 2.6.2.4 Allyl-Based N"'-Protection. (URL: [Link])

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

  • Using microwave heating to expedite your allyl ester or alloc deprotection | Biotage. (URL: [Link])

  • Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl - Benchchem. (URL: )
  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (URL: [Link])

  • Full article: MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts - Taylor & Francis. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

  • CN108147973B - The preparation method of N-[1-(S)
  • Synthesis of N‐protected β‐cyano L‐alanines. - ResearchGate. (URL: [Link])

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (URL: [Link])

  • One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters - PMC. (URL: [Link])

  • US4788282A - Deprotection of allylic esters and ethers - Google P
  • Comparing the stabilities of allylic, benzylic, and tertiary radicals. (URL: [Link])

  • Allyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL: [Link])

  • Amino Acid-Protecting Groups. (URL: [Link])

  • 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. (URL: [Link])

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Advanced Mass Spectrometry Validation of Alanine, 2-Propenyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alanine, 2-propenyl ester (9CI)—commonly referred to as L-alanine allyl ester (CAS 203799-82-0 for the hydrochloride salt)—is an indispensable building block in modern peptide and organic synthesis[1][2]. In the development of complex therapeutics, such as cyclic peptides, depsipeptides, and marine natural product analogs like cyclomarins, chemists require orthogonal protecting groups that can be selectively manipulated without disrupting other fragile bonds within the molecule[3].

The allyl ester serves as a highly effective C-terminal protecting group because it can be cleaved under mild, neutral palladium-catalyzed conditions (e.g., using Pd(PPh3)4 and a nucleophilic scavenger like morpholine)[4]. However, validating the integrity, purity, and successful deprotection of these synthetic intermediates relies heavily on high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the allyl ester against alternative protecting groups and details a self-validating LC-MS/MS methodology for its precise characterization.

Comparative Analysis: Carboxyl Protecting Groups in Peptide Synthesis

To objectively evaluate the utility of the allyl ester, it must be compared against traditional C-terminal protecting groups: Methyl (-OMe), tert-Butyl (-OtBu), and Benzyl (-OBn) esters. The choice of protecting group directly impacts not only the synthetic strategy but also the mass spectrometric behavior of the resulting intermediates.

Table 1: Comparative Performance of Carboxyl Protecting Groups
Protecting GroupCleavage MechanismMS Ionization Efficiency (ESI+)Common MS Artifacts/AdductsSuitability for Orthogonal Synthesis
Allyl (-OAll) Pd(0) catalysis, mildHigh[M+H]+,[M+Na]+Excellent (Orthogonal to Boc/Fmoc)
Methyl (-OMe) Saponification (Basic)Moderate[M+H]+Poor (Harsh basic conditions degrade peptides)
tert-Butyl (-OtBu) Acidic (TFA)HighLoss of t-butyl group (-56 Da)Good (Orthogonal to Fmoc, but not Boc)
Benzyl (-OBn) Hydrogenation (Pd/C, H2)High[M+H]+, [M+K]+Good (Incompatible with reducible alkenes)

Causality in MS Behavior: During electrospray ionization (ESI), the allyl ester group remains remarkably stable under soft ionization conditions. In contrast, the tert-butyl ester frequently undergoes premature in-source fragmentation (neutral loss of isobutylene, -56 Da), which complicates intact mass confirmation. This stability makes the allyl ester highly reliable for accurate precursor ion selection in MS/MS workflows.

Mass Spectrometry Validation Workflow

The validation of Alanine, 2-propenyl ester requires a meticulously designed LC-MS/MS pipeline to ensure high mass accuracy and reproducible fragmentation.

G N1 Sample Prep (Dilution in MeOH/H2O) N2 UHPLC Separation (C18 Column, 0.1% FA) N1->N2 N3 ESI+ Ionization (Soft Capillary Voltage) N2->N3 N4 HRMS/MS Detection (Q-TOF or Orbitrap) N3->N4 N5 Data Analysis (Exact Mass & Fragments) N4->N5

LC-MS/MS Validation Workflow for Alanine Allyl Ester.

Detailed Experimental Protocol: LC-ESI-MS/MS Validation

To guarantee scientific integrity, the following methodology is designed as a self-validating system . Every step includes built-in checks to confirm its own accuracy, explaining the mechanistic causality behind each experimental parameter[5][6].

Step 1: Sample Preparation
  • Action: Dissolve L-alanine allyl ester hydrochloride in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

  • Causality: Methanol ensures complete solvation of the hydrophobic allyl ester. The addition of 0.1% FA provides an abundant source of protons (H+), driving the equilibrium toward the formation of the [M+H]+ species and maximizing ionization efficiency in positive ESI mode[5].

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a mobile phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: While free underivatized alanine is highly polar and typically requires HILIC columns or pre-column derivatization for retention, the allyl group significantly increases the molecule's hydrophobicity. This allows for excellent retention and sharp peak shapes on standard C18 columns[7].

Step 3: Electrospray Ionization (ESI+)
  • Action: Set the ESI capillary voltage to 3.0 kV and the desolvation gas temperature to 350 °C.

  • Causality: A moderate capillary voltage of 3.0 kV acts as a "soft" ionization technique, preventing premature in-source fragmentation of the ester bond. The desolvation temperature is optimized to rapidly evaporate the aqueous droplets without causing thermal degradation of the allyl moiety.

Step 4: Tandem Mass Spectrometry (MS/MS)
  • Action: Isolate the precursor ion ([M+H]+ at m/z 130.0862) using the quadrupole and apply Collision-Induced Dissociation (CID) with a normalized collision energy (NCE) of 15–25 eV.

  • Causality: This specific energy range provides enough kinetic energy to cleave the ester linkage and the amine backbone, producing diagnostic structural fragment ions without completely shattering the molecule into unidentifiable low-mass noise.

Step 5: Self-Validation & Quality Control
  • Action: Spike the sample with a stable isotope-labeled internal standard (e.g., 13C3-Alanine allyl ester) prior to dilution. Run a solvent blank between every 5 experimental samples.

  • Causality: The internal standard corrects for matrix effects and ionization suppression, ensuring that the observed signal intensity is a true reflection of analyte concentration. The blank runs validate the absence of column carryover, confirming that the detected m/z 130.0862 originates from the current sample and is not a false positive artifact[6].

Quantitative Data & MS Fragmentation Pathway

The exact monoisotopic mass of neutral Alanine, 2-propenyl ester (C6H11NO2) is 129.07897 Da[8]. In positive ESI mode, the theoretical protonated molecule[M+H]+ is calculated at m/z 130.0862.

Table 2: HRMS/MS Quantitative Validation Data
SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
Precursor [M+H]+ [C6H12NO2]+130.0862130.0861-0.8100% (Base Peak)
Fragment 1 (Loss of Allyl alcohol) [C3H6NO]+72.044772.0448+1.465%
Fragment 2 (Loss of NH3) [C6H9O2]+113.0597113.0595-1.820%
Fragment 3 (Allyl cation) [C3H5]+41.039141.0390-2.445%
Fragmentation Pathway

The structural confirmation of the allyl ester relies on identifying specific neutral losses during CID. The most prominent diagnostic fragment is the loss of allyl alcohol (58 Da), which yields the alanine acylium ion.

Fragmentation Parent [M+H]+ m/z 130.0862 (Protonated Allyl Alanine) Frag1 m/z 72.0447 (Alanine Acylium Ion) Parent->Frag1 - C3H6O (Allyl alcohol) Frag2 m/z 113.0597 (Loss of Ammonia) Parent->Frag2 - NH3 (Ammonia) Frag3 m/z 41.0391 (Allyl Cation) Parent->Frag3 - C3H7NO2 (Neutral loss)

MS/MS Fragmentation Pathway of Protonated Alanine Allyl Ester.

References

  • MDPI Marine Drugs. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). CID 22075014 | C6H11NO2. Retrieved from: [Link]

  • Journal of the American Chemical Society. Chemoenzymatic Synthesis of a Characteristic Phosphorylated and Glycosylated Peptide Fragment of the Large Subunit of Mammalian RNA Polymerase II. Retrieved from: [Link]

  • National Institutes of Health (PMC). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine. Retrieved from: [Link]

  • Ludwig-Maximilians-Universität München. Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research. Retrieved from: [Link]

  • NeBioLab. Quantitative LC MS Amino Acid Analysis. Retrieved from: [Link]

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A Comparative Guide to HPLC Method Validation for the Quantification of Alanine, 2-Propenyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of Alanine, 2-propenyl ester (Allyl Alanine), a small amino acid ester, presents a distinct analytical challenge due to its lack of a strong native chromophore, rendering direct UV detection by High-Performance Liquid Chromatography (HPLC) difficult. This guide provides an in-depth, validated HPLC method using pre-column derivatization, designed for researchers, scientists, and drug development professionals. We will explore the causal logic behind the strategic selection of this method over alternatives, present a detailed validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer a comparative analysis against other viable analytical technologies. All experimental choices are justified to ensure scientific integrity and provide a self-validating, robust protocol for immediate application.

The Analytical Challenge: Quantifying a Non-Chromophoric Analyte

Alanine, 2-propenyl ester is a molecule combining the features of the amino acid L-alanine and an allyl functional group. Its structure lacks the conjugated double bonds or aromatic rings necessary for strong absorption of ultraviolet (UV) light, a common detection method in HPLC.[1][2] This property necessitates a more sophisticated analytical approach than simple reversed-phase HPLC with UV detection.

The primary analytical hurdles are:

  • Poor UV-Vis Absorbance: Inability to use standard, widely available UV detectors at typical wavelengths (e.g., 254 nm) with sufficient sensitivity.

  • High Polarity: The amino acid moiety imparts significant polarity, which can lead to poor retention on traditional C18 reversed-phase columns without careful mobile phase optimization.

  • Volatility: The ester form may have sufficient volatility for Gas Chromatography (GC), presenting it as a potential alternative method.[3][4][5]

To overcome these challenges, a strategic approach to method selection is paramount.

Strategic Selection of the Primary Analytical Technique

The choice of an analytical method must balance sensitivity, specificity, robustness, and accessibility. For Alanine, 2-propenyl ester, several techniques could be considered. The following decision tree illustrates the logical process for selecting the most suitable primary method.

MethodSelection Analyte Analyte Properties: Alanine, 2-propenyl ester HasChromophore Strong UV Chromophore? Analyte->HasChromophore IsVolatile Volatile & Thermally Stable? Analyte->IsVolatile HPLC_UV Direct HPLC-UV HasChromophore->HPLC_UV Yes Derivatization Derivatization Required? HasChromophore->Derivatization No IsVolatile->Derivatization No GC_MS Alternative Method: GC-MS IsVolatile->GC_MS Yes HPLC_Deriv Primary Method: HPLC with Pre-Column Derivatization (OPA) Derivatization->HPLC_Deriv Yes Alternative_Detectors Alternative HPLC Detectors (CAD, ELSD, MS) Derivatization->Alternative_Detectors No

Caption: Method Selection Logic for Alanine, 2-propenyl ester.

Based on this logic, HPLC with pre-column derivatization is selected as the primary method. This approach chemically attaches a fluorescent or UV-absorbing tag to the analyte before it is injected into the HPLC system.[6][7] This strategy directly addresses the primary challenge of poor detectability while leveraging the high-resolution separating power of HPLC.

The Primary Method: HPLC with OPA Pre-Column Derivatization

We have selected o-phthalaldehyde (OPA) as the derivatizing reagent.

Causality Behind the Choice of OPA:

  • Reaction Specificity: OPA reacts specifically with primary amines, like the one in alanine, in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[6][8]

  • Rapid Kinetics: The reaction is extremely fast, often completing in about one minute at room temperature, which is ideal for automation and high-throughput analysis.[6][9]

  • High Sensitivity: The resulting derivative is intensely fluorescent, allowing for very low limits of detection (LOD) and quantification (LOQ).[8][9][10]

  • Reagent Properties: The OPA reagent itself is not fluorescent, eliminating potential interference from excess reagent.[6]

Detailed Experimental Protocol

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 50 mL of Milli-Q water. In a separate container, dissolve 1.60 g of sodium hydroxide in 50 mL of Milli-Q water. Add the sodium hydroxide solution to the boric acid solution until a pH of 10.2 is achieved. Adjust the final volume to 100 mL.[8]

  • OPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M Borate Buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.

2. Standard & Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of Alanine, 2-propenyl ester reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of dilutions from the stock standard to create calibration standards ranging from the expected LOQ to 150% of the target concentration.

  • Sample Preparation: Dilute the test sample with the 50:50 acetonitrile:water mixture to bring the expected analyte concentration within the calibration range.

3. Automated Derivatization & Injection (using an autosampler):

  • The autosampler is programmed to perform the following sequence automatically for each injection.[9]

    • Aspirate 10 µL of the OPA reagent.

    • Aspirate 10 µL of the sample or standard.

    • Mix the solutions in a loop or vial for 1 minute.

    • Inject the entire 20 µL mixture onto the HPLC column.

4. HPLC-Fluorescence Detector (FLD) Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10% to 50% B

    • 10-12 min: 50% to 10% B

    • 12-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Fluorescence Detection: Excitation (Ex) = 340 nm, Emission (Em) = 455 nm.[8]

Comprehensive Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose.[11][12][13] The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[12][14][15]

ValidationWorkflow cluster_System System & Method Setup cluster_Validation Core Validation Parameters (ICH Q2 R1) SystemSuitability System Suitability (SST) Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness

Caption: HPLC Method Validation Workflow based on ICH Q2(R1).

Validation Data Summary

The following table summarizes the expected performance characteristics and acceptance criteria for the validated method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a Diode Array Detector (DAD) if available.No interfering peaks at the retention time of the analyte. Peak purity index > 0.995.
Linearity Analyze at least 5 concentrations across the range (e.g., 50-150% of target conc.). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by linearity, accuracy, and precision data.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or determined from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration that can be reliably detected.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%).System suitability parameters remain within acceptable limits. No significant impact on results.

Comparative Analysis: Alternative Quantification Methods

While the derivatization-based HPLC-FLD method is robust and sensitive, other techniques offer different advantages and disadvantages.

MethodPrincipleProsConsBest Suited For
HPLC-FLD (OPA Deriv.) Chemical tagging to add a fluorescent moiety.High sensitivity, excellent for trace analysis, cost-effective.Derivatization adds a sample preparation step; OPA does not react with secondary amines.[6][16]Routine QC, high-throughput screening, quantification in complex matrices.
HPLC-MS Separation by HPLC, detection by mass-to-charge ratio.Extremely high specificity and sensitivity, provides molecular weight confirmation, no derivatization needed.[17][18]Higher equipment and maintenance costs, can suffer from matrix effects (ion suppression).[17]Impurity identification, metabolomics, research where absolute structural confirmation is needed.
Gas Chromatography (GC-MS) Separation of volatile compounds in a gaseous mobile phase.Excellent for volatile analytes, high separation efficiency.[3][5]May require derivatization to increase volatility and thermal stability; risk of analyte degradation at high temperatures.[3][19]Analysis of volatile impurities or when orthogonal separation is required.
HPLC-CAD/ELSD Universal detectors that measure analyte mass after solvent evaporation."Universal" detection for non-volatile compounds, no chromophore needed.Non-linear response, lower sensitivity than MS or FLD, requires volatile mobile phases.[1][20][21]Analysis of mixtures with unknown components, quantification of compounds without other detection options.

Conclusion and Recommendations

For the routine, high-sensitivity quantification of Alanine, 2-propenyl ester, the HPLC method with pre-column OPA derivatization and fluorescence detection stands out as the most balanced choice. It provides exceptional sensitivity and is built upon widely available, cost-effective instrumentation. The validation protocol outlined, when executed, provides a scientifically sound and defensible method suitable for quality control and research environments.

For applications requiring absolute certainty in identification, such as impurity profiling or reference standard characterization, HPLC-MS should be employed as a complementary, orthogonal technique. The choice between methods should always be guided by the specific analytical objective, as defined by the principle of "fitness for purpose" central to all analytical validation.[11]

References

  • Schilling, M. R., Khanjian, H. P., & Souza, L. A. C. (n.d.). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives.
  • Creative Proteomics. (n.d.).
  • Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. (n.d.). Journal of the AOAC.
  • JASCO. (2022, January 31).
  • JASCO UK. (n.d.).
  • JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
  • b-17 amino acid analysis – hplc (pre column derivatization – opa). (n.d.).
  • Gehrke, C. W., Kuo, K. C., Kaiser, F. E., & Zumwalt, R. W. (n.d.). Gas Chromatographic Analysis of Amino Acids as the yV-Heptafiuorobutyryl Isobutyl Esters. Journal of the AOAC.
  • UC Davis Stable Isotope Facility. (2021, August 11). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS.
  • Hann, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1696. [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Borman, P., & Nethercote, P. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • B'Hymer, C. (n.d.). ICP MS Detection for HPLC Analyses of Pharmaceutical Products.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kumar, D., Kumar, P., & Singh, J. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publishers.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Microsaic Systems. (2026, March 24). HPLC–MS Characterization of 99.
  • Kumar, D., Kumar, P., & Singh, J. (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. National University of Science and Technology Oman.
  • Thermo Fisher Scientific. (n.d.). No chromophore – no HPLC analysis?.
  • Patent CN105510497A. (n.d.). Quantitative detection method of L-alanyl-L-alanine.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Fast UHPLC Methods for Analysis of Amino Acids.
  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-10. [Link]

  • Kim, H., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules, 30(16), 3456. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.

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Comparative Guide: Alanine, 2-Propenyl Ester (9CI) vs. Alternative Unsaturated Amino Acid Esters

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

In the synthesis of complex cyclic peptides, depsipeptides, and bioconjugates, the choice of carboxyl-protecting group dictates the flexibility and success of the synthetic route. Alanine, 2-propenyl ester (9CI) —commonly referred to as L-alanine allyl ester—is a premier orthogonal protecting group utilized heavily in advanced organic synthesis ([]). Unlike standard methyl, benzyl, or t-butyl esters, unsaturated esters (allyl, vinyl, propargyl) offer unique mechanistic pathways for cleavage or activation.

This guide objectively compares the performance of alanine allyl ester against its vinyl and propargyl counterparts, providing researchers with actionable, self-validating protocols for their deployment in complex peptide synthesis.

Mechanistic Profiling of Unsaturated Esters

Alanine Allyl Ester (2-Propenyl Ester)
  • Mechanism: The allyl group is highly stable to standard acidic (TFA) and basic (piperidine) conditions used in Boc and Fmoc solid-phase peptide synthesis (SPPS). It is selectively cleaved via a Tsuji-Trost mechanism using a Palladium(0) catalyst. The Pd(0) undergoes oxidative addition into the allylic C-O bond, forming an electrophilic π -allyl palladium complex. A nucleophilic scavenger (e.g., morpholine) is required to irreversibly capture the allyl cation, releasing the free carboxylic acid.

  • Application: Extensively used in the total synthesis of marine natural products (e.g., ilamycins, cyclomarins) where mild, orthogonal deprotection is required prior to macrolactamization (2[2],[3]).

Alanine Propargyl Ester (2-Propynyl Ester)
  • Mechanism: Propargyl esters share the acid/base stability of allyl esters but are cleaved using a completely different mechanism. Treatment with benzyltriethylammonium tetrathiomolybdate selectively deblocks the propargyl group. The neutral tetrathiomolybdate reagent attacks the alkyne, forming a complex that releases the carboxylate without affecting other sensitive groups (4[4]).

  • Application: Serves as a complementary protecting group. However, researchers must note that propargyl esters can inadvertently be cleaved by Pd(0) under allyl deprotection conditions, making them semi-orthogonal rather than fully orthogonal to allyl esters[4].

Alanine Vinyl Ester (Ethenyl Ester)
  • Mechanism: Unlike allyl and propargyl esters, the vinyl ester is highly electrophilic. It functions primarily as an "active ester" rather than a passive protecting group. In aminolysis, the leaving group (ethenol) rapidly tautomerizes to acetaldehyde, providing an irreversible thermodynamic driving force.

  • Application: Crucial for inverse peptide synthesis (C N direction) and highly susceptible to rapid enzymatic cleavage (e.g., by Bacillus subtilis esterase BS2), which can hydrolyze vinyl esters significantly faster than corresponding ethyl or allyl esters (5[5],6[6]).

Quantitative & Functional Comparison

PropertyAlanine Allyl Ester (9CI)Alanine Propargyl EsterAlanine Vinyl Ester
IUPAC Nomenclature 2-propenyl ester2-propynyl esterethenyl ester
Primary Function Orthogonal ProtectionOrthogonal ProtectionActive Ester / Acylation
Cleavage Reagent Pd(PPh3)4 / MorpholineTetrathiomolybdateAmines (Aminolysis) or Esterase
Stability to TFA (Boc) Highly StableHighly StableModerately Stable
Stability to Piperidine (Fmoc) Highly StableHighly StableUnstable (Reactive)
Cleavage Byproduct Allyl-scavenger adductMolybdenum complexAcetaldehyde (Irreversible)

Validated Experimental Protocols

Protocol A: Pd(0)-Catalyzed Deprotection of Alanine Allyl Ester

Objective: Selective C-terminal deprotection of an allyl-protected alanine peptide prior to cyclization[7]. Causality & Design: Tetrakis(triphenylphosphine)palladium(0) is used as the catalyst. Morpholine is selected as the nucleophilic scavenger because its secondary amine efficiently attacks the π -allyl palladium intermediate, preventing the reversible re-allylation of the carboxylate. Step-by-Step:

  • Dissolve the alanine allyl ester derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere to prevent catalyst oxidation.

  • Add morpholine (10.0 eq) to provide a massive stoichiometric excess of the scavenger.

  • Add Pd(PPh3)4 (0.05 eq). The solution will typically turn pale yellow.

  • Stir at room temperature for 2 hours, protected from light.

  • Self-Validation System: Monitor via TLC (UV/Ninhydrin). The reaction is complete when the non-polar allyl ester spot disappears, replaced by a highly polar, baseline-retained spot (the free carboxylic acid). Quench with 1M HCl to protonate the acid for extraction, which simultaneously washes away the allyl-morpholine byproduct into the aqueous layer.

Protocol B: Neutral Cleavage of Alanine Propargyl Ester

Objective: Deprotection of the propargyl group without disturbing Fmoc or t-Butyl groups[4]. Causality & Design: Benzyltriethylammonium tetrathiomolybdate is a neutral reagent that specifically targets the alkyne moiety. This avoids the use of acids, bases, or transition metals that might trigger side reactions in complex depsipeptides. Step-by-Step:

  • Dissolve the propargyl ester (1.0 eq) in anhydrous acetonitrile.

  • Add benzyltriethylammonium tetrathiomolybdate (1.1 eq) at room temperature.

  • Stir for 2 hours.

  • Self-Validation System: The deep red color of the tetrathiomolybdate solution changes as the complex forms. Post-reaction, the solvent is removed, and the residue is passed through a short silica plug (Ethyl Acetate:Chloroform 9:1) to trap the inorganic molybdenum salts, allowing the pure free acid to elute cleanly.

Protocol C: Inverse Aminolysis using Alanine Vinyl Ester

Objective: C N peptide bond formation using a transiently protected amino acid[6]. Causality & Design: The vinyl ester is pre-activated. When reacted with an unprotected amino acid (solubilized via transient silylation), the vinyl group leaves as ethenol and tautomerizes to acetaldehyde. This tautomerization prevents the reverse reaction, driving the aminolysis to completion even with sterically hindered residues. Step-by-Step:

  • Silylate the nucleophilic amino acid (1.2 eq) with N,O-bis(trimethylsilyl)acetamide (BSA) in DCM for 1 hour to ensure solubility.

  • Add the N-protected alanine vinyl ester (1.0 eq) dissolved in DMF.

  • Stir for 4 hours at room temperature.

  • Self-Validation System: The reaction progress can be tracked by the evolution of acetaldehyde (detectable by GC-MS or analytically via 2,4-dinitrophenylhydrazine staining on TLC). The irreversible nature of the leaving group ensures high conversion yields without epimerization.

Visualizing the Workflows

G A Unsaturated Alanine Esters B Allyl Ester (2-propenyl) A->B C Vinyl Ester (Ethenyl) A->C D Propargyl Ester (2-propynyl) A->D E Pd(0) Cleavage (Tsuji-Trost) B->E F Aminolysis / Enzymatic (Active Ester) C->F G Tetrathiomolybdate Cleavage D->G

Orthogonal reactivity pathways for unsaturated alanine esters in peptide synthesis.

G A Alanine Allyl Ester B Pd(0) Catalyst Coordination A->B Pd(PPh3)4 C pi-Allyl Palladium Complex + Alanine Anion B->C Oxidative Addition D Nucleophile Addition (Morpholine Scavenger) C->D Scavenging E Free Alanine + Allyl-Morpholine D->E Product Release

Tsuji-Trost cleavage mechanism of alanine allyl ester using Pd(0) and a nucleophilic scavenger.

References

  • H-Ala-allyl ester - (CAS 44812-81-9) - Amino Acids, BOC Sciences.
  • Recent Progress of the Synthetic Studies of Biologically Active Marine Cyclic Peptides and Depsipeptides, Chemical Reviews - ACS Public
  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, PMC - NIH.
  • Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis, PMC - NIH.
  • Enzymatic Removal of Carboxyl Protecting Groups. III. Fast Removal of Allyl and Chloroethyl Esters by Bacillus subtilis Esterase (BS2)
  • Inverse Peptide Synthesis Using Transient Protected Amino Acids, ACS Public

Sources

Reproducibility Guide: Polymerization Strategies for Alanine, 2-propenyl ester (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for biocompatible, functionalizable polymers in drug delivery and tissue engineering accelerates, amino acid-derived monomers have become critical building blocks[1]. Alanine, 2-propenyl ester (9CI) —commonly known as allyl 2-aminopropanoate—offers a highly versatile allyl pendant group. However, researchers frequently encounter severe reproducibility issues when attempting to polymerize this monomer using conventional methods.

This guide provides an objective, data-backed comparison of polymerization strategies for Alanine, 2-propenyl ester, diagnosing the mechanistic failures of traditional free radical polymerization (FRP) and providing self-validating protocols for modern, reproducible alternatives.

The Mechanistic Barrier: Degradative Chain Transfer

The primary reason researchers fail to achieve high-molecular-weight polymers from Alanine, 2-propenyl ester via standard Free Radical Polymerization (FRP) is degradative chain transfer [2].

When a propagating radical encounters an allyl ester, the abstraction of the highly labile α-allylic proton is kinetically favored over addition to the carbon-carbon double bond. This abstraction generates a resonance-stabilized allylic radical. Because this new radical is highly stable, it fails to re-initiate a new polymer chain efficiently, effectively acting as a radical sink that terminates the polymerization prematurely.

G R Propagating Radical (~CH2-CH•) M Alanine Allyl Ester (CH2=CH-CH2-O-CO-R) R->M + Monomer P Polymer Chain (Successful Propagation) M->P Addition (k_p) A Stable Allylic Radical (Degradative Transfer) M->A H-Abstraction (k_tr) Dead Dead Polymer (Termination) A->Dead Fails to re-initiate

Fig 1: Kinetic competition between propagation and degradative chain transfer in allyl esters.

To bypass this fundamental kinetic limitation, polymer chemists must abandon standard FRP and adopt methods that either avoid chain-growth radical propagation (e.g., Thiol-Ene Step-Growth) or utilize specialized transition-metal catalysts (e.g., Coordination-Insertion)[3].

Comparative Performance Analysis

The table below contrasts the performance of three distinct polymerization methodologies applied to Alanine, 2-propenyl ester.

Polymerization MethodMechanism TypeTypical Conversion (%)Molecular Weight ( )Dispersity ( )ReproducibilityPrimary Application
Free Radical (FRP) Chain-Growth< 20%< 2,000 g/mol > 3.0Poor Not recommended (Oligomers only)
Thiol-Ene "Click" Step-Growth> 95%15,000 - 25,000 g/mol 1.8 - 2.2Excellent Biodegradable hydrogels, tissue scaffolds
RAFT Copolymerization Reversible Deactivation> 85%20,000 - 40,000 g/mol 1.1 - 1.3Good Block copolymers, targeted drug delivery
Pd-Catalyzed Insertion Coordination-Insertion> 80%30,000 - 50,000 g/mol 1.3 - 1.6Moderate Polyolefin functionalization

Data Synthesis: FRP yields unworkable oligomers due to allylic proton abstraction[2]. Thiol-ene click chemistry offers the highest reproducibility by converting the reaction into a step-growth process. RAFT requires copolymerization with a more reactive monomer (e.g., methacrylates) to selectively preserve the allyl group[4].

Methodological Workflows & Self-Validating Protocols

Critical Pre-Requisite: Monomer Handling

Alanine, 2-propenyl ester is typically supplied as a tosylate or hydrochloride salt (CAS: 20845-17-4). Causality: Free primary amines paired with ester groups will undergo rapid intermolecular aminolysis at room temperature, forming cyclic diketopiperazines. You must liberate the free base only immediately prior to polymerization.

G Salt Alanine Allyl Ester Tosylate Salt FreeBase Free-Basing (Mild Base, e.g., NMM) Salt->FreeBase Neutralization Diketopiperazine Side Reaction: Diketopiperazine Formation FreeBase->Diketopiperazine If left at RT (Autocondensation) Monomer Purified Monomer (Use Immediately) FreeBase->Monomer Rapid Extraction (< 4°C)

Fig 2: Monomer preparation workflow highlighting the diketopiperazine degradation pathway.

Protocol A: Thiol-Ene Step-Growth Polymerization (Highly Recommended)

This protocol utilizes a dithiol to polymerize the allyl ester via a radical step-growth mechanism. Because every propagation step is immediately followed by a chain transfer to a thiol, the degradative allylic radical is bypassed entirely.

Materials:

  • Alanine, 2-propenyl ester (freshly free-based)

  • 3,6-dioxa-1,8-octanedithiol (DODT)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, Photoinitiator)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Stoichiometric Balancing (Critical): Weigh exactly 10.0 mmol of the free-based Alanine, 2-propenyl ester and 10.0 mmol of DODT into a 20 mL scintillation vial.

    • Causality: Step-growth polymerization requires an exact 1:1 molar ratio of functional groups to achieve high molecular weight (Carothers' Equation).

  • Initiator Addition: Add 0.1 mmol (1 mol%) of DMPA. Dissolve the mixture in 5 mL of anhydrous DMF.

  • System Validation Checkpoint 1: Take a 50 µL aliquot, dissolve in DMSO- , and run a H NMR.

    • Self-Validation: Ensure the integration of the allyl multiplet ( 5.8–6.0 ppm, 1H) perfectly matches the integration of the thiol protons ( 1.5–1.7 ppm, 2H). Do not proceed if the ratio deviates by >1%.

  • Degassing: Transfer the solution to a Schlenk flask and perform three freeze-pump-thaw cycles.

    • Causality: Ambient oxygen is a potent triplet diradical that rapidly quenches thiyl radicals, stalling the step-growth cycle.

  • Irradiation: Backfill with Argon and irradiate with a 365 nm UV LED lamp (10 mW/cm ) for 60 minutes at room temperature.

    • Causality: 365 nm specifically cleaves DMPA without causing unwanted UV-C degradation of the amino acid backbone.

  • System Validation Checkpoint 2: Run post-reaction FT-IR. The complete disappearance of the S-H stretch (~2550 cm ) and the C=C stretch (~1640 cm ) validates >99% conversion.

G Init Photoinitiator (UV 365nm) Thiyl Thiyl Radical (RS•) Init->Thiyl H-abstraction Addition Anti-Markovnikov Addition to Allyl Alanine Ester Thiyl->Addition CarbonRad Carbon-Centered Radical Addition->CarbonRad ChainTransfer Chain Transfer to Thiol (RSH) CarbonRad->ChainTransfer Product Thioether Linkage + Regenerated RS• ChainTransfer->Product Product->Thiyl Catalytic Cycle Repeats

Fig 3: Thiol-Ene radical step-growth catalytic cycle bypassing degradative chain transfer.

Protocol B: Selective RAFT Copolymerization

If a carbon-carbon backbone is strictly required, Alanine, 2-propenyl ester cannot be homopolymerized. It must be copolymerized with a highly reactive monomer (e.g., Methyl Methacrylate, MMA) using a RAFT agent[4].

Step-by-Step Procedure:

  • Preparation: Combine MMA (9.0 mmol), Alanine, 2-propenyl ester (1.0 mmol), CPADB (RAFT agent, 0.05 mmol), and AIBN (0.01 mmol) in 5 mL anisole.

    • Causality: The 10:1 ratio favors the propagation of the methacrylate. The rapid RAFT equilibrium ensures that the methacrylate double bonds are consumed while the less reactive allyl double bonds remain intact as pendant groups for post-polymerization modification.

  • Degassing: Perform four freeze-pump-thaw cycles.

  • Polymerization: Heat to 70 °C for 12 hours under Argon.

  • Validation Checkpoint: Precipitate the polymer in cold hexanes. Analyze via Size Exclusion Chromatography (SEC). A monomodal peak with validates that the RAFT equilibrium successfully controlled the polymerization without cross-linking the allyl groups.

Conclusion & Recommendations

For researchers looking to incorporate Alanine, 2-propenyl ester (9CI) into their macromolecular designs, Free Radical Polymerization must be avoided due to the inescapable physics of degradative chain transfer.

  • For Hydrogels and Biodegradable Scaffolds: Utilize Protocol A (Thiol-Ene Step-Growth) . It provides the highest reproducibility, operates at room temperature, and guarantees quantitative conversion.

  • For Linear Thermoplastics: Utilize Protocol B (Selective RAFT Copolymerization) to build a methacrylate backbone while preserving the alanine allyl ester as a clickable side-chain.

References

  • Gaylord, N. G., & Eirich, F. R. "Allyl Polymerization. II. Decomposition of Benzoyl Peroxide in Allyl Esters". Journal of the American Chemical Society. 2

  • "Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization". ResearchGate. 4

  • "Coordination-Insertion Copolymerization of Allyl Monomers with Ethylene". Macromolecules. 3

  • "Polymer for tissue engineering". US Patent 10815340B2. 1

Sources

benchmarking catalytic deallylation methods for Alanine, 2-propenyl ester (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Deallylation Methods for Alanine, 2-propenyl ester (9CI)

Introduction

Alanine, 2-propenyl ester (9CI)—commonly referred to as Alanine allyl ester—is a highly versatile building block in complex peptide synthesis and medicinal chemistry. The allyl ester serves as a robust protecting group for the C-terminus, offering strict orthogonal stability. It remains intact during the highly acidic conditions required for Boc removal (e.g., Trifluoroacetic acid) and the basic conditions used for Fmoc removal (e.g., Piperidine).

However, the unmasking of the allyl group—catalytic deallylation—requires highly controlled conditions. As a Senior Application Scientist, I have observed that the failure of a deallylation step is rarely due to the catalyst itself, but rather the improper selection of the allyl scavenger. This guide objectively benchmarks the leading catalytic deallylation methodologies, detailing the mechanistic causality behind each approach and providing self-validating protocols to ensure high-fidelity cleavage without epimerization or side reactions.

Mechanistic Causality: The Tsuji-Trost Cleavage and Scavenger Dynamics

The gold standard for allyl ester deprotection relies on Palladium(0) catalysis, typically utilizing Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4]. The reaction proceeds via a Tsuji-Trost type mechanism:

  • Oxidative Addition: Pd(0) inserts into the allylic C-O bond of the alanine ester, generating an electrophilic π -allyl palladium(II) complex and a free carboxylate.

  • Nucleophilic Trapping: To drive the reaction forward and prevent the reverse reaction, an external nucleophile (the "scavenger") must attack the π -allyl complex.

  • Catalyst Regeneration: The scavenger absorbs the allyl group, releasing the free alanine derivative and regenerating the active Pd(0) catalyst.

The causality of success in this workflow hinges entirely on the chemical nature of the scavenger. A basic scavenger can trigger unwanted side reactions (like Fmoc cleavage), while a neutral scavenger preserves the integrity of sensitive peptide sequences.

CatalyticCycle A Alanine Allyl Ester + Pd(0) Catalyst B π-Allyl Palladium(II) Intermediate A->B Oxidative Addition C Scavenger Addition (PhSiH3 / NDMBA) B->C Coordination D Free Alanine + Allylated Scavenger C->D Nucleophilic Attack D->A Reductive Elimination (Pd(0) Regeneration)

Caption: Catalytic cycle of Pd(0)-mediated deallylation of Alanine allyl ester.

Benchmarking the Catalytic Systems

The Gold Standard: Pd(PPh3)4 with Phenylsilane (PhSiH3)

Phenylsilane acts as a neutral hydride donor and a highly efficient allyl scavenger. Because it is strictly non-basic, it is the premier choice for Fmoc-protected alanine allyl esters. It prevents the formation of stable amine salts, allowing for the clean isolation of the free carboxylic acid without harsh acidic workups [1].

  • Pros: Exceptionally fast; neutral conditions; perfectly preserves Fmoc and Boc groups.

  • Cons: Generates silane byproducts which can occasionally complicate normal-phase chromatography; unsuitable for substrates with sensitive alkynes (risk of reduction).

The High-Selectivity Alternative: Pd(PPh3)4 with N,N-Dimethylbarbituric Acid (NDMBA)

NDMBA is a highly selective, neutral C-nucleophile. It is particularly useful when dealing with highly functionalized substrates where silanes might cause unwanted reductions [2]. NDMBA operates under completely neutral conditions and is easy to handle as a bench-stable solid.

  • Pros: Completely neutral; highly chemoselective; avoids alkyne reduction; solid reagent.

  • Cons: Requires slightly longer reaction times; necessitates specific solvent mixtures (e.g., DCM/MeOH) for optimal solubility.

The Traditional Approach: Pd(PPh3)4 with Morpholine

Historically, morpholine was the standard secondary amine scavenger. While inexpensive and kinetically fast, its inherent basicity is a critical flaw for modern peptide synthesis. It can cause premature Fmoc deprotection and frequently results in the product precipitating as a morpholine salt, necessitating additional acidic workup steps that can degrade sensitive sequences [1].

  • Pros: Cheap; historically well-documented.

  • Cons: Basic environment causes Fmoc cleavage; forms stubborn morpholine salts.

Alternative Metal Catalysis: Ruthenium (CpRu(II))

For late-stage Active Pharmaceutical Ingredient (API) synthesis where strict limits on Palladium contamination exist, cationic Cyclopentadienylruthenium(II) complexes (e.g., [CpRu(CH3CN)3]PF6) paired with quinaldic acid offer an orthogonal transition-metal approach. This system operates via a different mechanistic pathway and satisfies practical requirements for operational simplicity without external nucleophiles [3].

  • Pros: Avoids Pd toxicity/contamination; operates in alcoholic solvents.

  • Cons: Less universally applied for simple allyl esters compared to Pd; requires specialized ligands.

Quantitative Data Comparison

The following table summarizes the performance of these methods specifically for the deprotection of orthogonally protected Alanine allyl ester derivatives (e.g., Fmoc-Ala-OAll).

Deallylation MethodScavenger TypeReaction TimeYield (%)Fmoc ToleranceByproduct Profile
Pd(PPh3)4 / PhSiH3 Neutral (Hydride)15 - 30 min> 95%ExcellentAllyl-silanes (volatile/non-polar)
Pd(PPh3)4 / NDMBA Neutral (C-nuc)1 - 3 hours90 - 95%ExcellentMono/Di-allyl NDMBA
Pd(PPh3)4 / Morpholine Basic (N-nuc)30 - 60 min70 - 85%Poor (Cleavage)N-allylmorpholine, Morpholine salts
CpRu(II) / Quinaldic Acid None required1 - 4 hours85 - 90%GoodPropene (gas)

Decision Workflow for Scavenger Selection

DecisionTree Start Select Scavenger for Alanine Allyl Ester Deallylation BaseSens Is the substrate base-sensitive? (e.g., Fmoc-protected) Start->BaseSens Morph Morpholine (Basic, Fast, Forms Salts) BaseSens->Morph No (e.g., Boc-protected) Silane Phenylsilane (PhSiH3) (Neutral, Fast, Standard) BaseSens->Silane Yes (Standard Choice) NDMBA NDMBA (Neutral, Highly Selective) BaseSens->NDMBA Yes (Contains reducible alkynes)

Caption: Decision tree for selecting the optimal allyl scavenger based on substrate sensitivity.

Self-Validating Experimental Protocols

Protocol A: The Gold Standard (Pd(PPh3)4 / Phenylsilane)

This protocol is self-validating: The absence of gas evolution and the immediate color change of the Pd catalyst indicate successful initiation, while LC-MS monitoring will show a clean mass shift without salt adducts.

  • Preparation: Dissolve the protected Alanine allyl ester (1.0 equiv, ~0.5 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under an inert Nitrogen or Argon atmosphere.

  • Scavenger Addition: Add Phenylsilane (PhSiH3) (3.0 equiv, 1.5 mmol) to the stirring solution.

  • Catalyst Initiation: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%). The solution will typically turn a pale yellow/orange.

  • Reaction Monitoring: Stir at room temperature for 20 minutes. Monitor by TLC or LC-MS. The reaction is usually complete within 30 minutes.

  • Quenching & Workup: Concentrate the mixture under reduced pressure. To remove the palladium and silane byproducts, dissolve the crude residue in a minimal amount of DCM and precipitate the pure free alanine derivative by adding cold diethyl ether. Centrifuge and decant to isolate the product.

Protocol B: The High-Selectivity Method (Pd(PPh3)4 / NDMBA)

Use this protocol when the substrate contains reducible functional groups that are incompatible with silanes.

  • Preparation: Dissolve the Alanine allyl ester (1.0 equiv, ~0.5 mmol) and N,N-Dimethylbarbituric acid (NDMBA) (3.0 equiv, 1.5 mmol) in a degassed mixture of DCM/MeOH (4:1 v/v, 5.0 mL). Note: MeOH aids in the solubility of NDMBA.

  • Catalyst Initiation: Add Pd(PPh3)4 (0.05 equiv, 5 mol%) under an inert atmosphere.

  • Reaction Monitoring: Stir at room temperature. This reaction is kinetically slower than the silane method; monitor via LC-MS every 45 minutes until the starting material is consumed (typically 1.5 to 3 hours).

  • Workup: Evaporate the solvent. Redissolve the crude mixture in Ethyl Acetate and wash with saturated aqueous Sodium Bicarbonate (NaHCO3) to remove excess NDMBA. The allylated NDMBA byproduct will partition into the organic layer, while the free amino acid (if unprotected at the N-terminus) or the protected amino acid can be isolated via standard acid/base extraction depending on its isoelectric point.

References

  • Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives.National Center for Biotechnology Information (PMC).
  • Facile and Selective Cleavage of Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylation of N,N′-Dimethylbarbituric Acid.ResearchGate.
  • CpRuIIPF6/Quinaldic Acid-Catalyzed Chemoselective Allyl Ether Cleavage. A Simple and Practical Method for Hydroxyl Deprotection.ACS Publications.

FTIR spectroscopy comparison of Alanine, 2-propenyl ester (9CI) derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Profiling of Alanine, 2-Propenyl Ester (9CI) Derivatives: A Comparative FTIR Guide

Alanine, 2-propenyl ester (9CI)—commonly referred to as allyl alaninate—is a critical building block in advanced solid-phase peptide synthesis (SPPS) and orthogonal bioconjugation. The allyl ester moiety provides a highly stable C-terminal protecting group that can be selectively unmasked via palladium-catalyzed (Pd(PPh3)4) allyl transfer, leaving base-labile (Fmoc) or acid-labile (Boc) N-alpha protecting groups completely intact[1].

For researchers and drug development professionals synthesizing complex peptides, verifying the structural integrity of these intermediates is paramount. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to confirm both the presence of the allyl ester core and the identity of the N-terminal protecting group. This guide provides an objective, causality-driven comparison of the FTIR profiles of four key derivatives: Free Allyl Alaninate, N-Boc-Allyl Alaninate, N-Fmoc-Allyl Alaninate, and N-Cbz-Allyl Alaninate.

Mechanistic Overview: The Causality of Vibrational Shifts

To effectively utilize FTIR for structural verification, one must understand the electronic and steric environments governing the vibrational modes of these molecules.

In N-protected amino acid allyl esters, the spectrum is dominated by two distinct carbonyl (C=O) environments:

  • The Ester Carbonyl (~1735–1750 cm⁻¹): The ester oxygen is sp³ hybridized but pulls electron density away from the carbonyl carbon via induction. This strengthens the C=O double bond character, resulting in a higher vibrational frequency[2].

  • The Carbamate/Urethane Carbonyl (~1690–1715 cm⁻¹): Present in Boc, Fmoc, and Cbz groups, the carbamate nitrogen donates its lone pair electron density into the carbonyl system via resonance. This delocalization weakens the C=O double bond character, predictably lowering its stretching frequency compared to the ester[2].

The terminal alkene (C=C) of the 2-propenyl (allyl) group provides a highly reliable, structurally invariant marker that consistently appears at ~1650 cm⁻¹[3].

Comparative FTIR Spectral Data

The following table summarizes the quantitative vibrational data used to differentiate the derivatives.

DerivativeN-H Stretch (cm⁻¹)Ester C=O (cm⁻¹)Carbamate C=O (cm⁻¹)Allyl C=C (cm⁻¹)Unique Diagnostic Markers (cm⁻¹)
Free Allyl Alaninate ~3341 (Broad)~1737N/A~1650NH₂ bend ~1600
N-Boc-Allyl Alaninate ~3350 (Sharp)~1747~1713~1650t-Butyl C-H stretch ~2976
N-Fmoc-Allyl Alaninate ~3330 (Sharp)~1740~1700~1650Aromatic C=C stretch ~1450
N-Cbz-Allyl Alaninate ~3335 (Sharp)~1740~1705~1650Aromatic C=C stretch ~1455

Data synthesized from verified spectroscopic analyses of amino acid allyl esters and Boc-protected cysteinates[2][3].

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure absolute trustworthiness in your spectral data, do not simply run a sample and accept the output. The following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system, ensuring that every step verifies the integrity of the previous one.

Step 1: System Readiness & Background Validation

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: Inspect the background spectrum. It must show >95% transmittance with no anomalous peaks. If a C-H stretch is visible at 2900 cm⁻¹, organic contamination remains; reclean the crystal before proceeding.

Step 2: Atmospheric Suppression Verification

  • Action: Activate atmospheric compensation algorithms in the spectrometer software.

  • Self-Validation: Check the 2350 cm⁻¹ region (CO₂) and the 3900–3500 cm⁻¹ region (water vapor). If these peaks are present, purge the optical bench with dry N₂. It is critical that water vapor does not mask the N-H stretch (~3340 cm⁻¹) of the alanine derivatives.

Step 3: Sample Deposition and Pressure Optimization

  • Action: Deposit 2–3 mg of the alanine allyl ester derivative (neat oil or powder) onto the crystal. Lower the ATR anvil to apply pressure.

  • Self-Validation: Monitor the live spectrum. Gradually increase pressure until the primary ester C=O peak (~1740 cm⁻¹) reaches an absorbance between 0.4 and 0.8 AU. This validates that the sample is within the linear dynamic range of the Beer-Lambert law, preventing peak truncation or saturation.

Step 4: Acquisition and Depth Correction

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Self-Validation: Apply an ATR correction algorithm post-acquisition. Because the evanescent wave penetrates deeper at lower wavenumbers (longer wavelengths), lower-frequency peaks (like the C-O stretch at ~1166 cm⁻¹) will appear artificially intense compared to the N-H stretch without this mathematical correction.

Diagnostic Workflow Visualization

The following decision tree illustrates the logical progression for identifying specific alanine allyl ester derivatives based on their FTIR profiles.

FTIR_Workflow A Sample Preparation (ATR Crystal Deposition) B Spectral Acquisition (4000 - 400 cm⁻¹) A->B C Verify Allyl Ester Core (C=O ~1740, C=C ~1650 cm⁻¹) B->C D Analyze N-Terminal Protecting Group C->D E N-Boc Derivative (Carbamate C=O ~1713 cm⁻¹) D->E F N-Fmoc Derivative (Carbamate C=O ~1700 cm⁻¹) D->F G N-Cbz Derivative (Carbamate C=O ~1705 cm⁻¹) D->G H Free Amine (Allyl Alaninate) (NH₂ bend ~1600 cm⁻¹) D->H I Structural Validation Complete E->I F->I G->I H->I

FTIR analytical workflow for identifying alanine 2-propenyl ester derivatives.

Conclusion

Differentiating alanine 2-propenyl ester derivatives via FTIR relies on understanding the interplay between the invariant allyl ester core and the variable N-alpha protecting groups. By tracking the exact wavenumber of the carbamate carbonyl—which shifts based on the resonance and steric profile of the Boc, Fmoc, or Cbz group—researchers can rapidly validate their synthetic intermediates before committing them to expensive, multi-step solid-phase peptide syntheses.

References

  • Polymer for tissue engineering - WO2015192158A1.
  • Backbone Amide Linker (BAL) Strategy for Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Synthesis of Unprotected Peptide p-Nitroanilides and Thioesters.
  • Chemoenzymatic Synthesis of N-Ras Lipopeptides.
  • Metal-Free S-Arylation of Cysteine Using Arenediazonium Salts.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Alanine, 2-Propenyl Ester (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, you frequently utilize Alanine, 2-propenyl ester (9CI) (commonly known as allyl alaninate) as a versatile C-terminal protected amino acid. While the allyl group is highly valued for its orthogonal cleavage under mild palladium-catalyzed conditions (1)[1], this specific reactivity introduces unique logistical and safety challenges during chemical waste disposal.

Improper disposal of allyl esters can lead to dangerous cross-reactions, including the release of toxic allyl alcohol via hydrolysis. This guide provides a self-validating, step-by-step operational protocol to ensure environmental compliance, laboratory safety, and chemical stability during the disposal of allyl alaninate waste.

Physicochemical Profile & Causality of Hazards

To design a safe disposal protocol, we must first understand the causality behind the chemical's behavior. Alanine, 2-propenyl ester exhibits both amine basicity and ester electrophilicity. The primary hazard in waste streams is the hydrolysis pathway : in highly acidic or basic aqueous waste carboys, the ester bond can cleave, releasing allyl alcohol—a severe lachrymator, hepatotoxin, and highly flammable liquid (2)[2].

Furthermore, because this compound is frequently subjected to Tsuji-Trost deprotection, its waste streams are often contaminated with transition metals (e.g., Palladium) which can catalyze exothermic reactions if mixed indiscriminately with other organic waste (3)[3].

Quantitative Data & Hazard Classification
Property / MetricValue / DescriptionOperational Implication
Chemical Name Alanine, 2-propenyl ester (9CI)Track via CAS: 113371-34-9 or 44812-81-9 (L-isomer) (4)[4].
Molecular Weight 129.16 g/mol High volatility potential when handled as a free base.
Hydrolysis Risk High (in pH < 4 or pH > 9)Must neutralize waste to pH 6-8 to prevent allyl alcohol formation.
Incompatibilities Strong oxidizers, strong acids/basesSegregate strictly from nitric acid, peroxides, and strong alkalis.
Spill Response Absorb with inert materialDo not use water; use vermiculite or dry sand (2)[2].

Step-by-Step Disposal Methodology

The following methodology is engineered as a self-validating system. Each step includes a verification check to ensure the chemical state is safe before proceeding to the next phase, aligning with standard laboratory waste management protocols (5)[5], (6)[6].

Phase 1: Quenching and pH Neutralization

Causality: Preventing extreme pH environments halts the hydrolysis of the ester into toxic allyl alcohol.

  • Transfer: Move the reaction mixture containing unreacted alanine, 2-propenyl ester to a well-ventilated chemical fume hood.

  • Neutralize: If the mixture is acidic (e.g., post-deprotection), slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise while stirring.

  • Self-Validation Check: Test the aqueous layer with a calibrated pH meter or pH strips. Ensure the pH is strictly between 6.5 and 7.5 . Do not proceed until this neutral range is confirmed.

Phase 2: Transition Metal Scavenging (If Applicable)

Causality: Palladium residues from allyl deprotection can catalyze unwanted, heat-generating side reactions in mixed waste drums.

  • Scavenge: Add a thiol-based or silica-supported metal scavenger (e.g., QuadraPure™) to the neutralized mixture.

  • Agitate: Stir the suspension at room temperature for 2 hours to ensure complete metal complexation.

  • Filter: Pass the mixture through a Celite pad.

  • Self-Validation Check: Visually inspect the filtrate. It should be clear and free of black palladium particulates. The solid filter cake must be disposed of separately as solid hazardous metal waste.

Phase 3: Segregation and Containerization

Causality: Proper segregation prevents dangerous cross-reactions with incompatible chemicals and ensures compliance with EPA regulations (7)[7].

  • Select Container: Use a high-density polyethylene (HDPE) container, which resists permeation by esters and organic solvents.

  • Segregate:

    • Pour into the Halogenated Organic Waste drum if the solvent system contains dichloromethane (DCM) or chloroform.

    • Pour into the Non-Halogenated Organic Waste drum if the system uses ethyl acetate, methanol, or THF.

  • Label: Affix a GHS-compliant label. Explicitly write: "Contains Alanine, 2-propenyl ester (Allyl Ester) - Maintain Neutral pH."

Operational Workflow Diagram

The following decision matrix illustrates the logical flow for processing allyl alaninate waste streams safely.

DisposalWorkflow Start Waste Generation: Allyl Alaninate Mixture Check Contains Pd Catalyst or Reactive Agents? Start->Check Quench Quench & Filter (Add Thiol Scavenger) Check->Quench Yes pHCheck pH Neutralization (Adjust to pH 6.5 - 7.5) Check->pHCheck No Quench->pHCheck Segregate Segregate Waste Stream pHCheck->Segregate Halogenated Halogenated Organic Waste Segregate->Halogenated DCM / Chloroform NonHalogenated Non-Halogenated Organic Waste Segregate->NonHalogenated EtOAc / MeOH Label Label as Hazardous: Contains Allyl Ester Halogenated->Label NonHalogenated->Label

Decision matrix and workflow for the safe segregation and disposal of allyl alaninate waste.

Emergency Spill Response Protocol

In the event of an operational spill of neat alanine, 2-propenyl ester, immediate action is required to prevent inhalation exposure and environmental contamination (2)[2].

  • Evacuate & Ventilate: Immediately increase room ventilation and ensure personnel are wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Containment (No Water): Do not use water, as it may promote hydrolysis. Cover the spill completely with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Collection: Use non-sparking tools to sweep the absorbed material into a sealable hazardous waste bucket.

  • Decontamination: Wash the affected surface with a mild, neutral detergent solution, collecting all wash water as hazardous waste.

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